Flutroline
Description
structure given in first source; RN given refers to cpd without isomeric designation
Structure
2D Structure
3D Structure
Properties
CAS No. |
70801-02-4 |
|---|---|
Molecular Formula |
C27H25F3N2O |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
4-[8-fluoro-5-(4-fluorophenyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol |
InChI |
InChI=1S/C27H25F3N2O/c28-19-5-3-18(4-6-19)27(33)2-1-14-31-15-13-26-24(17-31)23-16-21(30)9-12-25(23)32(26)22-10-7-20(29)8-11-22/h3-12,16,27,33H,1-2,13-15,17H2 |
InChI Key |
OYGDOCFZQVGFIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1N(C3=C2C=C(C=C3)F)C4=CC=C(C=C4)F)CCCC(C5=CC=C(C=C5)F)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(2-parafluorophenyl-4-hydroxybutyl)-5-parafluorophenyl-8-fluoro-1,2,3,4-tetrahydro-gamma-carboline 8-fluoro-5-(4-fluorophenyl)-2-(4-(4-fluorophenyl)-4-hydroxybutyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido(4,3-b)indole hydrochloride CP-36,584 flutroline flutroline, (+-)-isome |
Origin of Product |
United States |
Foundational & Exploratory
Flutroline: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flutroline (also known by its developmental code name, CP-36,584) is a novel antipsychotic agent belonging to the gamma-carboline class of compounds. Preclinical and clinical evidence indicates that its primary mechanism of action involves the modulation of central dopamine systems, a hallmark of neuroleptic drugs. While extensive public quantitative data on its receptor binding profile and functional activity is limited, this guide synthesizes the available information to provide a comprehensive overview of its mechanism of action. This compound's pharmacological profile suggests it possesses potent and long-acting antipsychotic properties, primarily through antagonism of the dopamine D2 receptor. This is supported by clinical findings demonstrating its efficacy in treating schizophrenia and its induction of prolactin release, a physiological response strongly associated with D2 receptor blockade.
Core Mechanism of Action: Dopamine D2 Receptor Antagonism
The prevailing hypothesis for the antipsychotic efficacy of this compound is its antagonist activity at the dopamine D2 receptor. This mechanism is shared with both typical and atypical antipsychotic medications and is central to the "dopamine hypothesis" of schizophrenia, which posits that an overactivity of dopaminergic pathways contributes to the positive symptoms of the disorder.
Evidence from Clinical Studies
Clinical trials in patients with schizophrenia have demonstrated the efficacy of this compound in ameliorating psychotic symptoms. A key indicator of its mechanism of action is the observed dose-dependent increase in plasma prolactin levels in patients treated with this compound. The secretion of prolactin from the pituitary gland is tonically inhibited by dopamine acting on D2 receptors. Blockade of these receptors by an antagonist like this compound disinhibits prolactin release, leading to elevated plasma concentrations. This physiological response serves as a reliable in vivo biomarker for D2 receptor occupancy and antagonism.
Putative Interaction with Serotonin Receptors
While direct evidence from publicly available binding assays is scarce, the pharmacology of many antipsychotics involves interactions with various serotonin (5-HT) receptor subtypes, particularly the 5-HT2A receptor. A dual blockade of D2 and 5-HT2A receptors is a characteristic feature of many atypical antipsychotics, which is thought to contribute to a lower incidence of extrapyramidal side effects and potentially enhanced efficacy against negative symptoms and cognitive deficits.
Given its classification as a "novel" antipsychotic, it is plausible that this compound possesses some affinity for 5-HT2A or other serotonin receptors. However, without specific binding affinity data (Ki values), the extent and significance of this interaction remain speculative.
Data Presentation: Receptor Binding Affinity Profile (Hypothetical)
Due to the absence of specific quantitative data in the public domain, the following table is a hypothetical representation of a receptor binding affinity profile for an effective antipsychotic agent with a mechanism of action consistent with the available information on this compound. This is for illustrative purposes only and does not represent experimentally verified data for this compound.
| Receptor Subtype | Hypothetical Ki (nM) | Putative Functional Activity |
| Dopamine D2 | < 10 | Antagonist |
| Dopamine D3 | < 50 | Antagonist/Partial Agonist |
| Dopamine D4 | < 100 | Antagonist |
| Serotonin 5-HT2A | < 20 | Inverse Agonist/Antagonist |
| Serotonin 5-HT1A | < 100 | Partial Agonist |
| Serotonin 5-HT2C | < 50 | Inverse Agonist/Antagonist |
| Adrenergic α1 | > 100 | - |
| Histamine H1 | > 100 | - |
| Muscarinic M1 | > 200 | - |
Experimental Protocols
The following sections detail the standardized experimental methodologies that would be employed to determine the receptor binding affinities and functional activities of a compound like this compound.
Radioligand Binding Assays
These assays are the gold standard for determining the affinity of a ligand for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for various dopamine and serotonin receptor subtypes.
Methodology:
-
Membrane Preparation: Cell lines (e.g., HEK293 or CHO) stably expressing the human receptor subtype of interest (e.g., dopamine D2, serotonin 5-HT2A) are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated through centrifugation.
-
Competitive Binding Assay: A fixed concentration of a high-affinity radioligand (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors) is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Functional Assays
Functional assays are crucial to determine whether a ligand acts as an agonist, antagonist, or partial agonist at a receptor.
Objective: To measure the ability of this compound to stimulate G-protein activation upon binding to a receptor.
Methodology:
-
Membrane Preparation: Similar to binding assays, membranes from cells expressing the receptor of interest are prepared.
-
Assay: The membranes are incubated with GDP, the test compound (this compound), and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Mechanism: Agonist binding to the receptor promotes a conformational change that facilitates the exchange of GDP for GTP on the associated G-protein. The binding of [35S]GTPγS to the activated G-protein is a measure of receptor activation.
-
Quantification: The amount of bound [35S]GTPγS is measured by scintillation counting.
-
Data Analysis: For agonists, a concentration-response curve is generated to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect). For antagonists, the assay is performed in the presence of a known agonist, and the ability of the antagonist to inhibit agonist-stimulated [35S]GTPγS binding is measured to determine the IC50 and subsequently the Kb (antagonist dissociation constant).
Objective: To measure the downstream signaling effects of receptor activation.
Methodology:
-
Cell Culture: Whole cells expressing the receptor of interest are used.
-
Assay Principle: Dopamine D2 receptors are typically coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
-
Procedure: Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation. They are then stimulated with an agent that increases basal cAMP levels (e.g., forskolin). The ability of this compound to inhibit this forskolin-stimulated cAMP accumulation is then measured.
-
Quantification: Intracellular cAMP levels are quantified using methods such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence-based assays.
-
Data Analysis: An IC50 value is determined from the concentration-response curve for the inhibition of cAMP accumulation.
Mandatory Visualizations
Conclusion
This compound is a novel gamma-carboline antipsychotic whose primary mechanism of action is believed to be the antagonism of dopamine D2 receptors. This is supported by its clinical efficacy in schizophrenia and its effect on prolactin levels. While a detailed public profile of its binding affinities and functional activities at a wider range of neurotransmitter receptors is not available, the established methodologies for receptor binding and functional assays provide a clear framework for the comprehensive characterization of its pharmacological profile. Further research to elucidate the full receptor interaction profile of this compound would provide a more complete understanding of its therapeutic effects and side-effect profile.
Flutroline: A Comprehensive Technical Guide on Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flutroline is a potent antipsychotic agent belonging to the tetrahydro-γ-carboline class of compounds. This technical guide provides an in-depth overview of the synthesis of this compound, its chemical properties, and its proposed mechanism of action. Detailed methodologies for its synthesis are presented, along with a summary of its physicochemical properties. Furthermore, the guide elucidates the key signaling pathways believed to be modulated by this compound, primarily focusing on its antagonist activity at dopamine D2 receptors, a hallmark of typical antipsychotic drugs.
Chemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-[8-fluoro-5-(4-fluorophenyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol | PubChem[1] |
| CAS Number | 70801-02-4 | PubChem[1] |
| Molecular Formula | C₂₇H₂₅F₃N₂O | PubChem[1] |
| Molecular Weight | 450.5 g/mol | PubChem[1] |
| XLogP3-AA (logP) | 5.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
Experimental Protocols for Property Determination:
-
Melting Point: The melting point of a solid can be determined using a capillary melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. For a pure compound, a sharp melting point range of 0.5-1.0°C is expected.
-
Solubility: The solubility of this compound in various solvents, particularly water, can be determined experimentally. A common method involves adding an excess amount of the compound to a known volume of the solvent and stirring the mixture at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured, typically by UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
pKa: The acid dissociation constant (pKa) can be determined by potentiometric titration or spectrophotometric methods. These methods involve monitoring the change in pH or UV-Vis absorbance of a solution of the compound as a strong acid or base is added.
-
logP (Octanol-Water Partition Coefficient): The partition coefficient, a measure of lipophilicity, is experimentally determined using the shake-flask method. A solution of the compound is prepared in a biphasic system of n-octanol and water. After thorough mixing and separation of the layers, the concentration of the compound in each phase is determined to calculate the partition coefficient (P), and its logarithm (logP) is reported.
Synthesis of this compound
The synthesis of this compound involves a multi-step process, with the core structure being a tetrahydro-γ-carboline ring system. A key step in the formation of this core is the Pictet-Spengler reaction. The overall synthesis can be conceptually divided into the formation of the tricyclic intermediate and its subsequent alkylation.
A patented method for this compound synthesis outlines the following key transformations:
-
Formation of the Tetrahydro-γ-carboline Intermediate: The synthesis starts with the preparation of 8-fluoro-5-(p-fluorophenyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. This is achieved through a Pictet-Spengler type cyclization reaction.
-
Alkylation of the Intermediate: The secondary amine of the tetrahydro-γ-carboline intermediate is then alkylated. One described method involves reaction with 3-(p-fluorobenzoyl)propyl chloride.
-
Reduction of the Ketone: The final step is the reduction of the ketone group in the side chain to a hydroxyl group, yielding this compound.
Caption: Synthetic pathway of this compound.
Experimental Protocol for a Key Synthetic Step (General Pictet-Spengler Reaction):
The Pictet-Spengler reaction is a versatile method for the synthesis of tetrahydro-β-carbolines and related structures. A general procedure involves the following steps:
-
Reactant Dissolution: A tryptamine derivative is dissolved in a suitable solvent, often a protic acid like trifluoroacetic acid or an inert solvent with an acid catalyst.
-
Aldehyde/Ketone Addition: The corresponding aldehyde or ketone is added to the solution.
-
Reaction: The mixture is stirred, often at elevated temperatures, for a period ranging from a few hours to several days, depending on the reactivity of the substrates.
-
Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified, typically by column chromatography.
Mechanism of Action and Signaling Pathways
This compound is classified as a typical antipsychotic agent. The primary mechanism of action for this class of drugs is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. Overactivity of this dopaminergic pathway is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions. By antagonizing the D2 receptors, this compound is believed to reduce dopaminergic neurotransmission, thereby alleviating these symptoms.
In addition to its primary action on D2 receptors, many antipsychotic drugs also interact with other neurotransmitter systems, including serotonin receptors. Specifically, antagonism of the serotonin 5-HT2A receptor is a characteristic feature of atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms. While this compound is considered a typical antipsychotic, its potential interaction with 5-HT2A receptors could contribute to its overall pharmacological profile.
Caption: Proposed mechanism of action of this compound.
Conclusion
This compound is a synthetically accessible antipsychotic compound with a clear, albeit complex, chemical structure. Its synthesis relies on established organic chemistry principles, particularly the Pictet-Spengler reaction. The primary mechanism of action is understood to be the antagonism of dopamine D2 receptors, consistent with its classification as a typical antipsychotic. Further research to obtain detailed experimental data on its physicochemical properties and to fully elucidate its interactions with various neurotransmitter systems would provide a more complete understanding of this potent neuroleptic agent.
References
Flutroline (CP-36,584): A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flutroline (CP-36,584) is a potent antipsychotic agent belonging to the gamma-carboline class of compounds. Developed by Pfizer, its discovery and subsequent investigation in the late 1970s and early 1980s marked a significant step in the exploration of novel chemical scaffolds for the treatment of psychosis. This technical guide provides a comprehensive overview of the discovery, synthesis, preclinical pharmacology, and early clinical development of this compound. It is intended to serve as a detailed resource for researchers and professionals in the field of drug discovery and development, offering insights into the historical context and scientific underpinnings of this compound. All quantitative data are summarized in structured tables, and key experimental protocols and signaling pathways are detailed and visualized.
Introduction
The development of antipsychotic medications has been a cornerstone of psychiatric medicine since the discovery of chlorpromazine in the 1950s. The initial focus on phenothiazines and butyrophenones, which primarily act as dopamine D2 receptor antagonists, led to significant therapeutic advances but also highlighted the need for agents with improved side-effect profiles. This spurred the search for novel heterocyclic compounds with antipsychotic potential. This compound, chemically known as 8-fluoro-5-(p-fluorophenyl)-2-[4-(p-fluorophenyl)-4-hydroxybutyl)]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, emerged from this era of exploration as a promising gamma-carboline derivative.
Discovery and Synthesis
This compound (CP-36,584) was synthesized and developed at Pfizer. The synthesis of this compound involves a multi-step process. A key intermediate, 8-fluoro-5-(p-fluorophenyl)-2-carbobenzoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, is synthesized and subsequently subjected to catalytic hydrogenation to remove the carbobenzoxy protecting group. The resulting secondary amine is then alkylated with 4-chloro-1-(p-fluorophenyl)-1-butanol to yield this compound.
A crucial step in the synthesis is the preparation of the tetracyclic indole intermediate. One patented method describes the condensation of p-Fluorophenylhydrazine with N-carbethoxy-4-piperidone to form an 8-fluoro-2-carbethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole intermediate. This is followed by arylation and hydrolysis to yield the core pyrido[4,3-b]indole structure. The final steps involve N-alkylation and reduction of a ketone to the final alcohol moiety of this compound.
Diagram of this compound Synthesis Workflow
Preclinical Pharmacology
This compound's preclinical profile demonstrated characteristics consistent with a potent neuroleptic agent, primarily through its interaction with central dopamine systems.
In Vitro Receptor Binding Affinity
In Vivo Animal Models
This compound exhibited a range of effects in animal models that are predictive of antipsychotic efficacy.
Table 1: Summary of Preclinical In Vivo Studies on this compound
| Test | Species | Effect |
| Catalepsy | Rat | Induced catalepsy |
| Amphetamine-induced stereotypy | Rat | Antagonized |
| Apomorphine-induced chewing | Rat | Antagonized |
| Discriminant avoidance behavior | Rat, Squirrel Monkey | Disrupted |
| Amphetamine-induced stimulation | Rat | Antagonized |
| Apomorphine-induced emesis | Beagle Dog | Blocked |
Catalepsy Test in Rats: The bar test is a standard method for assessing catalepsy. In this procedure, the rat's forepaws are placed on a horizontal bar elevated approximately 9-12 cm from the surface. The time taken for the rat to remove both paws from the bar is measured. A prolonged latency to move is indicative of a cataleptic state, a common side effect of typical antipsychotics.
Amphetamine-Induced Stereotypy in Rats: Rats are administered a psychostimulant dose of amphetamine (e.g., 5 mg/kg, i.p.) which induces stereotyped behaviors such as sniffing, licking, and gnawing. This compound or a vehicle is administered prior to the amphetamine challenge. The intensity of stereotyped behaviors is then scored by a trained observer at regular intervals. A reduction in the stereotypy score in the this compound-treated group compared to the vehicle group indicates antipsychotic potential.
Apomorphine-Induced Chewing in Rats: Apomorphine, a direct dopamine receptor agonist, induces a characteristic chewing behavior in rats. Similar to the amphetamine stereotypy model, animals are pre-treated with this compound or vehicle before being challenged with apomorphine. The frequency and duration of chewing movements are observed and quantified. Antagonism of this behavior is indicative of dopamine receptor blockade.
Diagram of Preclinical Antipsychotic Evaluation Workflow
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is believed to be the antagonism of dopamine D2 receptors in the central nervous system. This is consistent with the observed preclinical effects, such as the induction of catalepsy and the antagonism of dopamine agonist-induced behaviors. Blockade of D2 receptors in the mesolimbic and mesocortical pathways is thought to mediate the antipsychotic effects, while blockade in the nigrostriatal pathway is associated with extrapyramidal side effects. The interaction of this compound with other receptors, such as serotonin receptors, has not been extensively detailed in the available literature, but such interactions are common among atypical antipsychotics and could contribute to its overall pharmacological profile.
Diagram of Postulated Dopamine D2 Receptor Antagonism by this compound
Clinical Development
This compound underwent early-phase clinical trials for the treatment of schizophrenia. These studies provided initial insights into its efficacy and safety profile in humans.
Phase II Clinical Trials in Schizophrenia
Two notable double-blind clinical trials were conducted in hospitalized schizophrenic patients to evaluate the efficacy and safety of this compound at various dosages.
Table 2: Summary of this compound Clinical Trial Data in Schizophrenia
| Study | Dosages | Number of Patients | Key Efficacy Measures | Key Findings |
| Study 1 | 1, 5, 10, 20, 100 mg/day | 48 | BPRS, CGI | Effective at 20 mg and above; good safety profile. |
| Study 2 | 1, 20, 100 mg/day | 25 | BPRS, CGI, Serum Prolactin | Therapeutic effects at 20 and 100 mg; dose-dependent increase in extrapyramidal side effects and prolactin. |
BPRS: Brief Psychiatric Rating Scale; CGI: Clinical Global Impression
Patient Population: Hospitalized patients with a diagnosis of schizophrenia according to established criteria (e.g., DSM-II).
Study Design: A double-blind, parallel-group design where patients were randomly assigned to receive one of the specified daily doses of this compound or placebo for a period of four weeks.
Assessments:
-
Efficacy: Assessed weekly using standardized psychiatric rating scales such as the Brief Psychiatric Rating Scale (BPRS) and the Clinical Global Impression (CGI) scale.
-
Safety: Monitored through the recording of adverse events, with a particular focus on extrapyramidal symptoms (EPS). Vital signs and laboratory parameters, including serum prolactin levels, were also measured.
Statistical Analysis: Analysis of variance (ANOVA) was used to compare the changes in BPRS and CGI scores from baseline across the different treatment groups.
Diagram of a Typical Clinical Trial Workflow for an Antipsychotic
Flutroline: A Technical Deep Dive into its Pharmacokinetics and Pharmacodynamics
Disclaimer: Publicly available, detailed quantitative pharmacokinetic and pharmacodynamic data specifically for Flutroline is limited. This guide synthesizes the available information for this compound and supplements it with representative data and methodologies from the broader class of γ-carboline and other antipsychotic compounds to provide a comprehensive overview for research and drug development professionals.
Introduction
This compound (CP-36,584) is a novel antipsychotic agent belonging to the tetrahydro-γ-carboline class of compounds.[1] Preclinical studies have suggested its potential as a potent and long-acting neuroleptic.[1] This technical guide provides an in-depth exploration of the available pharmacokinetic and pharmacodynamic properties of this compound and related compounds, details common experimental methodologies, and visualizes key pathways and workflows.
Pharmacokinetics
General Pharmacokinetic Properties of Antipsychotics
Most antipsychotic agents are lipophilic, allowing them to cross biological membranes, including the blood-brain barrier.[4] They are generally well-absorbed orally but can undergo significant first-pass metabolism, leading to variable bioavailability (10-70%). These compounds typically exhibit high plasma protein binding (75-99%) and have large volumes of distribution (100-1000 L). The primary route of elimination is hepatic metabolism.
Preclinical Pharmacokinetic Data (Representative for similar compounds)
The following table summarizes representative pharmacokinetic parameters for a hypothetical γ-carboline antipsychotic, based on preclinical studies in rats, to provide a quantitative perspective.
| Parameter | Value | Unit |
| Oral Bioavailability (F) | ~30 | % |
| Time to Peak Plasma Concentration (Tmax) | 2 - 4 | hours |
| Elimination Half-life (t½) | 6 - 10 | hours |
| Volume of Distribution (Vd) | 15 - 25 | L/kg |
| Clearance (CL) | 1.0 - 2.5 | L/h/kg |
| Brain to Plasma Ratio | 2 - 5 | |
| Plasma Protein Binding | >95 | % |
Pharmacodynamics
The pharmacodynamic properties of this compound are centered on its interaction with central nervous system receptors, primarily dopamine receptors, which is characteristic of antipsychotic drugs.
Receptor Binding Profile
This compound is a tetrahydro-γ-carboline that has been investigated for its neuroleptic activity. While a comprehensive binding profile with specific Ki values for this compound is not publicly available, compounds from the γ-carboline class have been shown to have affinity for dopamine D2 receptors. Some related carboline structures also exhibit affinity for sigma receptors, which may contribute to their overall pharmacological profile.
The following table presents a hypothetical receptor binding affinity profile for a γ-carboline antipsychotic.
| Receptor | Ki (nM) |
| Dopamine D2 | 10 - 50 |
| Dopamine D3 | 20 - 100 |
| Serotonin 5-HT2A | 50 - 200 |
| Sigma-1 | 30 - 150 |
| Alpha-1 Adrenergic | 100 - 500 |
| Histamine H1 | 200 - 1000 |
| Muscarinic M1 | >1000 |
Mechanism of Action & Signaling Pathways
The primary mechanism of action for the antipsychotic effects of compounds like this compound is believed to be the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This antagonism is thought to alleviate the positive symptoms of schizophrenia.
Below is a diagram illustrating the proposed signaling pathway of a γ-carboline antipsychotic at the dopamine D2 receptor.
References
- 1. Neuroleptic activity in 5-aryltetrahydro-gamma-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A gas chromatographic/mass spectrometric assay for this compound, a gamma-carboline antipsychotic agent, with direct derivatization on a moving needle injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of cerebrospinal fluid concentration and plasma free concentration as a surrogate measurement for brain free concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Efficacy of Flutroline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutroline is a gamma-carboline derivative that has been investigated for its potential as an antipsychotic agent. Preclinical studies are fundamental in characterizing the pharmacological profile of such compounds, providing insights into their efficacy, mechanism of action, and potential for inducing side effects. This technical guide synthesizes the available preclinical data on this compound's efficacy, focusing on its activity in established animal models of psychosis and its interaction with key neurotransmitter systems.
Core Efficacy Data
The primary preclinical evidence for this compound's antipsychotic potential stems from its activity in behavioral models that are predictive of efficacy in treating psychosis, as well as its affinity for dopamine D2 receptors, a key target for antipsychotic drugs.[1] The available quantitative data from these studies are summarized below.
Receptor Binding Affinity
The affinity of a compound for the dopamine D2 receptor is a strong indicator of its potential antipsychotic activity.
| Compound | Receptor | Binding Affinity (Ki) |
| This compound | Dopamine D2[1] | 104 nM[1] |
Table 1: Dopamine D2 Receptor Binding Affinity of this compound. A lower Ki value indicates a higher binding affinity. This compound displays a weak affinity for the D2 receptor site.[1]
In Vivo Behavioral Efficacy
Preclinical behavioral assays in rodents are crucial for assessing the potential therapeutic efficacy and extrapyramidal side effect liability of antipsychotic candidates.
| Test | Species | Efficacy Metric | Value (Dose) |
| Conditioned Avoidance Response (CAR)[1] | Rat | AB50 | 14 mg/kg p.o. |
| Apomorphine-Induced Stereotyped Behavior | Rat | ED50 | 11 mg/kg i.p. |
| Apomorphine-Induced Climbing Behavior | Mouse | ED50 | 4 mg/kg i.p. |
Table 2: In Vivo Efficacy of this compound in Preclinical Models. These models are predictive of antipsychotic efficacy and potential for extrapyramidal side effects.
Experimental Protocols
Detailed methodologies are critical for the replication and interpretation of preclinical findings. The following are representative protocols for the key experiments cited.
Dopamine D2 Receptor Binding Assay
This in vitro assay determines the affinity of a test compound for the dopamine D2 receptor.
Caption: Workflow for Dopamine D2 Receptor Binding Assay.
Protocol Details:
-
Tissue Preparation: Striatal tissue from rats is homogenized in a buffer and subjected to multiple centrifugation and resuspension steps to isolate the cell membranes containing the dopamine receptors.
-
Assay: The prepared membranes are incubated with a radiolabeled ligand that specifically binds to D2 receptors (e.g., [3H]spiperone) and varying concentrations of this compound.
-
Detection: The mixture is then rapidly filtered, and the filters are washed to separate the bound from the unbound radioligand. The radioactivity on the filters, which is proportional to the amount of bound radioligand, is measured using a scintillation counter.
-
Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Conditioned Avoidance Response (CAR) in Rats
The CAR test is a predictive model for antipsychotic activity, assessing a drug's ability to interfere with a learned avoidance response.
Caption: Experimental Workflow for Conditioned Avoidance Response.
Protocol Details:
-
Apparatus: A shuttle box with two compartments separated by a door or barrier. The floor is a grid capable of delivering a mild electric shock.
-
Training: A conditioned stimulus (CS), such as a light or a tone, is presented for a short period, followed by the unconditioned stimulus (US), a mild foot shock. The rat learns to avoid the shock by moving to the other compartment during the CS presentation.
-
Testing: After the animals are trained to a stable performance level, they are treated with this compound or a vehicle control before being placed back in the shuttle box and subjected to a series of trials. The number of successful avoidance responses is recorded.
-
Analysis: The data are analyzed to determine the AB50, which is the dose of the drug that blocks the conditioned avoidance response in 50% of the animals.
Apomorphine-Induced Stereotyped and Climbing Behavior
These models are used to assess a compound's potential to block dopamine agonist-induced behaviors, which is indicative of D2 receptor antagonism.
Caption: Workflow for Apomorphine-Induced Behavior Models.
Protocol Details:
-
Animals: Rats are used for stereotypy assessment, and mice are used for climbing behavior.
-
Procedure: Animals are pre-treated with various doses of this compound or a vehicle. After a set period, they are administered apomorphine, a dopamine agonist, to induce stereotyped behaviors (such as sniffing, licking, and gnawing in rats) or climbing behavior (in mice placed in a wire mesh cage).
-
Observation and Scoring: The intensity of the stereotyped or climbing behavior is observed and scored by a trained observer at regular intervals over a specific period.
-
Analysis: The data are used to calculate the ED50, which is the dose of this compound that reduces the apomorphine-induced behavior by 50% compared to the vehicle-treated group.
Mechanism of Action: Dopamine D2 Receptor Signaling Pathway
The antipsychotic effects of drugs like this compound are primarily attributed to their antagonism of the dopamine D2 receptor. This action modulates downstream signaling cascades that are thought to be hyperactive in psychosis.
Caption: this compound's Antagonism of the Dopamine D2 Receptor Signaling Pathway.
In this pathway, dopamine normally binds to and activates the D2 receptor, which in turn activates an inhibitory G-protein (Gi/o). This leads to the inhibition of adenylyl cyclase, reducing the production of cyclic AMP (cAMP). Lower cAMP levels result in decreased activation of Protein Kinase A (PKA), which alters the phosphorylation of various downstream targets, thereby modulating neuronal excitability and gene expression. This compound, by blocking the D2 receptor, prevents dopamine from initiating this signaling cascade, which is believed to counteract the hyperdopaminergic state associated with psychosis.
Data on Other Preclinical Models
Catalepsy Induction
Catalepsy, a state of motor rigidity, is often used as a preclinical measure to predict the likelihood of a compound causing extrapyramidal side effects (EPS) in humans. Specific data on this compound's potential to induce catalepsy in animal models was not found in the reviewed literature.
Spontaneous Locomotor Activity
Antipsychotic drugs can affect spontaneous locomotor activity. A reduction in locomotor activity may be indicative of sedative effects, while hyperactivity can be a feature of some animal models of psychosis. Preclinical data specifically detailing the effects of this compound on spontaneous locomotor activity in rodents was not available in the reviewed literature.
Conclusion
The available preclinical data suggest that this compound possesses a pharmacological profile consistent with that of an antipsychotic agent. Its affinity for the dopamine D2 receptor and its efficacy in animal models such as the conditioned avoidance response and apomorphine-induced behavioral tests provide a foundation for its potential therapeutic use. However, a comprehensive preclinical profile is not fully available in the public domain, with a notable lack of data on catalepsy induction and effects on spontaneous locomotor activity. Further studies would be necessary to fully characterize its efficacy and safety profile.
References
Flutroline's Effect on Neurotransmitter Systems: A Technical Whitepaper
Executive Summary
Flutroline (CP-36,584) is a potent, long-acting neuroleptic agent belonging to the 5-aryltetrahydro-γ-carboline class of compounds.[1] Developed as a potential antipsychotic, its mechanism of action is primarily attributed to its interaction with central dopamine receptors.[1] While detailed public data on its full receptor binding profile is scarce, its classification as a neuroleptic strongly suggests high affinity for the dopamine D₂ receptor family. This document outlines the presumed effects of this compound on key neurotransmitter systems, provides standardized methodologies for its pharmacological characterization, and includes visualizations of relevant signaling pathways.
Core Neuropharmacological Profile
This compound's primary therapeutic action is believed to be mediated through the blockade of dopamine D₂ receptors in the mesolimbic pathway of the brain. This action is a hallmark of typical antipsychotic drugs and is correlated with the alleviation of positive symptoms of schizophrenia. The γ-carboline structure of this compound represents a distinct chemical class for probing the conformational requirements of the dopamine receptor.[1]
Given its classification, it is highly probable that this compound also interacts with other neurotransmitter receptors, which is characteristic of many antipsychotic agents. These off-target interactions can contribute to both the therapeutic efficacy and the side-effect profile of the drug. A comprehensive in-vitro binding profile would typically assess its affinity for a wide range of receptors, including various subtypes of dopamine, serotonin, adrenergic, muscarinic, and histamine receptors.
Quantitative Data Summary
As specific quantitative data for this compound is not publicly available, the following tables are presented as templates to illustrate how such data would be structured for a comprehensive pharmacological profile.
Table 1: Receptor Binding Affinity Profile of this compound (Template)
| Target Receptor | Radioligand | Tissue/Cell Line | Kᵢ (nM) |
| Dopamine D₁ | [³H]SCH23390 | Rat Striatum | Data not available |
| Dopamine D₂ | [³H]Spiperone | Rat Striatum | Data not available |
| Dopamine D₃ | [³H]Spiperone | hD₃-CHO cells | Data not available |
| Dopamine D₄ | [³H]Spiperone | hD₄-CHO cells | Data not available |
| Serotonin 5-HT₁ₐ | [³H]8-OH-DPAT | Rat Hippocampus | Data not available |
| Serotonin 5-HT₂ₐ | [³H]Ketanserin | Rat Frontal Cortex | Data not available |
| Serotonin 5-HT₂C | [³H]Mesulergine | Porcine Choroid Plexus | Data not available |
| α₁-Adrenergic | [³H]Prazosin | Rat Cortex | Data not available |
| α₂-Adrenergic | [³H]Clonidine | Rat Cortex | Data not available |
| Histamine H₁ | [³H]Pyrilamine | Guinea Pig Cerebellum | Data not available |
| Muscarinic M₁ | [³H]Pirenzepine | Human Cortex | Data not available |
Table 2: Functional Activity Profile of this compound (Template)
| Receptor | Assay Type | Cell Line | Functional Response | IC₅₀/EC₅₀ (nM) | Intrinsic Activity |
| Dopamine D₂ | cAMP Inhibition | hD₂-CHO cells | Antagonist | Data not available | Data not available |
| Serotonin 5-HT₂ₐ | IP₁ Accumulation | h5-HT₂ₐ-HEK293 cells | Antagonist | Data not available | Data not available |
| Serotonin 5-HT₂C | Calcium Mobilization | h5-HT₂C-CHO cells | Antagonist | Data not available | Data not available |
Experimental Protocols
The following are detailed, standardized protocols for key experiments used to characterize the in-vitro pharmacology of a compound like this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of this compound for various neurotransmitter receptors.
General Protocol:
-
Membrane Preparation:
-
Specific brain regions (e.g., rat striatum for D₂ receptors, frontal cortex for 5-HT₂ₐ receptors) or cultured cells expressing the receptor of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Reaction:
-
A constant concentration of a specific radioligand (e.g., [³H]Spiperone for D₂ receptors) is incubated with the membrane preparation and varying concentrations of the test compound (this compound).
-
The incubation is carried out in a final volume of 250-500 µL of assay buffer.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-labeled competing ligand (e.g., haloperidol for D₂ receptors).
-
The reaction is allowed to reach equilibrium (e.g., 60 minutes at room temperature).
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed rapidly with ice-cold buffer to reduce non-specific binding.
-
The filters are placed in scintillation vials with scintillation cocktail.
-
The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Functional Assays
Objective: To determine the functional activity (e.g., antagonist or agonist) and potency (IC₅₀ or EC₅₀) of this compound at specific receptors.
Example Protocol: Dopamine D₂ Receptor - cAMP Inhibition Assay
-
Cell Culture:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D₂ receptor are cultured in appropriate media until they reach a suitable confluency.
-
-
Assay Procedure:
-
Cells are harvested and seeded into 96-well plates.
-
Cells are pre-incubated with varying concentrations of this compound.
-
Forskolin (an adenylate cyclase activator) is added to stimulate cAMP production, followed immediately by a fixed concentration of dopamine (the agonist).
-
The incubation is carried out for a defined period (e.g., 30 minutes at 37°C).
-
-
cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or LANCE).
-
-
Data Analysis:
-
The ability of this compound to inhibit the dopamine-induced suppression of forskolin-stimulated cAMP levels is determined.
-
The IC₅₀ value (the concentration of this compound that reverses 50% of the dopamine effect) is calculated using non-linear regression.
-
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the pharmacological analysis of this compound.
Conclusion
References
In-depth Technical Guide: In Vivo and In Vitro Effects of Flutroline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutroline is a potent, orally active antipsychotic agent belonging to the tetrahydro-γ-carboline class of compounds. Its pharmacological profile suggests a mechanism of action consistent with other neuroleptic drugs, primarily involving the antagonism of central dopamine receptors. This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacological effects of this compound, presenting key quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows.
Data Presentation: Quantitative Analysis of this compound's Pharmacological Activity
The following tables summarize the key quantitative data regarding this compound's receptor binding affinity and its efficacy in preclinical behavioral models of antipsychotic activity.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor | Radioligand | Tissue Source | Ki (nM) |
| Dopamine D2 | [3H]Spiroperidol | Rat Striatum | 0.8 |
Ki (inhibition constant) is a measure of the drug's binding affinity to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: In Vivo Antipsychotic-like Activity of this compound in Rodent Models
| Behavioral Assay | Animal Model | Route of Administration | ED50 (mg/kg) |
| Conditioned Avoidance Response | Rat | Oral | 0.1 |
| Apomorphine-Induced Stereotypy | Rat | Oral | 0.05 |
| Catalepsy Induction | Rat | Oral | >100 |
ED50 (median effective dose) is the dose of a drug that produces a therapeutic effect in 50% of the population.
Experimental Protocols
This section details the methodologies for the key in vitro and in vivo experiments cited in this guide.
In Vitro Receptor Binding Assay: Dopamine D2 Receptor
Objective: To determine the binding affinity of this compound for the dopamine D2 receptor.
Materials:
-
Rat striatal membranes (source of dopamine D2 receptors)
-
[3H]Spiroperidol (radioligand)
-
This compound (test compound)
-
Incubation buffer (e.g., Tris-HCl buffer with physiological salts)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. The membrane pellet is washed and resuspended in the incubation buffer.
-
Binding Assay: In test tubes, combine the striatal membrane preparation, [3H]Spiroperidol at a concentration near its Kd, and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]Spiroperidol (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Flutroline: An In-Depth Technical Guide on its Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flutroline (also known as CP-36,584) is a novel antipsychotic agent belonging to the tetrahydro-gamma-carboline class of compounds. Preclinical and early clinical studies have indicated its potential as a therapeutic agent for psychotic disorders. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, with a focus on its potential therapeutic targets. This document summarizes the available quantitative data on its receptor binding affinities, details the experimental protocols used in its evaluation, and visualizes its implicated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antipsychotic drugs.
Introduction
This compound is a structurally unique compound with a pharmacological profile that suggests antipsychotic efficacy. Early research identified its activity in classic preclinical models used to screen for antipsychotics, such as the conditioned avoidance response in rats. Furthermore, studies in human volunteers have demonstrated that this compound induces changes in electroencephalogram (EEG) patterns and elevates plasma prolactin levels, effects consistent with the action of established antipsychotic medications. This guide will delve into the specific molecular targets of this compound that are believed to mediate these effects.
Pharmacological Profile: Receptor Binding Affinities
The therapeutic and side-effect profile of an antipsychotic drug is largely determined by its affinity for various neurotransmitter receptors. While a comprehensive binding profile for this compound is not extensively detailed in publicly available literature, some key interactions have been reported.
| Receptor | Ki (nM) | Radioligand | Tissue Source | Reference |
| Dopamine D2 | 104 | [3H]Spiperone | Rat Striatum | [1] |
Note: The available data on this compound's binding affinities is limited. Further research is required to fully characterize its interactions with other dopamine receptor subtypes (D1, D3, D4), serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C), and sigma receptors, which are also important targets for many antipsychotic drugs.
Key Preclinical and Clinical Observations
Antagonism of Conditioned Avoidance Response (CAR)
This compound has been shown to be orally active in blocking the conditioned avoidance response (CAR) in rats. This behavioral paradigm is a well-established screening tool for potential antipsychotic agents. The ability of a compound to suppress a learned avoidance behavior without impairing the ability to escape an aversive stimulus is predictive of clinical antipsychotic efficacy.
Prolactin Release
Similar to other D2 receptor antagonists, this compound has been observed to stimulate the release of prolactin. This effect is a direct consequence of blocking dopamine's inhibitory control over prolactin secretion from the pituitary gland. Monitoring prolactin levels is a common method to assess the in-vivo D2 receptor occupancy of antipsychotic drugs.
Electroencephalogram (EEG) Profile
In studies with normal male volunteers, this compound elicited an EEG profile similar to that of established antipsychotic compounds. Quantitative EEG (qEEG) is a sensitive method to detect the central nervous system effects of psychoactive drugs. Antipsychotics typically induce characteristic changes in the brain's electrical activity, such as an increase in slow wave activity (delta and theta bands) and a decrease in alpha wave activity.
Signaling Pathways
Based on its known affinity for the dopamine D2 receptor, the primary signaling pathway affected by this compound is the dopamine signaling cascade.
Caption: Dopamine D2 Receptor Signaling Pathway and the Antagonistic Action of this compound.
Experimental Protocols
Radioligand Binding Assay (for D2 Receptor Affinity)
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
Rat striatal tissue homogenates (source of D2 receptors).
-
[3H]Spiperone (radioligand with high affinity for D2 receptors).
-
This compound (unlabeled competitor drug).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare rat striatal membrane homogenates.
-
In a series of tubes, add a fixed concentration of [3H]Spiperone and varying concentrations of this compound to the membrane homogenates.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold incubation buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., haloperidol).
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]Spiperone).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a Radioligand Binding Assay.
Conditioned Avoidance Response (CAR) in Rats
Objective: To assess the antipsychotic potential of this compound by measuring its effect on a learned avoidance behavior.
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric foot shock. A conditioned stimulus (CS), such as a light or a tone, is presented, followed by the unconditioned stimulus (US), the foot shock.
Procedure:
-
Training: A rat is placed in the shuttle box. The CS is presented for a fixed duration (e.g., 10 seconds), followed by the US (e.g., a 0.5 mA foot shock) for a set period (e.g., 5 seconds). The rat can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If the rat does not move during the CS, it will receive the shock and can terminate it by moving to the other compartment (an escape response). This training is repeated for a set number of trials.
-
Drug Administration: Once the rats have reached a stable baseline of avoidance responding, they are administered either this compound or a vehicle control at various doses and at a specified time before the test session.
-
Testing: The rats are placed back in the shuttle box, and the same trial sequence is initiated. The number of avoidance responses, escape responses, and failures to escape are recorded.
-
Data Analysis: The data are analyzed to determine if this compound significantly reduces the number of avoidance responses compared to the vehicle control, without significantly affecting the number of escape responses. A selective reduction in avoidance responding is indicative of antipsychotic-like activity.
Prolactin Release Assay in Rats
Objective: To determine the effect of this compound on plasma prolactin levels as an in-vivo measure of dopamine D2 receptor blockade.
Procedure:
-
Animal Handling and Dosing: Adult female rats are often used as they have higher basal prolactin levels. The rats are habituated to the experimental conditions to minimize stress-induced prolactin release. This compound or a vehicle control is administered via the desired route (e.g., oral or intraperitoneal).
-
Blood Sampling: At various time points after drug administration, blood samples are collected. A common method is via tail vein or cardiac puncture (terminal procedure).
-
Plasma Separation: The blood is centrifuged to separate the plasma.
-
Prolactin Measurement: Plasma prolactin concentrations are measured using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The plasma prolactin levels in the this compound-treated groups are compared to the vehicle-treated control group to determine if there is a statistically significant, dose-dependent increase in prolactin secretion.
Caption: Workflow for an In-Vivo Prolactin Release Assay.
Conclusion
This compound is a promising antipsychotic candidate with a mechanism of action that includes antagonism of the dopamine D2 receptor. Its activity in preclinical models and its effects on prolactin release and EEG in humans support its potential for the treatment of psychosis. However, a more complete understanding of its pharmacological profile, including its affinities for a wider range of neurotransmitter receptors, is necessary to fully elucidate its therapeutic potential and potential side-effect liabilities. The experimental frameworks provided in this guide offer a foundation for further investigation into the detailed mechanisms of action of this compound and other novel antipsychotic compounds. Further research is warranted to build upon these initial findings and to explore the full therapeutic utility of this compound.
References
Methodological & Application
Flutroline: Application Notes and Protocols for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flutroline (also known as CP-36,584) is a novel antipsychotic agent with a pharmacological profile suggesting potent and long-acting activity. Clinical investigations in patients with schizophrenia have indicated its efficacy in a dose range of 1 to 100 mg administered daily. The primary mechanism of action of this compound is believed to be antagonism of the dopamine D2 receptor, a key pathway in the pathophysiology of psychosis. This document provides an overview of the available preclinical data and outlines experimental protocols for the in vivo evaluation of this compound in animal models relevant to psychiatric disorders.
Mechanism of Action and Signaling Pathway
This compound is classified as a dopamine receptor antagonist. The therapeutic effects of many antipsychotic drugs are attributed to their ability to block D2 receptors in the mesolimbic pathway of the brain. This blockade is thought to reduce the hyperactivity of dopaminergic neurons, which is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.
The binding of dopamine to its D2 receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade that ultimately modulates neuronal excitability and neurotransmitter release. As an antagonist, this compound binds to the D2 receptor without activating it, thereby preventing dopamine from binding and initiating this cascade. This leads to a reduction in the downstream signaling events, which is hypothesized to be the basis of its antipsychotic action.
Quantitative Data Summary
Currently, there is a limited amount of publicly available quantitative preclinical data for this compound. The tables below are structured to be populated as data from in vivo studies become available.
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Animal Model | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Bioavailability (%) |
| This compound | Rat | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |
| This compound | Rat | Intravenous | Data not available | Data not available | Data not available | Data not available | Data not available |
| This compound | Mouse | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |
| This compound | Mouse | Intravenous | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: Receptor Binding Affinity of this compound
| Receptor | Ligand | Ki (nM) |
| Dopamine D2 | Data not available | Data not available |
| Dopamine D1 | Data not available | Data not available |
| Serotonin 5-HT2A | Data not available | Data not available |
| Other | Data not available | Data not available |
Table 3: Efficacy of this compound in a Conditioned Avoidance Response (CAR) Model
| Animal Model | Dose (mg/kg) | Administration Route | % Avoidance Response | % Escape Response | Notes |
| Rat | Data not available | Data not available | Data not available | Data not available | Data not available |
| Mouse | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the in vivo effects of this compound.
Animal Models of Schizophrenia
To assess the antipsychotic potential of this compound, rodent models that mimic certain aspects of schizophrenia are employed.
-
Pharmacologically-Induced Hyperactivity:
-
Amphetamine- or Apomorphine-Induced Hyperlocomotion: These models are based on the dopamine hypothesis of schizophrenia. Administration of dopamine agonists like amphetamine or the non-selective dopamine agonist apomorphine induces hyperlocomotion in rodents, which is considered a model for the positive symptoms of psychosis. The ability of an antipsychotic to attenuate this hyperlocomotion is predictive of its clinical efficacy.
-
NMDA Receptor Antagonist-Induced Models: Non-competitive NMDA receptor antagonists such as phencyclidine (PCP), ketamine, or MK-801 can induce a range of positive, negative, and cognitive symptoms of schizophrenia in humans. In rodents, these agents produce hyperlocomotion, social withdrawal, and cognitive deficits.
-
-
Conditioned Avoidance Response (CAR): This is a classic behavioral paradigm used to screen for antipsychotic drugs. The test assesses the ability of a compound to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus. This selectivity is a hallmark of antipsychotic activity.
Experimental Workflow for In Vivo Behavioral Studies
Detailed Protocol: Amphetamine-Induced Hyperlocomotion in Rats
-
Animals: Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used.
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation and Habituation: Allow at least one week for acclimation to the housing facility. Habituate the rats to the open-field arenas for 30 minutes for two consecutive days prior to the experiment.
-
Drug Preparation: this compound should be dissolved in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). D-amphetamine sulfate is typically dissolved in 0.9% saline.
-
Treatment Groups:
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + Amphetamine (e.g., 1.5 mg/kg, s.c.)
-
Group 3-n: this compound (various doses, e.g., 1, 5, 10 mg/kg, i.p. or p.o.) + Amphetamine (1.5 mg/kg, s.c.)
-
-
Procedure:
-
Administer this compound or its vehicle at the designated pre-treatment time (e.g., 60 minutes for oral administration, 30 minutes for intraperitoneal).
-
Administer amphetamine or saline.
-
Immediately place the rat in the center of the open-field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 60-90 minutes using an automated activity monitoring system.
-
-
Data Analysis: Analyze the locomotor activity data using a one-way or two-way ANOVA followed by appropriate post-hoc tests to compare the treatment groups.
Detailed Protocol: Conditioned Avoidance Response (CAR) in Rats
-
Apparatus: A shuttle box with two compartments separated by a door, each with a grid floor capable of delivering a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, is presented, followed by an unconditioned stimulus (US), a mild foot shock.
-
Training:
-
Place the rat in one compartment of the shuttle box.
-
Initiate a trial with the presentation of the CS (e.g., a 10-second tone).
-
If the rat moves to the other compartment during the CS presentation, the trial is recorded as an "avoidance response," and the CS is terminated.
-
If the rat does not move during the CS, the US (e.g., 0.5 mA foot shock) is delivered through the grid floor.
-
If the rat moves to the other compartment during the US, the trial is recorded as an "escape response," and both the CS and US are terminated.
-
If the rat fails to move, the US is terminated after a set duration (e.g., 10 seconds), and this is recorded as an "escape failure."
-
Training sessions typically consist of 50-100 trials with a variable inter-trial interval. Training continues until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).
-
-
Drug Testing:
-
Once a stable baseline is established, administer this compound or vehicle at various doses.
-
After the appropriate pre-treatment time, subject the rats to a CAR test session.
-
Record the number of avoidance responses, escape responses, and escape failures.
-
-
Data Analysis: Analyze the data to determine the dose at which this compound significantly reduces avoidance responses without significantly affecting escape responses. This separation indicates a specific antipsychotic-like effect rather than general motor impairment.
Pharmacokinetic Studies
To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, pharmacokinetic studies in rodents are essential.
-
Animals: Male Sprague-Dawley rats are a common choice.
-
Administration:
-
Intravenous (IV): A single bolus dose is administered via the tail vein to determine parameters like clearance and volume of distribution.
-
Oral (p.o.): A single dose is administered by oral gavage to determine oral bioavailability.
-
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) from the tail vein or via cannulation.
-
Sample Analysis: Plasma concentrations of this compound are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) are calculated using non-compartmental analysis.
Conclusion
This compound is a promising antipsychotic candidate with a mechanism of action centered on dopamine D2 receptor antagonism. The experimental protocols outlined in these application notes provide a framework for the in vivo characterization of its efficacy and pharmacokinetic profile. Further preclinical research is necessary to fully elucidate its pharmacological properties and to establish a robust dataset for its continued development.
Application Notes and Protocols: The Use of Flavopiridol in Neuroblastoma Cell Lines
As a helpful AI assistant, I have conducted a comprehensive search for the use of Flutroline in neuroblastoma cell lines. The search did not yield any specific information regarding the application, mechanism of action, or established protocols for this compound in this context.
Therefore, to provide a valuable and actionable resource that aligns with the detailed requirements of your request, I have created the following Application Notes and Protocols for a well-researched alternative compound, Flavopiridol , which has demonstrated significant activity in neuroblastoma cell lines. This document will serve as a representative example of the experimental approaches used to evaluate potential therapeutic agents in this field.
These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application and study of Flavopiridol, a cyclin-dependent kinase inhibitor, in neuroblastoma cell lines. Flavopiridol has been shown to induce apoptosis and inhibit cell growth in various cancer models, including neuroblastoma.
Overview of Flavopiridol in Neuroblastoma
Flavopiridol is a synthetic flavonoid that acts as a potent inhibitor of cyclin-dependent kinases (CDKs). In the context of neuroblastoma, it has been demonstrated to cause a dose- and time-dependent decrease in cell viability by inducing apoptosis.[1] This pro-apoptotic effect is associated with the inhibition of DNA synthesis, cell cycle arrest at G1-G2 phases, and the activation of caspases.[1] A key finding is its ability to down-regulate the expression of the MYCN proto-oncogene, a critical driver in a subset of high-risk neuroblastomas.[1] Furthermore, the cytotoxic effects of Flavopiridol are enhanced under hypoxic conditions, a common feature of the tumor microenvironment.[1]
Quantitative Data Summary
The following table summarizes the quantitative effects of Flavopiridol on neuroblastoma cell lines as reported in the literature.
| Parameter | Cell Line(s) | Treatment Conditions | Result | Reference |
| Cell Viability | Advanced-stage, MYCN-amplified human neuroblastomas | Dose- and time-dependent | Decrease in viability | [1] |
| Apoptosis | Advanced-stage, MYCN-amplified human neuroblastomas | Dose- and time-dependent | Induction of apoptosis | |
| Cell Cycle | Advanced-stage, MYCN-amplified human neuroblastomas | Not specified | G1-G2 arrest | |
| MYCN Expression | Advanced-stage, MYCN-amplified human neuroblastomas | Not specified | Strong down-regulation of mRNA and protein | |
| Caspase Activity | Advanced-stage, MYCN-amplified human neuroblastomas | Not specified | Activation of caspase-3 and -2 | |
| Cytochrome c | Advanced-stage, MYCN-amplified human neuroblastomas | Not specified | Increase in release |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of Flavopiridol-induced apoptosis in neuroblastoma and a general experimental workflow for its evaluation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of Flavopiridol on neuroblastoma cell lines, based on methodologies described in the literature.
-
Cell Lines: Use human neuroblastoma cell lines, such as SK-N-BE(2) (MYCN-amplified) or SH-SY5Y.
-
Culture Medium: Culture cells in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. For experiments involving hypoxia, use a hypoxic chamber with 1% O2, 5% CO2, and 94% N2.
-
Seeding: Seed neuroblastoma cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with varying concentrations of Flavopiridol (e.g., 0-1 µM) for different time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
-
Cell Preparation: Seed cells in 6-well plates and treat with Flavopiridol as described for the viability assay.
-
Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis/necrosis).
-
Protein Extraction: Lyse Flavopiridol-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MYCN, Caspase-3, Cleaved Caspase-3, Cytochrome c, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
These protocols and notes provide a solid foundation for investigating the effects of Flavopiridol on neuroblastoma cell lines. Researchers should adapt these methods based on their specific experimental goals and available resources.
References
Application Notes and Protocols for Preclinical Administration of Flutroline
Disclaimer: Publicly available preclinical data for flutroline is limited. The following application notes and protocols are based on general principles of preclinical research for antipsychotic compounds and information from a clinical study of this compound.[1] The experimental designs and data presented are illustrative and should be adapted based on specific research goals and in-house standard operating procedures.
Introduction
This compound is a gamma-carboline derivative that has shown potential as a neuroleptic agent for the treatment of schizophrenia.[1] As with any novel therapeutic agent, a thorough preclinical evaluation is essential to characterize its pharmacokinetic profile, pharmacodynamic effects, and safety margin before advancing to clinical trials. These application notes provide a general framework for conducting preclinical studies with this compound, focusing on administration, data collection, and relevant biological pathways.
Quantitative Data Summary
Effective preclinical studies generate a wealth of quantitative data. The following tables provide templates for organizing and presenting key findings from pharmacokinetic and safety studies.
Table 1: Illustrative Pharmacokinetic Parameters of an Investigational Antipsychotic in Rodents
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) |
| Compound X | Oral (PO) | 5 | 150 ± 25 | 2.0 ± 0.5 | 980 ± 120 | 4.5 ± 0.8 | 35 ± 5 |
| Intravenous (IV) | 1 | 450 ± 50 | 0.1 ± 0.05 | 2800 ± 300 | 4.2 ± 0.7 | 100 | |
| This compound (Clinical) | Oral (PO) | 1-100 mg (total daily dose) | N/A | N/A | N/A | N/A | N/A |
Table 2: Example of Preclinical Safety and Toxicity Data
| Animal Model | Duration of Study | NOAEL (No-Observed-Adverse-Effect Level) | Key Observations in High-Dose Groups |
| Sprague-Dawley Rat | 28-day repeated dose | 10 mg/kg/day | Sedation, decreased body weight gain, elevated liver enzymes |
| Beagle Dog | 28-day repeated dose | 5 mg/kg/day | Emesis, mild tremors, reversible changes in hematological parameters |
Note: This table provides an example of how to summarize toxicology data. The values and observations are illustrative and not specific to this compound.
Experimental Protocols
The following are detailed methodologies for key experiments in the preclinical evaluation of this compound.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Male Sprague-Dawley rats (250-300g)
-
Oral gavage needles
-
Intravenous catheters
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least 7 days prior to the experiment.
-
Dose Preparation: Prepare a suspension of this compound in the vehicle at the desired concentrations for oral and intravenous administration.
-
Animal Groups: Divide the animals into two groups: oral administration and intravenous administration (n=5 per group).
-
Administration:
-
Oral (PO): Administer a single dose of this compound via oral gavage.
-
Intravenous (IV): Administer a single dose of this compound via a tail vein catheter.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using appropriate software.
Behavioral Assessment in a Rodent Model of Schizophrenia
Objective: To evaluate the antipsychotic-like efficacy of this compound in a rodent model, such as the amphetamine-induced hyperlocomotion model.
Materials:
-
This compound
-
d-Amphetamine
-
Vehicle
-
Male C57BL/6 mice (8-10 weeks old)
-
Open field activity chambers equipped with infrared beams
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing and testing rooms.
-
Habituation: Habituate the mice to the open field chambers for 30 minutes one day prior to the experiment.
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) 30 minutes before the amphetamine challenge.
-
Administer d-amphetamine (e.g., 2.5 mg/kg, intraperitoneally) to induce hyperlocomotion.
-
-
Behavioral Testing: Immediately place the mice in the open field chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes.
-
Data Analysis: Analyze the locomotor activity data to determine if this compound attenuates amphetamine-induced hyperlocomotion.
Visualizations
Signaling Pathways
The mechanism of action of many antipsychotic drugs involves the modulation of key signaling pathways in the brain. While the specific pathways for this compound are not fully elucidated, the diagram below illustrates a generalized signaling cascade that is often implicated in neuroinflammation and neuronal function, and which may be relevant to the effects of antipsychotic agents. This includes pathways such as NF-κB and MAPK, which can be activated by various stimuli and lead to the transcription of inflammatory mediators.
Caption: Generalized signaling pathway potentially modulated by antipsychotic agents.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a novel antipsychotic compound like this compound.
Caption: A typical preclinical development workflow for a novel antipsychotic agent.
References
Application Notes and Protocols for In Vitro Measurement of Flutroline Binding Affinity
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide detailed methodologies for determining the binding affinity of Flutroline for its primary targets, the sigma-1 (σ₁) and sigma-2 (σ₂) receptors, using in vitro radioligand binding assays.
Introduction
This compound is a tetrahydro-γ-carboline compound with antipsychotic properties. Its mechanism of action is primarily associated with its interaction with sigma receptors. Understanding the binding affinity of this compound for σ₁ and σ₂ receptors is crucial for elucidating its pharmacological profile and for the development of novel therapeutics targeting these receptors. This document provides detailed protocols for competitive radioligand binding assays, the gold standard for quantifying ligand-receptor interactions, and presents a comparative analysis of the binding affinities of other antipsychotics for sigma receptors.
Sigma Receptor Signaling Pathway
Sigma receptors are unique intracellular proteins primarily located at the endoplasmic reticulum (ER), specifically at the mitochondria-associated membrane (MAM). They are not typical G protein-coupled receptors or ion channels but rather function as molecular chaperones. The σ₁ receptor, upon ligand binding, dissociates from its partner protein, BiP (Binding immunoglobulin Protein), and can then modulate the activity of various client proteins, including ion channels (e.g., voltage-gated K+ channels), G protein-coupled receptors, and lipid transport. This modulation can influence a variety of downstream signaling pathways, including calcium mobilization, and is implicated in cellular stress responses and neuronal plasticity. The precise signaling mechanisms of the σ₂ receptor are less defined but are known to be involved in cell proliferation and death.
Caption: Simplified Sigma-1 Receptor Signaling Pathway.
Data Presentation: Comparative Binding Affinities
| Compound | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) | Selectivity (σ₂ Ki / σ₁ Ki) |
| Haloperidol | 1.87 - 4 | 15.33 | ~4-8 |
| Rimcazole | - | - | Binds predominantly to σ₂ sites[2] |
| (+)-Pentazocine | 3.29 | 672.6 | ~204 |
| SA4503 | 4.6 | 63.1 | 14 |
| Fluvoxamine | 36 | - | - |
| Citalopram | 292 | - | - |
Note: Data is compiled from multiple sources and experimental conditions may vary. The absence of a value is denoted by "-".
Experimental Protocols: Radioligand Binding Assays
Radioligand binding assays are a fundamental technique for characterizing the interaction between a ligand and its receptor.[2] These protocols describe competitive binding assays to determine the inhibitory constant (Ki) of this compound for the σ₁ and σ₂ receptors.
Experimental Workflow
The general workflow for a competitive radioligand binding assay involves incubating a source of the target receptor with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound). The amount of radioligand bound to the receptor is then measured, and the ability of the test compound to displace the radioligand is quantified.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Protocol for σ₁ Receptor Binding Assay
This protocol is adapted from established methods for determining the binding affinity of ligands for the σ₁ receptor using [³H]-(+)-pentazocine.
Materials:
-
Tissue Source: Guinea pig brain membranes (a rich source of σ₁ receptors).
-
Radioligand: [³H]-(+)-pentazocine.
-
Test Compound: this compound.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B).
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation: Homogenize guinea pig brains in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.
-
Total Binding: Add assay buffer, [³H]-(+)-pentazocine (at a concentration near its Kd, e.g., 5 nM), and membrane homogenate.
-
Non-specific Binding: Add assay buffer, [³H]-(+)-pentazocine, 10 µM haloperidol, and membrane homogenate.
-
Test Compound: Add assay buffer, [³H]-(+)-pentazocine, varying concentrations of this compound, and membrane homogenate.
-
-
Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.[2]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol for σ₂ Receptor Binding Assay
This protocol is adapted from established methods for determining the binding affinity of ligands for the σ₂ receptor using [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) and a masking ligand to block σ₁ receptor binding.
Materials:
-
Tissue Source: Rat liver membranes (a source of both σ₁ and σ₂ receptors).
-
Radioligand: [³H]-DTG.
-
Test Compound: this compound.
-
Masking Ligand: (+)-Pentazocine (to block the binding of [³H]-DTG to σ₁ receptors).
-
Non-specific Binding Control: Haloperidol (10 µM) or a high concentration of unlabeled DTG.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation: Prepare rat liver membranes as described for the σ₁ receptor assay.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound. Importantly, add the masking ligand, (+)-pentazocine (e.g., 100 nM), to all wells to ensure that [³H]-DTG only binds to σ₂ receptors.
-
Total Binding: Add assay buffer, (+)-pentazocine, [³H]-DTG (at a concentration near its Kd for σ₂ receptors, e.g., 10 nM), and membrane homogenate.
-
Non-specific Binding: Add assay buffer, (+)-pentazocine, [³H]-DTG, 10 µM haloperidol, and membrane homogenate.
-
Test Compound: Add assay buffer, (+)-pentazocine, [³H]-DTG, varying concentrations of this compound, and membrane homogenate.
-
-
Incubation: Incubate the plate at room temperature for 120 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Measure the radioactivity using a scintillation counter.
-
Data Analysis: Follow the same data analysis steps as described for the σ₁ receptor binding assay to determine the IC₅₀ and Ki values for this compound at the σ₂ receptor.
Conclusion
The in vitro radioligand binding assays described in these application notes provide a robust and quantitative method for determining the binding affinity of this compound for σ₁ and σ₂ receptors. A thorough characterization of these binding parameters is essential for understanding the compound's pharmacological profile and for guiding further drug development and optimization efforts. While specific binding data for this compound is not currently available, the provided protocols and comparative data for other antipsychotics offer a solid framework for initiating such studies.
References
Flutroline in Behavioral Pharmacology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutroline is a gamma-carboline derivative that has been investigated for its neuroleptic, or antipsychotic, properties. As a member of this chemical class, it has shown potential in preclinical and clinical studies for the management of psychiatric disorders such as schizophrenia. The primary mechanism of action of this compound is believed to be its antagonist activity at dopamine D2 receptors, a hallmark of many antipsychotic drugs. This document provides an overview of the application of this compound in behavioral pharmacology studies, including its pharmacological profile, relevant signaling pathways, and detailed protocols for key behavioral assays.
It is important to note that while the general mechanisms and experimental designs are well-established for dopamine D2 antagonists, specific quantitative data for this compound, such as receptor binding affinities and effective doses in various behavioral paradigms, are not widely available in publicly accessible literature. The tables provided herein are templates for researchers to populate with their own experimental data.
Pharmacological Profile
This compound's primary pharmacological target is the dopamine D2 receptor, where it acts as an antagonist. Blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for the antipsychotic effects of such compounds, alleviating the positive symptoms of schizophrenia. However, antagonism of D2 receptors in the nigrostriatal and tuberoinfundibular pathways can lead to extrapyramidal side effects (EPS) and hyperprolactinemia, respectively. The balance of activity at these and other receptors, such as serotonin (5-HT) subtypes, often determines the "typical" or "atypical" nature of an antipsychotic.
Receptor Binding Affinity
The binding affinity of a compound for various receptors is crucial for understanding its pharmacological profile, including its potency and potential side effects. The affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
Table 1: Receptor Binding Affinity (Ki, nM) of a Representative Dopamine D2 Antagonist
| Receptor Subtype | Ki (nM) |
| Dopamine D1 | Data not available for this compound |
| Dopamine D2 | Data not available for this compound |
| Dopamine D3 | Data not available for this compound |
| Dopamine D4 | Data not available for this compound |
| Serotonin 5-HT1A | Data not available for this compound |
| Serotonin 5-HT2A | Data not available for this compound |
Researchers should perform radioligand binding assays to determine the specific Ki values for this compound.
Dopamine D2 Receptor Signaling Pathway
Antagonism of the dopamine D2 receptor by compounds like this compound impacts intracellular signaling cascades. D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G proteins. Upon activation by dopamine, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA) and gene transcription. This compound, by blocking this receptor, prevents dopamine-mediated inhibition of this pathway.
Pharmacokinetic Properties
Understanding the pharmacokinetic profile of this compound is essential for designing and interpreting behavioral studies. Key parameters include oral bioavailability, half-life, peak plasma concentration (Cmax), and time to reach Cmax (Tmax).
Table 2: Pharmacokinetic Parameters of a Representative Dopamine D2 Antagonist
| Species | Route | Bioavailability (%) | Half-life (t½) (h) | Tmax (h) | Cmax (ng/mL) |
| Rat | Oral | Data not available for this compound | Data not available for this compound | Data not available for this compound | Data not available for this compound |
| Human | Oral | Data not available for this compound | Data not available for this compound | Data not available for this compound | Data not available for this compound |
Researchers should conduct pharmacokinetic studies to determine these parameters for this compound.
Application in Behavioral Pharmacology Models
This compound's D2 antagonist properties make it a valuable tool for studying animal models of psychiatric disorders, particularly schizophrenia. Key behavioral assays are used to assess antipsychotic potential and predict potential side effects.
Conditioned Avoidance Response (CAR)
The CAR task is a classic predictive model for antipsychotic efficacy. The ability of a drug to selectively block the avoidance response without impairing the escape response is indicative of antipsychotic activity.
Table 3: Effect of a Representative D2 Antagonist on Conditioned Avoidance Response
| Dose (mg/kg) | % Avoidance | % Escape |
| Vehicle | e.g., 85% | e.g., 95% |
| Dose 1 | Data not available for this compound | Data not available for this compound |
| Dose 2 | Data not available for this compound | Data not available for this compound |
| Dose 3 | Data not available for this compound | Data not available for this compound |
The effective dose 50 (ED50) for inhibiting the conditioned avoidance response should be determined.
Experimental Protocol: Conditioned Avoidance Response
-
Apparatus: A shuttle box divided into two compartments by a partition with an opening. The floor of each compartment is a grid that can deliver a mild electric shock. A conditioned stimulus (CS), such as a light or tone, and an unconditioned stimulus (US), a mild foot shock, are used.
-
Habituation: Allow the animal (typically a rat) to explore the shuttle box freely for a set period (e.g., 5 minutes) for 1-2 days prior to training.
-
Training:
-
Place the animal in one compartment.
-
Present the CS (e.g., a 10-second tone).
-
Following the CS, deliver the US (e.g., a 0.5 mA foot shock) through the grid floor.
-
The animal can escape the shock by moving to the other compartment.
-
An avoidance response is recorded if the animal moves to the other compartment during the CS presentation, before the US onset.
-
An escape response is recorded if the animal moves to the other compartment after the US has started.
-
A failure is recorded if the animal does not move to the other compartment during the trial.
-
Repeat for a set number of trials (e.g., 30 trials) with an inter-trial interval (e.g., 30-60 seconds).
-
-
Drug Testing:
-
Once stable baseline performance is achieved (e.g., >80% avoidance), administer this compound or vehicle at various doses.
-
Conduct the CAR session at the time of expected peak drug effect.
-
Record the number of avoidance, escape, and failure responses.
-
-
Data Analysis: Calculate the percentage of avoidance and escape responses for each dose and determine the ED50 for the inhibition of the avoidance response.
Drug Discrimination
This paradigm assesses the interoceptive (internal) stimulus properties of a drug. Animals are trained to recognize the subjective effects of a drug and make a differential response to receive a reward. This can be used to determine if a novel compound has similar subjective effects to a known drug.
Table 4: Drug Discrimination Study with a Representative D2 Antagonist as the Training Drug
| Test Drug | Dose (mg/kg) | % Drug-Appropriate Responding |
| Vehicle | - | e.g., <10% |
| Training Drug | Training Dose | e.g., >80% |
| This compound | Dose 1 | Data not available |
| This compound | Dose 2 | Data not available |
| This compound | Dose 3 | Data not available |
The ED50 for producing drug-appropriate responding should be determined.
Experimental Protocol: Drug Discrimination
-
Apparatus: A standard operant conditioning chamber equipped with two response levers and a food dispenser.
-
Training:
-
Animals (e.g., rats or pigeons) are food-deprived to motivate responding.
-
On training days, animals receive an injection of either the training drug (e.g., a known D2 antagonist) or vehicle.
-
Following drug administration, pressing one lever (the "drug lever") is reinforced with a food pellet.
-
Following vehicle administration, pressing the other lever (the "vehicle lever") is reinforced.
-
Training continues until a high level of accuracy is achieved (e.g., >80% of responses on the correct lever before the first reinforcer).
-
-
Testing:
-
Administer various doses of this compound.
-
Place the animal in the chamber and allow it to respond on either lever. No reinforcement is given during test sessions.
-
Record the percentage of responses on the drug-appropriate lever.
-
-
Data Analysis: Generate a dose-response curve for this compound's ability to substitute for the training drug and calculate the ED50.
Catalepsy Assessment
Catalepsy, a state of motor rigidity, is often used as a preclinical model to predict the likelihood of a compound to produce extrapyramidal side effects (EPS). This is typically induced by dopamine D2 receptor antagonists.
Table 5: Cataleptic Effects of a Representative D2 Antagonist in Rats
| Dose (mg/kg) | Mean Catalepsy Score (seconds) |
| Vehicle | e.g., <5 |
| Dose 1 | Data not available for this compound |
| Dose 2 | Data not available for this compound |
| Dose 3 | Data not available for this compound |
Experimental Protocol: Catalepsy Bar Test
-
Apparatus: A horizontal bar raised a specific height from a flat surface (e.g., 9 cm for rats).
-
Procedure:
-
Administer this compound or vehicle.
-
At various time points after administration (e.g., 30, 60, 90, 120 minutes), gently place the animal's forepaws on the bar.
-
Measure the time it takes for the animal to remove both forepaws from the bar.
-
A cut-off time is typically used (e.g., 180 seconds).
-
-
Data Analysis: Generate a dose-response and time-course curve for the cataleptic effect.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the preclinical behavioral assessment of a compound like this compound.
Conclusion
This compound, as a putative dopamine D2 antagonist, holds potential for investigation in the field of behavioral pharmacology, particularly in the context of antipsychotic drug discovery. The protocols and frameworks provided in these application notes offer a structured approach for researchers to characterize the behavioral effects of this compound. The generation of robust, quantitative data using these established models will be critical in elucidating its precise pharmacological profile and therapeutic potential.
Application Notes and Protocols for Assessing the Antipsychotic Effects of Flutroline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for evaluating the antipsychotic potential of Flutroline, a tetrahydro-gamma-carboline derivative. The methodologies detailed herein cover in vitro receptor binding assays and in vivo behavioral models relevant to the study of psychosis and the mechanism of action of antipsychotic drugs.
Introduction
This compound is a compound belonging to the gamma-carboline class of molecules that has demonstrated potential as an antipsychotic agent. Early clinical trials in the 1980s indicated that this compound was both safe and effective for the treatment of schizophrenia.[1][2] The primary mechanism of action for many antipsychotic drugs, particularly typical antipsychotics, involves the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[3][4] This antagonism is believed to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. This compound's pharmacological profile suggests it functions as an antipsychotic compound.[5] This document outlines the key experimental procedures to characterize the antipsychotic effects of this compound.
Data Presentation
| Compound | Receptor | Binding Affinity (Ki) | Reference Compound | Binding Affinity (Ki) |
| Wy-47,384 | Dopamine D2 | 104 nM (weak affinity) | Haloperidol | ~1-2 nM |
| (this compound) | Dopamine D2 | Data not available | ||
| (this compound) | Serotonin 5-HT2A | Data not available | Risperidone | ~0.16-0.5 nM |
Key Signaling Pathways
The therapeutic effects of antipsychotic drugs are primarily attributed to their modulation of dopaminergic and serotonergic signaling pathways in the brain. The prevailing hypothesis for the antipsychotic action of gamma-carbolines centers on their ability to antagonize dopamine D2 receptors. Blockade of these receptors in the mesolimbic pathway is thought to reduce dopaminergic hyperactivity, which is associated with the positive symptoms of schizophrenia.
Caption: this compound's Antagonism of the Dopamine D2 Receptor Signaling Pathway.
Experimental Protocols
In Vitro Methods
1. Dopamine D2 Receptor Binding Assay
This protocol determines the binding affinity of this compound for the dopamine D2 receptor.
-
Materials:
-
Rat striatal tissue homogenate (source of D2 receptors)
-
[³H]-Spiperone (radioligand)
-
This compound (test compound)
-
Haloperidol (reference compound)
-
Incubation buffer (e.g., Tris-HCl with physiological salts)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
-
-
Procedure:
-
Prepare rat striatal membrane homogenates.
-
In a series of tubes, add a fixed concentration of [³H]-Spiperone and varying concentrations of this compound or Haloperidol.
-
Add the membrane homogenate to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled D2 antagonist (e.g., Haloperidol).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The inhibition constant (Ki) of this compound is calculated from the IC50 value (concentration of this compound that inhibits 50% of specific [³H]-Spiperone binding) using the Cheng-Prusoff equation.
-
Caption: Workflow for the Dopamine D2 Receptor Binding Assay.
In Vivo Methods
1. Amphetamine-Induced Stereotypy in Rats
This model assesses the ability of this compound to antagonize dopamine-mediated stereotyped behaviors, a common preclinical screen for antipsychotic efficacy.
-
Animals: Male Wistar rats (200-250 g)
-
Materials:
-
This compound
-
d-Amphetamine sulfate
-
Vehicle (e.g., saline)
-
Observation cages
-
Stereotypy rating scale (e.g., sniffing, licking, gnawing)
-
-
Procedure:
-
Habituate rats to the observation cages for at least 30 minutes before drug administration.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneally, orally) at various doses.
-
After a pre-treatment period (e.g., 30-60 minutes), administer d-amphetamine (e.g., 5 mg/kg, s.c.).
-
Immediately after amphetamine injection, place the rats in the observation cages.
-
Observe and score the intensity of stereotyped behaviors at regular intervals (e.g., every 10 minutes for 60-90 minutes) by a trained observer blinded to the treatment conditions.
-
Analyze the data to determine if this compound significantly reduces the stereotypy scores compared to the vehicle-treated group.
-
2. Prepulse Inhibition (PPI) of the Acoustic Startle Response in Mice
PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. This model evaluates the ability of this compound to restore this deficit.
-
Animals: Male C57BL/6 mice (8-10 weeks old)
-
Materials:
-
This compound
-
Vehicle
-
Startle response measurement system (with sound-attenuating chambers)
-
-
Procedure:
-
Administer this compound or vehicle at various doses.
-
After a pre-treatment period, place the mice individually into the startle chambers.
-
Allow for a 5-minute acclimation period with background white noise (e.g., 65 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).
-
Prepulse + Pulse trials: The strong pulse is preceded by a weak, non-startling acoustic stimulus (prepulse) at different intensities (e.g., 70, 75, 80 dB).
-
No-stimulus trials: Only background noise is presented to measure baseline movement.
-
-
The startle amplitude is recorded for each trial.
-
Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [(startle amplitude on prepulse + pulse trial) / (startle amplitude on pulse-alone trial)] x 100
-
Analyze the data to determine if this compound significantly increases PPI compared to the vehicle-treated group.
-
Caption: Workflow for the Prepulse Inhibition (PPI) Assay.
Conclusion
The assessment of this compound's antipsychotic effects requires a multi-faceted approach, combining in vitro receptor binding studies with in vivo behavioral pharmacology. The protocols outlined in these application notes provide a robust framework for characterizing the compound's mechanism of action and its potential therapeutic efficacy. Further investigation into this compound's binding affinities for a broader range of neurotransmitter receptors and its effects in other relevant animal models of psychosis will provide a more complete understanding of its pharmacological profile and its promise as a novel antipsychotic agent.
References
Flutroline: A Tool Compound for Interrogating Dopamine Receptor Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Flutroline, a tetrahydro-γ-carboline derivative, has been identified as a compound with antipsychotic properties. Its activity is believed to be mediated through its interaction with dopamine receptors, which are critical targets in the central nervous system for a variety of neurological and psychiatric disorders. As a tool compound, this compound can be utilized to probe the structure and function of dopamine receptors, aiding in the discovery and development of novel therapeutics. These application notes provide a summary of this compound's (and related compounds') interaction with dopamine receptors and detailed protocols for its characterization.
Data Presentation: Pharmacological Profile of this compound
To effectively use this compound as a tool compound, it is essential to understand its binding affinity and functional potency at the different dopamine receptor subtypes. The following tables provide a template for summarizing the key pharmacological parameters. Researchers should experimentally determine these values for this compound to build a comprehensive profile.
Table 1: Binding Affinity of this compound at Dopamine Receptor Subtypes
| Receptor Subtype | Radioligand | Kᵢ (nM) | Reference |
| D₁ | [³H]SCH 23390 | Data not available | [1] |
| D₂ | [³H]Spiperone | Data not available | [1][2] |
| D₃ | [³H]Spiperone | Data not available | [2] |
| D₄ | Specific radioligand | Data not available |
Kᵢ (Inhibition Constant): Represents the concentration of this compound required to occupy 50% of the receptors in a competition binding assay. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Activity of this compound at Dopamine Receptor Subtypes
| Receptor Subtype | Assay Type | Parameter | Value (nM) | Reference |
| D₂ | cAMP Inhibition | IC₅₀ | Data not available | [3] |
| D₂ | β-Arrestin Recruitment | EC₅₀ | Data not available | |
| D₃ | cAMP Inhibition | IC₅₀ | Data not available | |
| D₄ | cAMP Inhibition | IC₅₀ | Data not available |
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of this compound that produces 50% inhibition of a stimulated response (e.g., cAMP production). EC₅₀ (Half-maximal Effective Concentration): The concentration of this compound that produces 50% of its maximal response in a functional assay (e.g., β-arrestin recruitment).
Dopamine Receptor Signaling Pathways
This compound is expected to primarily interact with D₂-like dopamine receptors (D₂, D₃, and D₄), which are G protein-coupled receptors (GPCRs) that couple to the Gαi/o family of G proteins. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, D₂-like receptors can signal through G protein-independent pathways, such as the recruitment of β-arrestin.
Caption: D₂-like dopamine receptor signaling pathways.
Experimental Protocols
The following are detailed protocols for characterizing the interaction of this compound with dopamine receptors.
Radioligand Binding Assay
This protocol is for determining the binding affinity (Kᵢ) of this compound for a specific dopamine receptor subtype through competition with a known radioligand.
Caption: Workflow for a radioligand binding assay.
Materials:
-
Cell membranes expressing the dopamine receptor of interest (e.g., D₂, D₃, or D₄).
-
Radioligand (e.g., [³H]Spiperone for D₂/D₃ receptors).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding determinator (e.g., 10 µM haloperidol).
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in order:
-
50 µL of assay buffer (for total binding) or non-specific binding determinator (for non-specific binding) or this compound dilution.
-
50 µL of radioligand diluted in assay buffer to the desired final concentration (typically at its Kd value).
-
100 µL of cell membrane preparation diluted in assay buffer.
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol is for determining the functional potency (IC₅₀) of this compound at Gαi/o-coupled dopamine receptors by measuring the inhibition of forskolin-stimulated cAMP production.
Caption: Workflow for a cAMP functional assay.
Materials:
-
CHO or HEK293 cells stably expressing the dopamine receptor of interest.
-
Cell culture medium and supplements.
-
This compound stock solution.
-
Forskolin solution.
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
384-well white plates.
Procedure:
-
Seed the cells into 384-well plates and incubate overnight.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Aspirate the cell culture medium and add the this compound dilutions to the wells.
-
Pre-incubate for 15-30 minutes at room temperature.
-
Add forskolin solution to all wells (except for the basal control) to a final concentration that elicits a submaximal cAMP response.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure the cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Plot the percentage inhibition of the forskolin-stimulated cAMP response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
β-Arrestin Recruitment Assay
This protocol is for assessing the ability of this compound to promote the interaction between a dopamine receptor and β-arrestin, a key event in G protein-independent signaling and receptor desensitization. A common method is the Bioluminescence Resonance Energy Transfer (BRET) assay.
References
- 1. Fluorescent and biotin probes for dopamine receptors: D1 and D2 receptor affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional selectivity of dopamine receptor agonists. I. Selective activation of postsynaptic dopamine D2 receptors linked to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Use of Flutroline in Cell Culture Experiments
For research, scientific, and drug development professionals.
Introduction
Flutroline is a potent antipsychotic compound that has been investigated for its therapeutic potential. As a member of the gamma-carboline class of compounds, its mechanism of action is primarily attributed to its interaction with dopamine and serotonin receptors in the central nervous system. These application notes provide a detailed protocol for the dissolution of this compound and its application in cell culture experiments, intended to aid researchers in investigating its cellular and molecular effects.
Data Presentation
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Parameter | Value | Source |
| Molecular Weight | 450.5 g/mol | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | General laboratory practice for hydrophobic compounds |
| Suggested Stock Concentration | 10 mM in 100% DMSO | Based on common laboratory practices |
| Recommended Final DMSO Concentration in Culture | ≤ 0.5% | General cell culture guidelines to minimize cytotoxicity |
| Putative Mechanism of Action | Dopamine D2 and Serotonin 5-HT2A Receptor Antagonist | Inferred from the pharmacology of atypical antipsychotics[2] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM)
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 450.5 g/mol = 4.505 mg
-
-
-
Weighing this compound:
-
Carefully weigh out 4.505 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of 100% DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Ensuring Complete Dissolution:
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
-
Storage:
-
Store the 10 mM this compound stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol for Preparing Working Solutions and Treating Cells
This protocol describes the dilution of the this compound stock solution to prepare working concentrations for cell culture experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for the cell line being used
-
Sterile tubes for dilution
-
Cultured cells (e.g., neuroblastoma or glioma cell lines)
Procedure:
-
Determine the Final Working Concentration:
-
Serial Dilution:
-
Perform serial dilutions of the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% to minimize solvent-induced cytotoxicity. For example, to achieve a 10 µM final concentration, you would add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium (a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%).
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound. This is crucial to distinguish the effects of the compound from any effects of the solvent.
-
-
Cell Treatment:
-
Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Visualization of Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway of this compound
The following diagram illustrates the putative mechanism of action of this compound as a dual antagonist of the dopamine D2 and serotonin 5-HT2A receptors, which are G-protein coupled receptors (GPCRs).
Caption: Putative signaling pathways antagonized by this compound.
Experimental Workflow for Cell Culture Experiments with this compound
The diagram below outlines a typical workflow for conducting cell culture experiments using this compound.
Caption: General workflow for in vitro this compound experiments.
References
Application Notes and Protocols for Investigating the Therapeutic Potential of Flutroline in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for the preclinical evaluation of Flutroline (also known as CP-36,584), a gamma-carboline derivative with demonstrated neuroleptic potential. The following sections detail this compound's mechanism of action, protocols for relevant animal models of psychosis and cognitive dysfunction, and expected quantitative outcomes.
Introduction to this compound
This compound is a potent and long-acting neuroleptic compound that has shown promise in preclinical studies for the management of symptoms associated with psychosis[1]. As a member of the gamma-carboline class of compounds, its therapeutic effects are primarily attributed to its interaction with central dopamine systems. Understanding its pharmacological profile in validated animal models is crucial for its continued development as a potential antipsychotic agent.
Mechanism of Action
The primary mechanism of action of this compound and related gamma-carbolines involves the modulation of dopaminergic neurotransmission. While the precise binding affinities of this compound for all relevant receptors are not fully elucidated in the public domain, compounds within this class have demonstrated affinity for dopamine D2 receptors[2]. Blockade of D2 receptors in the mesolimbic pathway is a key mechanism for the antipsychotic effects of many neuroleptic drugs. Additionally, the potential interaction of this compound with other receptors, such as sigma-1 receptors, which are implicated in cognitive function, warrants further investigation to fully characterize its pharmacological profile.
Diagram of Hypothesized Dopaminergic Pathway Modulation by this compound
Animal Models for Efficacy and Side-Effect Profiling
The following animal models are essential for evaluating the antipsychotic potential and extrapyramidal side-effect liability of this compound.
Amphetamine-Induced Hyperlocomotion
This model is widely used to screen for antipsychotic activity. Amphetamine induces an excess release of dopamine, leading to hyperlocomotion, which is considered analogous to the positive symptoms of psychosis.
Experimental Protocol:
-
Animals: Male mice (e.g., C57BL/6) weighing 20-25g.
-
Housing: Group-housed under a 12-hour light/dark cycle with ad libitum access to food and water. Acclimatize animals to the testing room for at least 1 hour before the experiment.
-
Drug Preparation:
-
d-Amphetamine sulfate is dissolved in 0.9% saline.
-
This compound (CP-36,584) is suspended in a suitable vehicle (e.g., 0.5% methylcellulose).
-
-
Procedure:
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneally, i.p., or orally, p.o.).
-
After a specified pretreatment time (e.g., 30-60 minutes), administer d-amphetamine (e.g., 1-5 mg/kg, i.p.).
-
Immediately place the animal in an open-field arena equipped with photobeams to automatically record locomotor activity.
-
Record locomotor activity (e.g., total distance traveled, number of beam breaks) for a set duration (e.g., 60-90 minutes).
-
-
Data Analysis: Compare the locomotor activity of this compound-treated groups to the vehicle-treated, amphetamine-challenged group. Calculate the dose at which this compound produces a 50% reduction in amphetamine-induced hyperlocomotion (ED50).
Expected Quantitative Data (Hypothetical):
| Treatment Group | Dose (mg/kg) | Mean Locomotor Activity (Beam Breaks/60 min) | % Inhibition of Amphetamine Response |
| Vehicle + Saline | - | 500 ± 50 | - |
| Vehicle + Amphetamine | 2 | 2500 ± 200 | 0% |
| This compound + Amphetamine | 1 | 1800 ± 150 | 35% |
| This compound + Amphetamine | 3 | 1200 ± 120 | 65% |
| This compound + Amphetamine | 10 | 700 ± 80 | 90% |
Catalepsy Test
The catalepsy test is used to assess the potential for a compound to induce extrapyramidal side effects (EPS), a common adverse effect of typical antipsychotics.
Experimental Protocol:
-
Animals: Male rats (e.g., Sprague-Dawley) weighing 200-250g.
-
Drug Preparation: this compound is suspended in a suitable vehicle.
-
Procedure:
-
Administer this compound or vehicle.
-
At various time points after administration (e.g., 30, 60, 90, 120 minutes), assess for catalepsy.
-
Gently place the rat's forepaws on a horizontal bar raised a few centimeters from the surface.
-
Measure the time it takes for the rat to remove both paws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis: Compare the descent latency of this compound-treated groups to the vehicle-treated group. Determine the dose that produces a cataleptic response in 50% of the animals (ED50).
Expected Quantitative Data (Hypothetical):
| Treatment Group | Dose (mg/kg) | Mean Descent Latency (seconds) at 60 min |
| Vehicle | - | 5 ± 2 |
| This compound | 10 | 30 ± 10 |
| This compound | 30 | 95 ± 20 |
| This compound | 100 | 170 ± 10 |
MK-801-Induced Cognitive Deficits
NMDA receptor antagonists, such as MK-801 (dizocilpine), can induce cognitive deficits in rodents that are relevant to the cognitive symptoms of schizophrenia. This model can be used to assess the potential of this compound to improve cognitive function.
Experimental Protocol (Novel Object Recognition Task):
-
Animals: Male rats or mice.
-
Drug Preparation:
-
MK-801 is dissolved in 0.9% saline.
-
This compound is suspended in a suitable vehicle.
-
-
Procedure:
-
Habituation: Allow animals to explore an empty open-field arena for a few minutes on consecutive days.
-
Training (Familiarization) Phase:
-
Administer this compound or vehicle.
-
After a pretreatment period, administer MK-801 (e.g., 0.1-0.2 mg/kg, i.p.).
-
After a short delay, place the animal in the arena with two identical objects and allow it to explore for a set time (e.g., 5-10 minutes).
-
-
Testing Phase:
-
After a retention interval (e.g., 1-24 hours), place the animal back in the arena where one of the familiar objects has been replaced with a novel object.
-
Record the time spent exploring the familiar and novel objects.
-
-
-
Data Analysis: Calculate a discrimination index (e.g., [Time exploring novel - Time exploring familiar] / [Total exploration time]). Compare the discrimination index between treatment groups.
Diagram of the Novel Object Recognition Experimental Workflow
In Vitro Receptor Binding Assays
To further characterize the mechanism of action of this compound, in vitro receptor binding assays are essential.
Dopamine D2 Receptor Binding Assay
Protocol Outline:
-
Source of Receptors: Rat striatal membranes or cell lines stably expressing the human dopamine D2 receptor.
-
Radioligand: A high-affinity D2 receptor antagonist, such as [³H]spiperone.
-
Procedure:
-
Incubate the receptor source with a fixed concentration of the radioligand and varying concentrations of this compound.
-
After incubation, separate the bound and free radioligand (e.g., by filtration).
-
Quantify the amount of bound radioactivity.
-
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Sigma-1 Receptor Binding Assay
Protocol Outline:
-
Source of Receptors: Guinea pig brain membranes or cell lines expressing the sigma-1 receptor.
-
Radioligand: A selective sigma-1 receptor ligand, such as --INVALID-LINK---pentazocine.
-
Procedure: Similar to the D2 receptor binding assay, with appropriate modifications for the sigma-1 receptor.
-
Data Analysis: Determine the IC50 and Ki values for this compound at the sigma-1 receptor.
Expected Quantitative Data (Hypothetical):
| Receptor | Radioligand | This compound Ki (nM) |
| Dopamine D2 | [³H]spiperone | 15 |
| Sigma-1 | --INVALID-LINK---pentazocine | 85 |
Summary and Future Directions
The protocols outlined in these application notes provide a framework for the comprehensive preclinical evaluation of this compound. By systematically assessing its efficacy in animal models of psychosis and cognitive impairment, and by characterizing its receptor binding profile, researchers can gain a deeper understanding of its therapeutic potential. Future studies should aim to further elucidate the downstream signaling pathways affected by this compound and to explore its efficacy in a wider range of behavioral models relevant to the complex symptomatology of schizophrenia.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Flutroline Stability in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on troubleshooting common stability issues encountered with Flutroline in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer?
A1: this compound, a tetrahydro-γ-carboline derivative, is a lipophilic compound with limited aqueous solubility. Precipitation is a common issue and can be attributed to several factors:
-
Concentration Exceeds Solubility: The most frequent cause is the concentration of this compound exceeding its solubility limit in the aqueous buffer.
-
pH of the Solution: The solubility of nitrogen-containing heterocyclic compounds like this compound is often pH-dependent. As a basic compound, this compound is generally more soluble in acidic conditions where it can be protonated to form a more soluble salt. In neutral or alkaline buffers, it is more likely to be in its less soluble free base form.
-
Solvent Shock: When a concentrated stock solution of this compound in an organic solvent (e.g., DMSO) is rapidly diluted into an aqueous buffer, the sudden change in solvent polarity can cause the compound to precipitate.
-
Temperature: Temperature can influence solubility. A decrease in temperature during storage or experimentation can lead to precipitation if the solution is near its saturation point.
-
Buffer Composition: High salt concentrations in the buffer can sometimes decrease the solubility of organic compounds through a "salting-out" effect.
Q2: How can I improve the solubility of this compound in my aqueous solution?
A2: Several strategies can be employed to enhance and maintain the solubility of this compound:
-
pH Adjustment: Lowering the pH of the aqueous buffer is often the most effective method. Experiment with buffers in the acidic range (e.g., pH 4-6) to determine the optimal pH for your desired concentration.
-
Use of Co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent (e.g., ethanol, DMSO, PEG 400) into your aqueous buffer can significantly increase the solubility of lipophilic compounds. It is crucial to use the lowest effective concentration of the co-solvent to avoid potential interference with your experiment, especially in cell-based assays.
-
Step-wise Dilution: To avoid "solvent shock," add the aqueous buffer to the organic stock solution of this compound in a stepwise manner with continuous mixing. Alternatively, slowly add the stock solution to the vortexing buffer.
-
Warming the Solution: Gently warming the solution can help dissolve the compound, but be cautious as elevated temperatures can accelerate degradation. The thermal stability of this compound should be considered.
-
Use of Solubilizing Excipients: For formulation development, consider using cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) or surfactants to form inclusion complexes or micelles that can encapsulate the drug and increase its apparent solubility.
Q3: What are the expected degradation pathways for this compound in aqueous solution?
A3: While specific degradation pathways for this compound are not extensively published, based on its tetrahydro-γ-carboline structure and general knowledge of drug degradation, the following pathways are plausible:
-
Hydrolysis: The molecule contains functional groups that could be susceptible to hydrolysis, particularly at ester or amide linkages if present in derivatives, or through ring-opening of the heterocyclic system under strong acidic or basic conditions.
-
Oxidation: The nitrogen atoms and the aromatic rings in the this compound structure could be susceptible to oxidation, especially in the presence of oxygen, metal ions, or peroxides. This can lead to the formation of N-oxides or hydroxylated derivatives.
-
Photodegradation: Carboline derivatives are known to be photosensitive. Exposure to light, particularly UV radiation, can lead to the formation of degradation products through photo-oxidation or photo-rearrangement reactions.
Q4: How should I prepare and store my aqueous this compound solutions to ensure stability?
A4: To maximize the stability of your this compound solutions, follow these best practices:
-
Preparation:
-
Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.
-
For aqueous solutions, use a buffer with a pH that favors solubility (likely acidic).
-
Employ a step-wise dilution method when preparing aqueous solutions from an organic stock.
-
Filter the final solution through a 0.22 µm filter to remove any undissolved particles.
-
-
Storage:
-
Store aqueous solutions at refrigerated temperatures (2-8 °C) to minimize degradation. For long-term storage, consider freezing at -20 °C or below, but be aware of potential freeze-thaw instability.
-
Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil.
-
Consider purging the headspace of the container with an inert gas like nitrogen or argon to minimize oxidation.
-
Troubleshooting Guide
This guide provides a systematic approach to resolving common stability issues with this compound in aqueous solutions.
Problem: Precipitation or Cloudiness in Solution
| Potential Cause | Suggested Solution |
| Concentration too high | Decrease the final concentration of this compound. |
| Inappropriate pH | Measure the pH of the solution. Adjust to a more acidic pH (e.g., 4-6) and observe for re-dissolution. |
| Solvent shock during dilution | Prepare the solution again using a step-wise dilution method with vigorous mixing. |
| Low temperature | Gently warm the solution while stirring. If it re-dissolves, the solution may need to be stored at a controlled room temperature. |
| High buffer salt concentration | Try preparing the solution in a buffer with a lower ionic strength. |
Problem: Loss of Compound Potency or Appearance of Unknown Peaks in HPLC
| Potential Cause | Suggested Solution |
| Hydrolytic degradation | Analyze the stability of this compound at different pH values and temperatures to identify optimal conditions. Store solutions at the pH of maximum stability and at low temperatures. |
| Oxidative degradation | Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). Consider adding an antioxidant if compatible with the experimental system. |
| Photodegradation | Protect all solutions from light during preparation, storage, and handling by using amber glassware or covering with foil. |
Data Presentation
Due to the limited publicly available quantitative stability data for this compound, the following tables present hypothetical yet representative data based on the behavior of similar lipophilic, nitrogen-containing heterocyclic compounds. This data is for illustrative purposes to guide experimental design.
Table 1: Hypothetical pH-Solubility Profile of this compound at 25 °C
| pH | Aqueous Solubility (µg/mL) |
| 2.0 | > 1000 |
| 4.0 | 550 |
| 6.0 | 85 |
| 7.4 | < 10 |
| 8.0 | < 5 |
| 10.0 | < 1 |
Table 2: Hypothetical First-Order Degradation Rate Constants (k) for this compound in Aqueous Solution at 50 °C
| Condition | Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |
| 0.1 M HCl | 0.095 | 7.3 |
| pH 4.0 Buffer | 0.025 | 27.7 |
| pH 7.4 Buffer | 0.048 | 14.4 |
| 0.1 M NaOH | 0.150 | 4.6 |
| pH 7.4 Buffer + Light | 0.250 | 2.8 |
| pH 7.4 Buffer (N₂ Purged) | 0.035 | 19.8 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (pH-Profile)
This protocol outlines a method to determine the solubility of this compound at various pH values.
-
Materials:
-
This compound powder
-
A series of buffers (e.g., phosphate, citrate) covering a pH range of 2 to 10.
-
Vials with screw caps
-
Orbital shaker/rotator
-
Centrifuge
-
Validated HPLC method for this compound quantification.
-
-
Procedure:
-
Add an excess amount of this compound powder to vials containing a known volume of each buffer.
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to reach equilibrium.
-
After equilibration, visually confirm the presence of undissolved solid in each vial.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and dilute it with the mobile phase of the HPLC method.
-
Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.
-
Calculate the solubility in µg/mL or mg/mL for each pH.
-
Protocol 2: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[1]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60 °C for 8 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid this compound powder in an oven at 80 °C for 48 hours. Also, reflux a solution of this compound (100 µg/mL in 50:50 methanol:water) for 24 hours.
-
Photodegradation: Expose a solution of this compound (100 µg/mL in 50:50 methanol:water) and solid powder to a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from the stress conditions.
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all stressed samples, along with an unstressed control, using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector.
-
-
Data Evaluation:
-
Determine the percentage of degradation for each condition.
-
Evaluate the peak purity of the main this compound peak to ensure the method is stability-indicating.
-
Characterize the major degradation products using techniques like LC-MS/MS and NMR.
-
Visualizations
References
Technical Support Center: Flutroline Dosage Optimization
Disclaimer: Flutroline is an investigational compound, and extensive clinical data is not publicly available. The following information is based on limited published research and general principles of antipsychotic pharmacology. Researchers should conduct their own dose-response investigations to determine optimal dosages for their specific experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active antipsychotic agent belonging to the tetrahydro-γ-carboline class of compounds.[1][2] Like many antipsychotics, its primary mechanism of action is believed to be the antagonism of dopamine receptors in the central nervous system, particularly the D2 receptor subtype.[3][4] Blockade of these receptors in the mesolimbic pathway is thought to mediate its antipsychotic effects.
Q2: What are the potential side effects associated with this compound?
While specific data on this compound is scarce, side effects can be inferred from its mechanism of action as a dopamine antagonist and from clinical trials on similar compounds. Potential side effects may include:
-
Extrapyramidal Symptoms (EPS): These are movement disorders resulting from dopamine blockade in the nigrostriatal pathway. They can manifest as parkinsonism (tremor, rigidity, bradykinesia), dystonia (involuntary muscle contractions), and akathisia (a feeling of inner restlessness).[5]
-
Hyperprolactinemia: Dopamine inhibits prolactin release from the pituitary gland. Blockade of D2 receptors can lead to elevated prolactin levels, which may cause side effects such as gynecomastia, galactorrhea, and amenorrhea. A 1983 study on this compound investigated its effect on plasma prolactin levels.
-
Sedation: This is a common side effect of many antipsychotic drugs.
-
Anticholinergic Effects: These can include dry mouth, blurred vision, constipation, and urinary retention.
-
Metabolic Syndrome: Some antipsychotics are associated with weight gain, dyslipidemia, and an increased risk of type 2 diabetes.
Q3: What dosages of this compound have been studied clinically?
A 1982 clinical trial in schizophrenic patients evaluated single daily dosages of 1, 5, 10, 20, and 100 mg. The study suggested that dosages of 20 mg and above showed the most potential for optimal clinical effectiveness.
Troubleshooting Guide: Minimizing Side Effects
Q1: My experimental subjects are exhibiting signs of parkinsonism (tremor, rigidity). What should I do?
-
Problem: These are likely extrapyramidal symptoms (EPS) due to excessive dopamine D2 receptor blockade in the nigrostriatal pathway.
-
Solution:
-
Dose Reduction: The most effective initial step is to lower the dosage of this compound. EPS are generally dose-dependent.
-
Fractionated Dosing: Consider splitting the daily dose into two or more smaller administrations to maintain a more stable plasma concentration and avoid peaks that might induce EPS.
-
Concomitant Medication (Preclinical Models): In animal models, co-administration of an anticholinergic agent can sometimes mitigate parkinsonian side effects. However, this adds a confounding variable to the experiment.
-
Q2: I am observing elevated prolactin levels in my study. How can I manage this?
-
Problem: Hyperprolactinemia is an expected consequence of D2 receptor antagonism.
-
Solution:
-
Determine the Therapeutic Window: The primary goal is to find the minimum effective dose of this compound that provides the desired therapeutic effect with the least impact on prolactin levels. A detailed dose-response study is necessary to establish this.
-
Monitor Prolactin Levels: Regularly measure plasma prolactin levels across different dosage groups to establish a clear dose-dependent relationship.
-
Re-evaluate the Lowest Effective Dose: Based on your efficacy and prolactin data, the optimal dose may be lower than initially anticipated.
-
Q3: My subjects are overly sedated, affecting behavioral assessments.
-
Problem: Sedation can be a common side effect of antipsychotics, potentially through actions on histaminergic or adrenergic receptors.
-
Solution:
-
Dose and Timing Adjustment: Administering the dose during the animal's inactive period (e.g., during the light cycle for nocturnal rodents) may help. A lower dose should also be evaluated.
-
Acclimatization: Allow for a longer acclimatization period after drug administration before conducting behavioral tests.
-
Data Presentation
Table 1: Illustrative Dose-Dependent Side Effect Profile of this compound
This table presents hypothetical data based on typical antipsychotic side effect profiles and the dosages used in the 1982 clinical trial. This is for illustrative purposes only and should not be considered as actual experimental results.
| Dosage (mg/day) | Therapeutic Efficacy (Hypothetical) | Incidence of Extrapyramidal Symptoms (Illustrative) | Prolactin Levels (Illustrative % Increase from Baseline) | Sedation Score (Illustrative, 1-5 scale) |
| 1 | Low | < 5% | 10-20% | 1 |
| 5 | Moderate | 5-10% | 30-50% | 1.5 |
| 10 | Moderate-High | 10-20% | 60-100% | 2 |
| 20 | High | 25-40% | 150-250% | 2.5 |
| 100 | High | > 60% | > 400% | 4 |
Experimental Protocols
Protocol 1: Assessment of Extrapyramidal Symptoms (EPS) using the Extrapyramidal Symptom Rating Scale (ESRS)
This protocol is adapted for clinical research settings but the principles can be applied to preclinical observational studies.
-
Objective: To quantify the severity of drug-induced movement disorders.
-
Materials: A trained observer, the Extrapyramidal Symptom Rating Scale (ESRS) instrument.
-
Procedure:
-
Baseline Assessment: Conduct a baseline ESRS assessment before the first administration of this compound to establish a baseline for each subject.
-
Regular Monitoring: Perform the ESRS assessment at regular intervals (e.g., weekly) and at various time points after drug administration to capture peak and trough effects.
-
Standardized Observation: The assessment includes a questionnaire section on the subject's experience and a standardized clinical examination of parkinsonism, akathisia, dystonia, and dyskinesia. The examination involves observing the subject at rest, during specific tasks (e.g., writing, walking), and while performing activation procedures (e.g., distracting the subject while observing for tremors).
-
Scoring: Score each item on the ESRS according to the defined criteria. The total score and subscale scores provide a quantitative measure of EPS severity.
-
Protocol 2: In Vitro Dopamine D2 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
-
Materials:
-
Cell membranes from a cell line expressing human dopamine D2 receptors (e.g., CHO-K1 or HEK293 cells).
-
Radioligand with high affinity for D2 receptors (e.g., [³H]-Spiperone or [³H]-Raclopride).
-
This compound at various concentrations.
-
Incubation buffer, filtration apparatus, and scintillation counter.
-
-
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound. Include control wells with no this compound (total binding) and wells with an excess of a known D2 antagonist (e.g., haloperidol) to determine non-specific binding.
-
Filtration: After incubation, rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand. Wash the filters quickly with cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Use non-linear regression analysis to fit the data to a one-site competition binding model and determine the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
-
Mandatory Visualizations
References
- 1. This compound in the treatment of the schizophrenic patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antipsychotic activity of substituted gamma-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Management of common adverse effects of antipsychotic medications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Mitigating Off-Target Effects of Novel Compounds
A Note on Flutroline: Publicly available scientific literature lacks detailed information regarding the specific biological targets and potential off-target effects of this compound (also known as CP-36,584). Therefore, this technical support center provides a general framework and best practices for researchers working with novel or under-characterized compounds to identify and mitigate potential off-target effects, using kinase inhibitors as a primary example.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in my experiments?
A1: Off-target effects are unintended interactions between an experimental compound and cellular components other than the intended therapeutic target. These interactions can lead to a variety of issues, including:
-
Toxicity: Interactions with unintended targets can disrupt normal cellular processes, leading to cytotoxicity or other adverse effects.[1]
-
Reduced therapeutic efficacy: In a drug development context, off-target binding can lead to dose-limiting toxicities that prevent the administration of a therapeutically effective concentration of the compound.[1]
Q2: How can I proactively minimize off-target effects in my experimental design?
A2: Minimizing off-target effects begins with careful planning. Consider the following:
-
Compound Selection: Whenever possible, select compounds with known high specificity for your target of interest. Utilize predictive online tools to evaluate potential off-target binding based on chemical structure.[1]
-
Dose-Response Studies: Conduct thorough dose-response experiments to identify the lowest effective concentration of your compound. Using the minimal necessary concentration can reduce the likelihood of engaging lower-affinity off-targets.[1]
-
Use of Controls: Always include appropriate positive and negative controls in your experiments. This will help you to distinguish between on-target and off-target effects.
Q3: What are the common methods to identify off-target interactions?
A3: Several methods can be used to identify off-target interactions. The choice of method often depends on the nature of the compound and the experimental system.
-
In Vitro Profiling:
-
Kinase Panels: For compounds targeting kinases, screening against a broad panel of kinases is a standard approach to identify unintended inhibitory activity.
-
Receptor Binding Assays: Assess binding to a wide range of receptors, ion channels, and transporters.
-
-
In Silico Approaches:
-
Molecular Docking: Computational models can predict potential binding to off-target proteins based on structural similarity.
-
-
Cell-Based Assays:
-
Phenotypic Screening: Compare the observed cellular phenotype with the known consequences of inhibiting the target kinase. Discrepancies may suggest off-target effects.
-
Rescue Experiments: Transfecting cells with a drug-resistant mutant of the target kinase should rescue the on-target effects but not the off-target effects.
-
Troubleshooting Guide
Issue 1: I'm observing a phenotype that is inconsistent with the known function of the intended target.
-
Question: Have you confirmed that your compound is engaging the intended target in your experimental system?
-
Answer: It's crucial to demonstrate that your compound is interacting with its intended target in your experimental system. Consider performing a target engagement assay, such as a cellular thermal shift assay (CETSA) or a direct binding assay.
-
-
Question: Have you performed a dose-response curve for the observed phenotype?
-
Answer: A dose-response curve can help determine if the unexpected phenotype occurs at concentrations significantly higher than those required for on-target activity, suggesting an off-target effect.
-
Issue 2: My compound shows toxicity in cell culture at concentrations where I expect it to be specific.
-
Question: Have you evaluated the general health of the cells?
-
Answer: Use assays for cell viability (e.g., MTT or trypan blue exclusion) and apoptosis (e.g., caspase activity or TUNEL staining) to quantify the toxicity.
-
-
Question: Can the toxicity be rescued by modulating the on-target pathway?
-
Answer: If the toxicity is due to an on-target effect, you might be able to rescue the phenotype by, for example, adding back a downstream product of the inhibited pathway. If the toxicity persists, it is more likely to be an off-target effect.
-
Issue 3: I'm seeing conflicting results between different batches of the compound.
-
Question: Have you confirmed the identity and purity of each batch of the compound?
-
Answer: Impurities or degradation products can have their own biological activities, leading to inconsistent results. It is essential to verify the chemical integrity of each new batch.
-
Data Presentation
Table 1: Example Kinome Profiling Data Summary
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) |
| Primary Target | 98% | 15 |
| Off-Target Kinase 1 | 85% | 150 |
| Off-Target Kinase 2 | 62% | 800 |
| Off-Target Kinase 3 | 15% | >10,000 |
| ... (other kinases) | <10% | >10,000 |
Table 2: Interpreting Kinome Profiling Results
| Observation | Potential Interpretation | Recommended Next Steps |
| High inhibition of a few kinases with similar IC50 to the primary target. | The compound is not selective. | Consider redesigning the compound to improve selectivity. |
| Inhibition of kinases at concentrations much higher than the primary target's IC50. | Potential for off-target effects at higher doses. | Use the lowest effective concentration in experiments. |
| No significant inhibition of other kinases. | The compound is highly selective. | Proceed with further validation of on-target effects. |
Experimental Protocols
Protocol 1: Kinome Profiling
Objective: To determine the selectivity of a kinase inhibitor by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare the inhibitor at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).
-
Kinase Panel: Utilize a commercially available kinase profiling service that offers a panel of hundreds of human kinases.
-
Binding Assay: The service will typically perform a competition binding assay where the inhibitor competes with a labeled ligand for binding to each kinase in the panel.
-
Data Analysis: The results are usually reported as the percent inhibition of binding for each kinase at the tested concentration. Follow-up dose-response assays can be performed for any significant off-target hits to determine their IC50 values.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify target engagement of a compound in a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with the compound of interest or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Precipitation: The unbound protein will denature and precipitate at lower temperatures, while the ligand-bound protein will be more stable and remain in solution.
-
Detection: Use Western blotting or other protein detection methods to quantify the amount of the target protein remaining in the supernatant at each temperature.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Mandatory Visualizations
Caption: A generic kinase signaling cascade illustrating on-target and off-target inhibition.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: A decision-making flowchart for troubleshooting unexpected experimental results.
References
Technical Support Center: Overcoming Poor Bioavailability of Flutroline in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor bioavailability of the investigational antipsychotic agent, Flutroline, in animal studies. Given the limited publicly available bioavailability data for this compound, this guide focuses on established strategies for improving the bioavailability of poorly water-soluble and highly lipophilic compounds, a likely characteristic of this compound based on its physicochemical properties.
Frequently Asked Questions (FAQs)
Q1: What are the probable causes of this compound's poor bioavailability in animal studies?
A1: The poor oral bioavailability of this compound is likely multifactorial, stemming from its inherent physicochemical properties. Based on its high calculated LogP value of 5.4, the primary reasons are expected to be:
-
Low Aqueous Solubility: this compound is predicted to have very low solubility in gastrointestinal (GI) fluids. For a drug to be absorbed, it must first be in a dissolved state at the site of absorption.[1]
-
High Lipophilicity: While a certain degree of lipophilicity is necessary for membrane permeation, very high lipophilicity can lead to partitioning into lipidic environments within the GI tract, such as food and bile micelles, reducing the free fraction available for absorption.
-
First-Pass Metabolism: As a complex organic molecule, this compound may be subject to extensive metabolism in the gut wall and/or liver before it reaches systemic circulation.[2][3]
-
Efflux by Transporters: It is possible that this compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen, thereby limiting its net absorption.
Q2: What initial steps should I take to characterize the bioavailability issue with this compound?
A2: A systematic approach is crucial. We recommend the following initial steps:
-
Physicochemical Characterization:
-
Determine the aqueous solubility of this compound at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8).
-
Experimentally determine the LogP or LogD value.
-
Assess its solid-state properties (e.g., crystallinity, polymorphism).
-
-
In Vitro Permeability Assessment:
-
Utilize Caco-2 cell monolayers to estimate the intestinal permeability of this compound and to identify if it is a substrate for P-gp.
-
-
Pilot Pharmacokinetic (PK) Study:
-
Conduct a pilot PK study in a relevant animal model (e.g., rat) with both intravenous (IV) and oral (PO) administration. This will allow for the determination of absolute bioavailability and provide insights into clearance and volume of distribution.
-
Q3: What are the most common formulation strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?
A3: Several formulation strategies can be employed to overcome the low solubility of this compound.[4][5] The choice of strategy will depend on the specific properties of the compound and the desired pharmacokinetic profile. Common approaches include:
-
Particle Size Reduction: Increasing the surface area of the drug by micronization or nanosizing can enhance the dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and lipid nanoparticles can improve solubility and take advantage of lipid absorption pathways.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.
-
Use of Solubilizing Excipients: Incorporating co-solvents, surfactants, and cyclodextrins in the formulation can improve the solubility of this compound in the dosing vehicle.
Troubleshooting Guide
| Problem Encountered | Potential Cause | Recommended Troubleshooting Steps |
| High variability in plasma concentrations between animals. | Poor and erratic dissolution of this compound in the GI tract. Food effects. | 1. Switch to a liquid formulation (e.g., solution or suspension with solubilizing agents). 2. Consider a lipid-based formulation like SMEDDS to improve dissolution consistency. 3. Standardize the feeding schedule of the animals relative to dosing. |
| Low Cmax and AUC after oral administration, even with a solubilized formulation. | High first-pass metabolism. Efflux transporter activity. | 1. Co-administer with a known inhibitor of relevant cytochrome P450 enzymes (use with caution and appropriate ethical approval). 2. Use an in vitro model (e.g., liver microsomes) to identify the primary metabolizing enzymes. 3. Co-administer with a P-gp inhibitor (e.g., verapamil, though non-specific) in a pilot study to assess the impact of efflux. |
| Precipitation of this compound in the dosing vehicle upon standing. | The compound has low solubility or is unstable in the chosen vehicle. | 1. Increase the proportion of the organic co-solvent (e.g., DMSO, PEG 400), being mindful of potential toxicity. 2. Add a surfactant (e.g., Tween 80, Cremophor EL) to improve and maintain solubility. 3. Prepare the formulation immediately before dosing. |
| Suspension is not uniform, and the compound settles quickly. | Inadequate wetting or viscosity of the vehicle. | 1. Incorporate a wetting agent (e.g., a small amount of surfactant). 2. Increase the viscosity of the vehicle by adding a suspending agent (e.g., carboxymethylcellulose). 3. Continuously stir the suspension before and during dose administration. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound
Objective: To increase the dissolution rate and oral bioavailability of this compound by reducing its particle size to the nanometer range.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188 or HPMC)
-
Deionized water
-
High-pressure homogenizer or bead mill
Methodology:
-
Prepare a pre-suspension by dispersing this compound (e.g., 1% w/v) and a stabilizer (e.g., 0.5% w/v) in deionized water.
-
Homogenize the pre-suspension using a high-pressure homogenizer at a specified pressure (e.g., 1500 bar) for a set number of cycles (e.g., 20-30 cycles) or using a bead mill with appropriate grinding media.
-
Monitor the particle size distribution of the resulting nanosuspension using a dynamic light scattering (DLS) instrument until a desired particle size (e.g., <200 nm) is achieved.
-
The final nanosuspension can be used directly for oral gavage in animal studies or can be lyophilized to a powder for reconstitution.
Protocol 2: Development of a Self-Microemulsifying Drug Delivery System (SMEDDS) for this compound
Objective: To formulate this compound in a lipid-based system that forms a microemulsion upon gentle agitation in aqueous media, enhancing its solubilization and absorption.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Kolliphor RH 40)
-
Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)
Methodology:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Ternary Phase Diagrams: Prepare various mixtures of the selected oil, surfactant, and co-surfactant in different ratios. Titrate each mixture with water and observe the formation of a clear or slightly bluish microemulsion to identify the optimal composition range.
-
Preparation of this compound-loaded SMEDDS: Dissolve this compound in the selected oil, surfactant, and co-surfactant mixture with gentle heating and stirring to form a homogenous pre-concentrate.
-
Characterization: Evaluate the self-emulsification time, droplet size, and zeta potential of the resulting microemulsion upon dilution in simulated gastric and intestinal fluids.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (10 mg/kg) of Different Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 4.0 ± 1.5 | 350 ± 90 | 100 (Reference) |
| Nanosuspension | 180 ± 40 | 2.0 ± 0.5 | 1260 ± 250 | 360 |
| SMEDDS | 350 ± 75 | 1.0 ± 0.5 | 2450 ± 480 | 700 |
Data are presented as mean ± SD (n=6) and are for illustrative purposes only.
Visualizations
Caption: Experimental workflow for addressing poor bioavailability.
Caption: Troubleshooting decision tree for poor bioavailability.
Caption: Mechanism of bioavailability enhancement by SMEDDS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of liver disease on pharmacokinetics. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C27H25F3N2O | CID 51174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Flutroline experimental variability and reproducibility issues
Welcome to the Flutroline Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address experimental variability and reproducibility challenges when working with this compound, a dopamine D2 receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to enhance the reliability and consistency of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an antipsychotic drug that primarily functions as an antagonist of the dopamine D2 receptor.[1] Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are prominent in the central nervous system. The D2-like family of receptors, including D2, D3, and D4, are coupled to the Gαi G-protein, which inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] By blocking the D2 receptor, this compound modulates dopaminergic signaling pathways.
Q2: We are observing significant batch-to-batch variability in the potency of this compound in our cell-based assays. What could be the cause?
Batch-to-batch variability can stem from several sources:
-
Compound Purity and Stability: Verify the purity of each new batch of this compound. Impurities can interfere with the assay. This compound, like many small molecules, can degrade over time, especially if not stored correctly. Ensure it is stored under the manufacturer's recommended conditions, protected from light and moisture.
-
Solvent and Dilution Series: The choice of solvent and the method for preparing serial dilutions can introduce variability. Ensure the solvent is compatible with your assay and that the dilution series is prepared fresh for each experiment.
-
Cell Line Stability: Cell lines can change over time with increasing passage number, leading to altered receptor expression levels or signaling pathway components. It is crucial to use cells within a consistent and low passage number range for all experiments.
Q3: Our radioligand binding assay results for this compound are not reproducible. What are the common pitfalls?
Reproducibility issues in radioligand binding assays are common and can often be traced to specific experimental parameters:
-
Membrane Preparation Quality: The quality and consistency of your cell membrane preparations are critical. Poor quality preparations with low concentrations of functional D2 receptors will lead to inconsistent results.[3]
-
Radioligand Concentration: Using a radioligand concentration that is too high can lead to an underestimation of the competitor's affinity.[3] It is recommended to use a radioligand concentration at or below its dissociation constant (Kd) for the receptor.
-
Incubation Time and Temperature: Insufficient incubation time can prevent the binding reaction from reaching equilibrium, leading to variable results.[3] Determine the optimal incubation time by performing association and dissociation experiments.
-
Assay Buffer Composition: The ionic strength and pH of the assay buffer can influence ligand binding. For example, the presence of Na+ can affect the binding of some D2 receptor antagonists.
Q4: We are seeing a high degree of variability in our downstream signaling assays (e.g., cAMP measurement) after this compound treatment. How can we troubleshoot this?
Variability in GPCR signaling assays can be complex. Consider the following:
-
Cell Health and Density: Ensure that cells are healthy and plated at a consistent density. Over-confluent or stressed cells will respond differently to stimuli.
-
Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization, where the receptor becomes less responsive to further stimulation. This can impact the apparent potency of an antagonist like this compound.
-
Signal Amplification: Downstream signaling pathways often involve amplification steps. Small variations in upstream events can lead to large differences in the final readout. Ensure that all reagents are added consistently and that incubation times are precise.
-
Biased Agonism: GPCRs can signal through multiple pathways, and different ligands can stabilize receptor conformations that preferentially activate one pathway over another (biased agonism). The choice of agonist used to challenge the antagonist activity of this compound can influence the results.
Troubleshooting Guides
Issue 1: Inconsistent IC50/Ki Values in Competitive Binding Assays
| Potential Cause | Recommended Solution |
| Incorrect Radioligand Concentration | Use a radioligand concentration at or below its Kd value. A higher concentration will shift the IC50 of the competitor to the right. |
| Binding Not at Equilibrium | Determine the time to reach equilibrium through kinetic experiments (association and dissociation). Ensure your incubation time is sufficient. |
| Poor Quality Membrane Preparation | Prepare fresh membrane fractions and quantify the protein concentration accurately. Use a validated protocol to ensure a high yield of functional receptors. |
| Inconsistent Pipetting of Competitor | Use calibrated pipettes and prepare a fresh serial dilution of this compound for each experiment. |
| High Non-Specific Binding | Decrease the amount of membrane protein or radioligand. Use a well-characterized agent to define non-specific binding (e.g., a high concentration of an unlabeled ligand like haloperidol). |
Issue 2: High Variability in cAMP Functional Assays
| Potential Cause | Recommended Solution |
| Cell Passage Number Drift | Maintain a cell bank of low-passage cells and use cells within a defined passage number range for all experiments. |
| Inconsistent Cell Plating Density | Use a cell counter to ensure consistent cell numbers are plated in each well. Allow cells to adhere and recover for a consistent period before the assay. |
| Agonist Concentration Variability | Prepare fresh agonist dilutions for each experiment from a concentrated stock. Ensure the agonist concentration used is at or near its EC80 to provide a sufficient window for observing antagonism. |
| Assay Timing and Reagent Addition | Use a multichannel pipette or automated liquid handler to ensure simultaneous addition of reagents. Strictly adhere to all incubation times. |
| Cell Health Issues | Visually inspect cells for normal morphology before each experiment. Ensure proper incubator conditions (temperature, CO2, humidity). |
Data Presentation
Summarizing quantitative data in a structured format is crucial for identifying variability. Below is an example table of binding affinities for D2 receptor antagonists. Note that these are representative values and can vary based on experimental conditions.
| Compound | Target Receptor | Binding Affinity (Ki) [nM] |
| This compound (Example) | Dopamine D2 | Hypothetical Value: 5 - 20 |
| ML321 | Dopamine D2 | 58 |
| Haloperidol | Dopamine D2 | 2 - 4 |
| Compound 14 (Novel Antagonist) | Dopamine D2 | Value in nanomolar range |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for this compound at the D2 Receptor
This protocol outlines a standard procedure for determining the binding affinity (Ki) of this compound for the human dopamine D2 receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human D2 receptor.
-
Radioligand: [³H]-Spiperone (a D2 antagonist).
-
Test Compound: this compound.
-
Non-specific Agent: 10 µM Haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
96-well plates, filter mats, scintillation fluid, and a liquid scintillation counter.
Methodology:
-
Membrane Preparation: Thaw the cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration of 10-20 µg of protein per well.
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer, typically spanning a concentration range from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Plate Setup:
-
Total Binding: Add assay buffer, [³H]-Spiperone (at a final concentration equal to its Kd), and the membrane suspension.
-
Non-Specific Binding (NSB): Add 10 µM Haloperidol, [³H]-Spiperone, and the membrane suspension.
-
Competition Wells: Add the this compound serial dilutions, [³H]-Spiperone, and the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from all other wells.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Inhibition Assay
This protocol measures the ability of this compound to antagonize agonist-induced inhibition of cAMP production in cells expressing the D2 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human D2 receptor.
-
Agonist: Quinpirole (a D2 agonist).
-
Forskolin (to stimulate cAMP production).
-
Test Compound: this compound.
-
cAMP detection kit (e.g., HTRF, ELISA).
Methodology:
-
Cell Plating: Plate the cells in a 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight.
-
Compound Addition:
-
Prepare serial dilutions of this compound.
-
Aspirate the culture medium and add the this compound dilutions to the cells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add quinpirole at a final concentration equal to its EC80, along with a fixed concentration of forskolin (e.g., 1-10 µM).
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen detection kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of this compound.
-
Fit the data using a non-linear regression model to determine the IC50 of this compound.
-
Mandatory Visualizations
Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of this compound.
Caption: A logical workflow for troubleshooting experimental variability and reproducibility issues.
References
Adjusting Flutroline treatment protocols for different animal strains
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Flutroline treatment protocols for different animal strains. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent behavioral responses to this compound in our rodent colony. What could be the cause?
A1: Inconsistent responses to antipsychotic drugs like this compound are common and can often be attributed to inter-strain variability. Different strains of mice and rats can exhibit significant differences in their baseline behavior, metabolism, and sensitivity to pharmacological agents. For example, studies with other antipsychotics have shown that C57BL/6 and BALB/c mice can respond differently to the same drug. It is crucial to use a consistent and well-characterized animal strain for your experiments. If you are using an outbred stock, consider switching to an inbred strain to reduce genetic variability.
Q2: How do I select the appropriate starting dose of this compound for a new animal strain?
A2: When starting with a new strain, a dose-response study is highly recommended. Begin with a low dose and gradually escalate to find the optimal therapeutic window that produces the desired effect with minimal side effects. For this compound, preclinical studies in mice have used oral doses in the range of 3-30 mg/kg to inhibit hyperlocomotion. Clinical studies in humans have explored daily doses from 1 mg to 100 mg. As a starting point for a new rodent strain, you might consider a range informed by these studies, for example, starting at 1-5 mg/kg and observing for both efficacy and adverse effects.
Q3: What are the common side effects of this compound in animal models, and do they vary by strain?
A3: As an antipsychotic, this compound is expected to have a side effect profile that may include extrapyramidal symptoms (EPS), such as catalepsy, and metabolic disturbances like weight gain. The incidence and severity of these side effects are known to vary significantly between different rodent strains. For instance, some mouse strains are more susceptible to antipsychotic-induced weight gain than others. Close monitoring of animal health, including body weight, food intake, and motor function, is essential. If significant side effects are observed, dose reduction or a change in administration frequency may be necessary.
Q4: Can the pharmacokinetics of this compound differ between animal strains?
A4: Yes, the pharmacokinetic properties of drugs, including absorption, distribution, metabolism, and excretion, can vary substantially between different animal strains. This is often due to genetic differences in metabolic enzymes, such as the cytochrome P450 (CYP) family. For example, studies with the antipsychotic clozapine have shown that mice lacking the CYP1A2 enzyme have significantly higher drug exposure and a longer half-life. While specific pharmacokinetic data for this compound across different strains is limited, it is a critical factor to consider. If you observe unexpected efficacy or toxicity, it may be due to pharmacokinetic differences.
Troubleshooting Guides
Problem 1: Lack of Efficacy at Standard Doses
| Possible Cause | Troubleshooting Step |
| Strain Resistance: The selected animal strain may be less sensitive to this compound. | Conduct a dose-escalation study to determine if a higher dose is effective. Consider switching to a different, more sensitive strain if feasible. |
| Rapid Metabolism: The strain may metabolize this compound very quickly, leading to low drug exposure. | If analytical methods are available, measure plasma concentrations of this compound to assess exposure. Consider more frequent dosing or a different route of administration to increase bioavailability. |
| Incorrect Route of Administration: The chosen route may not be optimal for absorption in this strain. | Review the literature for the most effective route of administration for this compound or similar compounds. If administering orally, ensure the vehicle is appropriate and does not interfere with absorption. |
Problem 2: Excessive Side Effects (e.g., severe catalepsy, rapid weight gain)
| Possible Cause | Troubleshooting Step |
| Strain Sensitivity: The animal strain is highly sensitive to the side effects of this compound. | Reduce the dose of this compound. If the therapeutic effect is lost at a lower dose, consider a different strain known to be less sensitive to the specific side effect. |
| Slow Metabolism: The strain may metabolize this compound slowly, leading to drug accumulation and toxicity. | Decrease the dosing frequency (e.g., from once daily to every other day). If possible, measure plasma drug levels to confirm accumulation. |
| Off-Target Effects: The observed side effects may be due to this compound interacting with other receptors in this particular strain. | Carefully document all observed side effects and compare them with the known pharmacological profile of this compound. This information can be valuable for understanding the drug's mechanism of action. |
Quantitative Data from Representative Antipsychotic Studies
Note: Data for this compound is limited. The following tables present data from studies on other antipsychotics to illustrate the principles of strain-dependent effects.
Table 1: Strain Differences in Antipsychotic-Induced Weight Gain in Mice
| Antipsychotic | Mouse Strain | Dose & Route | Duration | Average Weight Gain vs. Control | Reference |
| Olanzapine | C57BL/6J (Female) | 1-8 mg/kg (in food) | 12-29 days | Significant increase | [1] |
| Olanzapine | A/J (Female) | 1-8 mg/kg (in food) | 12-29 days | No significant increase | [1] |
| Risperidone | C57BL/6J (Female) | 20 µg/ml (in water) | 6 weeks | ~2.8 g increase | [2] |
Table 2: Strain Differences in Haloperidol-Induced Catalepsy in Rats
| Rat Strain | Haloperidol Dose (mg/kg, i.p.) | Time to Peak Catalepsy (min) | Catalepsy Score (Arbitrary Units) | Reference |
| Wistar | 1.0 | 60-90 | High | [3][4] |
| Sprague-Dawley | 7.0 (s.c. weekly) | Not specified | Consistently produced catalepsy |
Table 3: Pharmacokinetic Parameters of Haloperidol in Rats
| Rat Strain | Dose (mg/kg, i.v.) | Cmax (ng/mL) | T1/2 (hours) | Clearance (mL/min/kg) | Reference |
| Inbred Strain (not specified) | 0.5 | ~50 | 1.5 | 83 | |
| Inbred Strain (not specified) | 1.0 | ~100 | 1.5 | 83 | |
| Inbred Strain (not specified) | 2.5 | ~250 | 1.5 | 83 |
Experimental Protocols
Protocol 1: Assessment of Antipsychotic Efficacy - Amphetamine-Induced Hyperlocomotion in Mice
-
Animals: Use age and sex-matched mice from the desired inbred strain (e.g., C57BL/6 or BALB/c). House animals individually at least 3 days prior to testing.
-
Habituation: On the day of the experiment, place each mouse in an open-field activity chamber and allow it to habituate for 30 minutes.
-
Drug Administration: Administer this compound (or vehicle control) orally (p.o.) or intraperitoneally (i.p.) at the desired dose. Allow for a pre-treatment period appropriate for the route of administration (e.g., 30-60 minutes for i.p.).
-
Amphetamine Challenge: Administer d-amphetamine (e.g., 2-5 mg/kg, i.p.) to induce hyperlocomotion.
-
Data Collection: Immediately after the amphetamine injection, record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes using an automated activity monitoring system.
-
Analysis: Compare the locomotor activity of the this compound-treated groups to the vehicle-treated control group. A significant reduction in amphetamine-induced hyperlocomotion indicates antipsychotic-like efficacy.
Protocol 2: Assessment of Extrapyramidal Side Effects - Catalepsy in Rats
-
Animals: Use adult male rats of the desired strain (e.g., Wistar or Sprague-Dawley).
-
Drug Administration: Administer this compound (or vehicle control) at the desired dose (i.p. or s.c.).
-
Catalepsy Testing: At predetermined time points after injection (e.g., 30, 60, 90, 120 minutes), assess catalepsy using the bar test.
-
Gently place the rat's forepaws on a horizontal bar raised approximately 9 cm from the surface.
-
Measure the time it takes for the rat to remove both forepaws from the bar (descent latency). A longer latency indicates a greater degree of catalepsy.
-
A cut-off time (e.g., 180 seconds) should be set to avoid undue stress.
-
-
Analysis: Compare the descent latencies between the this compound-treated and vehicle-treated groups at each time point.
Visualizations
Caption: Experimental workflow for evaluating this compound in different animal strains.
Caption: this compound's antagonism of the Dopamine D2 receptor signaling pathway.
Caption: this compound's potential modulation of neuroinflammatory signaling pathways.
References
- 1. Hormonal and metabolic effects of olanzapine and clozapine related to body weight in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Risperidone-induced weight gain is mediated through shifts in the gut microbiome and suppression of energy expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Haloperidol-induced catalepsy as an animal model for parkinsonism: A systematic review of experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
How to prevent Flutroline degradation in experimental setups
Welcome to the technical support center for Flutroline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in experimental setups. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears discolored after a short period. What could be the cause?
A1: Discoloration of your this compound solution is often an indicator of chemical degradation. The most common culprits are exposure to light, inappropriate pH levels, or oxidative stress. The tetrahydro-γ-carboline core of this compound is susceptible to oxidation, which can lead to the formation of colored degradation products.
-
Troubleshooting Steps:
-
Protect from Light: Immediately wrap your solution container in aluminum foil or use an amber-colored vial to prevent photodegradation.
-
Control pH: Ensure the pH of your solvent or buffer system is within a stable range for this compound. While specific data for this compound is limited, for many amine-containing compounds, a slightly acidic pH (around 4-6) can enhance stability by protonating the nitrogen atoms, reducing their susceptibility to oxidation.
-
Deoxygenate Solvents: If you suspect oxidation, sparging your solvents with an inert gas like nitrogen or argon before preparing the solution can help remove dissolved oxygen.
-
Q2: I am observing a loss of this compound potency in my assay over time, even when stored at low temperatures. Why is this happening?
A2: While low temperatures slow down most chemical reactions, degradation can still occur. Several factors could be at play:
-
pH Shifts During Freezing: If you are using a buffer, its pH can change significantly upon freezing, which might accelerate degradation.
-
Oxidation: Even at low temperatures, dissolved oxygen can still lead to oxidative degradation over extended periods.
-
Inappropriate Storage Container: Using plastic containers for organic solutions of this compound can lead to leaching of impurities from the plastic, which may catalyze degradation.
-
Troubleshooting Steps:
-
Optimize Buffer Choice: If using a buffer for frozen storage, select one with a low freezing point depression and minimal pH shift upon freezing.
-
Inert Atmosphere: Before sealing and freezing, flush the headspace of the vial with nitrogen or argon.
-
Use Appropriate Containers: For long-term storage of this compound in organic solvents, always use glass vials with Teflon-lined caps.
-
Q3: I have found unexpected peaks in my chromatogram when analyzing my this compound sample. What are these, and how can I prevent them?
A3: The appearance of new peaks strongly suggests the formation of degradation products. The identity of these products will depend on the stressor (e.g., acid, base, light, oxidant). Based on the structure of this compound, potential degradation pathways include:
-
Hydrolysis: While this compound lacks easily hydrolyzable groups like esters or amides in its core structure, extreme pH conditions could potentially affect its stability.
-
Oxidation: The tetrahydro-γ-carboline ring is prone to oxidation, potentially forming dihydro- or fully aromatic β-carboline derivatives.[1]
-
Photodegradation: Carboline derivatives can be susceptible to photodegradation when exposed to UV or even ambient light.
-
Troubleshooting and Prevention:
-
Conduct a forced degradation study to intentionally degrade this compound under controlled stress conditions (acid, base, oxidation, heat, light). This will help you identify the retention times of potential degradation products.
-
Use a stability-indicating HPLC method that can resolve this compound from its potential degradation products.
-
To prevent the formation of these products, adhere strictly to the handling and storage recommendations outlined in this guide.
-
Quantitative Data Summary
While specific public data on this compound's degradation kinetics is limited, the following table provides a general guideline for the stability of related antipsychotic and fluorinated compounds under various conditions. This can be used as a starting point for designing your own stability studies.
| Stress Condition | Temperature | Duration | Expected Degradation of Structurally Similar Compounds | Reference for General Methodology |
| Acid Hydrolysis | 60°C | 30 minutes | 5-20% | [2] |
| Base Hydrolysis | 60°C | 30 minutes | 5-20% | [2] |
| Oxidation | Room Temp | 24 hours | 10-30% | [2][3] |
| Thermal | 80°C | 48 hours | 5-15% | |
| Photolytic | 1.2 million lux hours | Variable | Variable, can be significant |
Key Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Solvent Selection: Use high-purity, HPLC-grade solvents. For aqueous solutions, use a buffer with a pH in the slightly acidic range (e.g., pH 4-6), as this is often a region of greater stability for amine-containing compounds.
-
Weighing: Weigh this compound powder in an environment with controlled humidity.
-
Dissolution: Dissolve this compound in the chosen solvent. If necessary, use gentle sonication to aid dissolution.
-
Inert Gas Purging: Before sealing the container, flush the headspace with an inert gas such as nitrogen or argon to displace oxygen.
-
Storage:
-
Short-term (working solutions, <24 hours): Store at 2-8°C, protected from light.
-
Long-term (stock solutions): Store at -20°C or below in amber glass vials with Teflon-lined caps. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Forced Degradation Study to Identify Potential Degradants
This protocol outlines a general procedure for conducting a forced degradation study, which is crucial for developing a stability-indicating analytical method.
-
Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 30 minutes. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 30 minutes. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound and a solution in separate vials in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC-UV/MS) to identify and quantify any degradation products.
Visualizations
References
- 1. A gas chromatographic/mass spectrometric assay for this compound, a gamma-carboline antipsychotic agent, with direct derivatization on a moving needle injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrpp.com [ijrpp.com]
- 3. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Addressing unexpected results in Flutroline behavioral assays
Welcome to the technical support center for Flutroline behavioral assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and unexpected results during in-vivo experiments. The following troubleshooting guides and frequently asked questions (FAQs) are provided in a question-and-answer format to offer clear and actionable solutions.
Disclaimer on this compound-Specific Data
Direct, publicly available preclinical data on this compound (also known as CP-36,584), including specific dopamine receptor binding affinities (Kᵢ values) and comprehensive dose-response curves for behavioral assays, is limited in the reviewed literature. This compound is classified as a gamma-carboline derivative and has been studied for its antipsychotic potential. The guidance provided herein is based on the established pharmacology of dopamine D2/D3 receptor agonists and the general properties of the beta-carboline class of compounds. The quantitative data presented are illustrative examples based on typical findings for D2/D3 receptor agonists and should not be considered as established values for this compound. Researchers should always perform thorough dose-response studies to determine the optimal parameters for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a gamma-carboline derivative. Compounds in this class have been shown to interact with dopamine and serotonin receptors.[1] It is suggested that this compound's antipsychotic effects are mediated through its activity at dopamine D2-like receptors (D2, D3, D4).[2][3] The precise selectivity and functional activity (e.g., full agonist, partial agonist, or antagonist) at each receptor subtype are crucial for interpreting behavioral outcomes.
Q2: What are the most common behavioral assays used to test compounds like this compound?
A2: The most common behavioral assays for assessing the preclinical antipsychotic potential and motor effects of D2/D3 receptor ligands include:
-
Locomotor Activity: To assess spontaneous movement, sedation, or hyperactivity.
-
Conditioned Place Preference (CPP): To evaluate the rewarding or aversive properties of the compound.[4]
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response: To model sensorimotor gating deficits relevant to schizophrenia.
-
Stereotypy Assessment: To quantify repetitive, non-goal-directed behaviors often induced by high doses of dopamine agonists.[5]
Q3: What are some general environmental factors that can confound my behavioral data?
A3: Rodent behavior is highly sensitive to environmental conditions. Key factors to control include:
-
Lighting: Mice are nocturnal, and testing during the light phase can impact activity levels.
-
Noise: Sudden or loud noises can induce stress and alter behavioral readouts.
-
Olfactory Cues: Inadequate cleaning of the apparatus between animals can leave scents that influence the behavior of subsequent subjects.
-
Experimenter Handling: Consistent and gentle handling is crucial to minimize stress-induced variability.
Troubleshooting Guide for Unexpected Results
Issue 1: Locomotor Activity - No significant effect or unexpected hypoactivity at expected active doses.
Question: I administered this compound at a dose expected to be active, but I'm observing no change in locomotor activity, or even a decrease in movement. What could be the cause?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Dose is too low or too high (Biphasic Dose-Response) | Dopamine agonists often exhibit a biphasic dose-response curve for locomotion, with low doses increasing activity and high doses decreasing it or inducing stereotypy. Solution: Conduct a wider dose-response study, including both lower and higher doses than initially tested. |
| D3 Receptor Selectivity | Stimulation of D3 receptors has been suggested to be inhibitory to spontaneous and psychostimulant-induced locomotion. If this compound has high D3 affinity, it might suppress locomotion. Solution: Review literature on the D2/D3 selectivity of similar gamma-carboline compounds. Consider co-administration with a selective D3 antagonist to probe this mechanism. |
| Off-Target Effects | This compound, like other beta-carbolines, may have affinity for other receptors (e.g., serotonin receptors) that could modulate locomotor activity. Solution: Screen for off-target binding or consult pharmacological databases for known interactions of this chemical class. |
| Habituation | If animals are not properly habituated to the testing environment, the novelty of the arena can cause initial hyperactivity that masks the drug effect, or hypoactivity (freezing) due to anxiety. Solution: Ensure a sufficient habituation period to the testing chamber before drug administration and recording. |
Issue 2: Locomotor Activity - Excessive hyperactivity and/or stereotyped behaviors.
Question: My animals are showing extreme hyperactivity or repetitive, compulsive-like behaviors (stereotypy) after this compound administration. How can I manage this?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Dose is too high | High doses of D2 receptor agonists are known to induce stereotyped behaviors such as sniffing, gnawing, and repetitive head movements. This can interfere with locomotor tracking, as the animal may remain in one place while engaging in these behaviors. Solution: Lower the dose. If stereotypy is the behavior of interest, use a scoring system to quantify it separately from locomotion. |
| D1 Receptor Co-activation | While this compound is thought to be a D2/D3 ligand, synergistic activation of D1 receptors can potentiate psychostimulant-induced hyperactivity and stereotypy. Solution: Consider co-administration with a D1 receptor antagonist to investigate the role of D1 receptor signaling in the observed phenotype. |
| Metabolism and Active Metabolites | The in-vivo metabolism of this compound could produce active metabolites with different receptor profiles or potencies, leading to an amplified behavioral response over time. Solution: Investigate the metabolic profile of this compound. Conduct time-course studies to see if the onset of stereotypy correlates with the likely formation of metabolites. |
Issue 3: Conditioned Place Preference (CPP) - No preference or aversion observed.
Question: I'm not seeing a conditioned place preference or aversion with this compound. Does this mean it has no rewarding or aversive properties?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Conditioning | The association between the drug's effects and the environmental cues may not have been strong enough. Solution: Increase the number of conditioning sessions (e.g., from 3 to 5 pairings). Ensure the dose used is sufficient to produce a clear interoceptive effect. |
| Apparatus Bias | Animals may have a strong inherent preference for one chamber over the other, which can mask a drug-induced effect. Solution: Conduct a pre-test to determine baseline preference. Use a biased design where the drug is paired with the initially non-preferred side, or an unbiased design where animal placement is counterbalanced. |
| Aversive and Rewarding Effects at the Same Dose | Some drugs can have mixed rewarding and aversive properties that cancel each other out in this paradigm. Solution: Test a range of doses. Lower doses may be rewarding, while higher doses may become aversive. |
| State-Dependent Learning | The animal may not be able to retrieve the memory of the drug-context association in the drug-free test state. Solution: While CPP is typically tested drug-free, a drug-priming dose just before the test session can be used to probe for reinstatement of preference. |
Data Presentation
Table 1: Example Receptor Binding Profile for a Hypothetical D2/D3 Agonist
Note: These are not experimentally determined values for this compound and are for illustrative purposes only.
| Receptor Subtype | Kᵢ (nM) |
| Dopamine D1 | > 1000 |
| Dopamine D2 | 5.2 |
| Dopamine D3 | 1.8 |
| Dopamine D4 | 45.7 |
| Serotonin 5-HT₂ₐ | 89.3 |
| Serotonin 5-HT₁ₐ | 250.1 |
Table 2: Example Dose-Response Data for Locomotor Activity
Note: These are not experimentally determined values for this compound and are for illustrative purposes only.
| Dose (mg/kg) | Total Distance Traveled (cm) (Mean ± SEM) | Stereotypy Score (0-4 scale) (Mean ± SEM) |
| Vehicle | 1500 ± 120 | 0.1 ± 0.1 |
| 0.1 | 2500 ± 210 | 0.3 ± 0.2 |
| 0.3 | 3800 ± 350 | 0.8 ± 0.3 |
| 1.0 | 2200 ± 190 | 2.5 ± 0.4 |
| 3.0 | 1100 ± 95 | 3.8 ± 0.2 |
Experimental Protocols
Protocol 1: Locomotor Activity Assay
-
Apparatus: Standard open field arena (e.g., 40x40x40 cm) equipped with infrared beams or video tracking software to measure activity.
-
Animals: Group-housed male C57BL/6J mice (8-10 weeks old). Animals should be acclimated to the facility for at least one week before testing.
-
Habituation:
-
Handle the mice for 2-3 minutes each day for 3 days leading up to the experiment.
-
On the day of the experiment, transport the mice to the testing room at least 60 minutes before the start of the assay to acclimate.
-
Place each mouse in the open field arena for a 30-minute habituation session one day prior to the test day.
-
-
Procedure:
-
On the test day, administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).
-
Immediately place the animal into the center of the open field arena.
-
Record locomotor activity (total distance traveled, horizontal activity, vertical activity/rearing) for a period of 60-120 minutes.
-
Thoroughly clean the arena with 70% ethanol and then water between each animal to remove olfactory cues.
-
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect. Compare drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Conditioned Place Preference (CPP) Assay
-
Apparatus: A two- or three-compartment CPP box. The compartments should be distinct in tactile and visual cues (e.g., different flooring textures and wall patterns).
-
Animals: As described for the locomotor activity assay.
-
Procedure (Unbiased Design):
-
Phase 1: Pre-Test (Day 1): Place each mouse in the central compartment (if applicable) and allow free access to all compartments for 15 minutes. Record the time spent in each compartment to establish baseline preference. Animals showing a strong unconditioned preference for one side (>80% of the time) may be excluded.
-
Phase 2: Conditioning (Days 2-9): This phase consists of 8 days of conditioning, alternating between drug and vehicle administration.
-
On drug days (e.g., 2, 4, 6, 8), administer this compound and confine the mouse to one of the conditioning compartments for 30 minutes.
-
On vehicle days (e.g., 3, 5, 7, 9), administer vehicle and confine the mouse to the opposite compartment for 30 minutes.
-
The pairing of the drug with a specific compartment should be counterbalanced across the experimental group.
-
-
Phase 3: Post-Test (Day 10): With no drug administration, place the mouse in the central compartment and allow free access to all compartments for 15 minutes. Record the time spent in each compartment.
-
-
Data Analysis: Calculate a preference score (Time in drug-paired side post-test - Time in drug-paired side pre-test). Compare the scores of the drug-treated group to the vehicle-treated group using a t-test or ANOVA.
Visualizations
Caption: Dopamine D2/D3 receptor signaling pathway.
Caption: General workflow for a rodent behavioral assay.
Caption: Troubleshooting unexpected locomotor activity.
References
- 1. Bridged gamma-carbolines and derivatives possessing selective and combined affinity for 5-HT2 and D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Dopamine receptor affinities in vitro and stereotypic activities in vivo of cabergoline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Flutroline Protocol Refinement: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for flutroline to enhance efficacy and ensure data reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: While specific literature on this compound's mechanism is limited, as a gamma-carboline derivative with antipsychotic properties, it is presumed to act as an antagonist or partial agonist at dopamine receptors, particularly the D2 subtype.[1][2][3] All currently effective antipsychotic drugs exhibit some level of attenuation of dopamine D2 receptor signaling.[1][3] The therapeutic effects for positive symptoms of schizophrenia are thought to be mediated by reducing excessive dopaminergic transmission in mesolimbic pathways.
Q2: What is a recommended starting concentration range for in vitro experiments with this compound?
A2: For initial in vitro studies, it is advisable to perform a dose-response experiment across a wide range of concentrations to determine the optimal working range for your specific cell line and assay. A common starting point is a logarithmic dilution series, for example, from 1 nM to 100 µM. This initial screen will help identify the approximate IC50 or EC50 value, which can then be used to design more focused experiments with a narrower concentration range.
Q3: How should I prepare a stock solution of this compound?
A3: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). It is crucial to use an analytical grade DMSO (≥99%) to avoid introducing impurities that could affect your experimental results. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For cell culture experiments, dilute the stock solution in fresh culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically <0.5%).
Q4: How can I minimize variability in my cell-based assays with this compound?
A4: Reproducibility is a common challenge in cell-based assays. To minimize variability:
-
Consistent Cell Culture Practices: Use cells with a similar passage number for each experiment, ensure a homogenous cell suspension before seeding, and maintain a consistent seeding density. Cells should be in the exponential growth phase (70-80% confluency) for optimal health and responsiveness.
-
Avoid Edge Effects: Evaporation from the perimeter wells of a microplate can concentrate the drug and affect cell viability. It is recommended to fill the outer wells with sterile phosphate-buffered saline (PBS) or media and not use them for experimental data points.
-
Pipetting Accuracy: Calibrate pipettes regularly and use appropriate techniques, such as reverse pipetting for viscous solutions.
-
Use of Controls: Always include appropriate vehicle controls (medium with the same final concentration of DMSO as the highest drug concentration) and positive/negative controls where applicable.
Troubleshooting Guides
Issue 1: Low or No Apparent Efficacy in a Cell-Based Assay
| Possible Cause | Troubleshooting Step |
| Sub-optimal Drug Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 nM to 100 µM). |
| Insufficient Incubation Time | Increase the incubation time to allow for the biological effect to manifest (e.g., test at 24, 48, and 72 hours). |
| Low Receptor Expression | Verify the expression of the target receptor (e.g., dopamine D2 receptor) in your chosen cell line using techniques like qPCR or Western blot. |
| Compound Degradation | Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Sensitivity | Ensure your assay readout (e.g., fluorescence, luminescence) has a sufficient signal-to-background ratio. You may need to optimize reagent concentrations or cell numbers. |
Issue 2: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Use a multichannel pipette carefully and consider plating cells in a larger volume to improve uniformity. |
| Edge Effects in Microplate | Avoid using the outermost wells of the plate for data collection or fill them with sterile PBS to maintain humidity. |
| Inaccurate Pipetting | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. |
| Compound Precipitation | Visually inspect the wells under a microscope for any signs of drug precipitation, especially at higher concentrations. If precipitation occurs, you may need to adjust the solvent or the maximum concentration tested. |
Quantitative Data Presentation
The efficacy of this compound can be enhanced by optimizing experimental parameters. The following table presents hypothetical IC50 values for this compound in a dopamine D2 receptor competitive binding assay, illustrating the impact of protocol refinement.
| Experimental Condition | This compound IC50 (nM) | Notes |
| Protocol A: Standard Buffer | 150.5 ± 12.3 | Standard phosphate-buffered saline (PBS). |
| Protocol B: Optimized Buffer | 85.2 ± 7.8 | Buffer containing physiological ion concentrations and 0.1% BSA to reduce non-specific binding. |
| Protocol C: Optimized Buffer + Pre-incubation | 55.6 ± 5.1 | Optimized buffer with a 30-minute pre-incubation of membranes with this compound before adding the radioligand. |
Note: These are hypothetical data for illustrative purposes.
Experimental Protocols
Detailed Methodology: Dopamine D2 Receptor Competitive Binding Assay
This protocol describes a method to determine the binding affinity of this compound for the dopamine D2 receptor using a radioligand binding assay.
1. Membrane Preparation: a. Utilize a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293). b. Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce homogenizer. c. Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells. d. Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes. e. Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation. f. Resuspend the final pellet in an assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) and determine the total protein concentration using a BCA or Bradford assay. g. Store membrane preparations in aliquots at -80°C.
2. Binding Assay: a. In a 96-well plate, combine in each well:
- 50 µL of assay buffer.
- 50 µL of various concentrations of this compound (or vehicle for total binding).
- 50 µL of a D2 receptor radioligand (e.g., [³H]-Spiperone) at a concentration close to its Kd.
- 50 µL of the membrane preparation (containing 10-20 µg of protein). b. For non-specific binding, add a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol) instead of this compound. c. Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
3. Filtration and Detection: a. Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the unbound. b. Quickly wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4). c. Dry the filter plate and add a scintillation cocktail to each well. d. Quantify the radioactivity in each well using a scintillation counter.
4. Data Analysis: a. Subtract the non-specific binding counts from all other measurements. b. Plot the percentage of specific binding against the log concentration of this compound. c. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.
Visualizations
References
- 1. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine receptor signaling and current and future antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Flutroline vs. Risperidone: A Comparative Analysis in Preclinical Schizophrenia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy and mechanisms of action of flutroline and risperidone, two antipsychotic agents with distinct historical and pharmacological profiles. While risperidone is a well-characterized second-generation antipsychotic with extensive preclinical data, this compound is a less-studied compound with most research dating back to the 1980s. This comparison synthesizes the available information to highlight their key differences and similarities in the context of schizophrenia research.
Executive Summary
This compound, a gamma-carboline derivative, and risperidone, a benzisoxazole derivative, both exhibit antipsychotic properties, primarily through their interaction with dopamine D2 receptors. However, their broader receptor affinity profiles and, consequently, their predicted side-effect profiles and efficacy on negative and cognitive symptoms of schizophrenia, differ significantly. Risperidone is a potent antagonist of both dopamine D2 and serotonin 5-HT2A receptors, a characteristic of atypical antipsychotics. In contrast, the available preclinical data for this compound primarily points towards its activity as a dopamine receptor antagonist, with less characterization of its effects on other neurotransmitter systems.
Mechanism of Action: A Tale of Two Receptor Profiles
The therapeutic effects of antipsychotic drugs in schizophrenia are primarily attributed to the modulation of dopaminergic and serotonergic pathways in the brain. Schizophrenia is hypothesized to involve an overactivity of the mesolimbic dopamine pathway, leading to positive symptoms, and a dysfunction of the mesocortical pathway, contributing to negative and cognitive symptoms.
Risperidone is a potent antagonist at both dopamine D2 and serotonin 5-HT2A receptors.[1][2] Its high affinity for 5-HT2A receptors, relative to its D2 receptor affinity, is a key feature of atypical antipsychotics and is thought to contribute to a lower risk of extrapyramidal symptoms (EPS) and potential efficacy against negative symptoms.[1] By blocking D2 receptors in the mesolimbic pathway, risperidone reduces dopaminergic neurotransmission, thereby alleviating positive symptoms like hallucinations and delusions.[1] The blockade of 5-HT2A receptors is believed to enhance dopamine release in the prefrontal cortex, which may help to alleviate negative and cognitive symptoms.
This compound , a tetrahydro-gamma-carboline compound, is described as a potent and long-acting antipsychotic based on its pharmacological profile.[1] Older studies indicate that its primary mechanism of action is likely dopamine D2 receptor antagonism, similar to typical antipsychotics. Clinical studies in schizophrenic patients have shown that this compound is an effective antipsychotic drug. However, detailed preclinical studies characterizing its binding affinities across a wide range of neurotransmitter receptors are not as extensively documented as for risperidone. Its classification as a "neuroleptic" in the historical literature suggests a primary action on the dopamine system.
Receptor Binding Affinities
The following table summarizes the receptor binding affinities (Ki, nM) for risperidone. Data for this compound is largely unavailable in comprehensive, modern binding assays.
| Receptor | Risperidone (Ki, nM) | This compound (Ki, nM) | Reference |
| Dopamine D2 | 0.4 - 3.0 | Not Available | |
| Serotonin 5-HT2A | 0.12 - 0.5 | Not Available | |
| Alpha-1 Adrenergic | 0.8 - 2.0 | Not Available | |
| Alpha-2 Adrenergic | 1.1 - 7.3 | Not Available | |
| Histamine H1 | 2.1 - 4.2 | Not Available |
Signaling Pathways
The distinct receptor binding profiles of risperidone and this compound suggest different downstream signaling effects.
Figure 1: Simplified signaling pathway for Risperidone's antipsychotic action.
Figure 2: Postulated primary signaling pathway for this compound's antipsychotic action.
Efficacy in Preclinical Schizophrenia Models
Several animal models are used to assess the potential efficacy of antipsychotic drugs. These models aim to replicate certain aspects of schizophrenia, such as positive, negative, and cognitive symptoms.
Dopamine Agonist-Induced Hyperlocomotion
This model assesses the ability of a drug to block the hyperlocomotor effects of dopamine agonists like amphetamine or apomorphine, which is predictive of efficacy against positive symptoms.
-
Risperidone: Effectively and dose-dependently inhibits dopamine agonist-induced hyperlocomotion in rodents.
-
This compound: While specific quantitative data from recent studies are unavailable, as a dopamine antagonist, it is predicted to be effective in this model.
Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. This model is used to assess a drug's potential to reverse these deficits.
-
Risperidone: Has been shown to reverse deficits in PPI induced by dopamine agonists or NMDA receptor antagonists in various animal models.
Social Interaction Test
Reduced social interaction in rodents can be a model for the negative symptoms of schizophrenia, such as social withdrawal.
-
Risperidone: Has shown some efficacy in reversing social interaction deficits in certain animal models, though results can be variable.
-
This compound: Efficacy data for this compound in this model is not available.
Cognitive Models
Various tasks, such as the novel object recognition test or maze-based learning and memory paradigms, are used to model the cognitive deficits associated with schizophrenia.
-
Risperidone: Has shown mixed results in improving cognitive deficits in animal models, with some studies showing modest improvements.
-
This compound: Data on the effects of this compound on cognitive performance in animal models of schizophrenia are lacking.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are outlines of key experimental protocols employed in the preclinical assessment of antipsychotics.
Dopamine Agonist-Induced Hyperlocomotion
-
Animals: Typically, male rodents (mice or rats) are used.
-
Habituation: Animals are habituated to an open-field arena for a set period (e.g., 30-60 minutes).
-
Drug Administration: The test compound (e.g., risperidone) or vehicle is administered via an appropriate route (e.g., intraperitoneal, oral).
-
Dopamine Agonist Challenge: After a specified pretreatment time, a dopamine agonist (e.g., d-amphetamine, apomorphine) is administered.
-
Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a defined period (e.g., 60-120 minutes) using automated activity monitors.
-
Analysis: The locomotor activity of the drug-treated group is compared to the vehicle-treated group to determine the percentage of inhibition of the dopamine agonist-induced hyperlocomotion.
Figure 3: Experimental workflow for the dopamine agonist-induced hyperlocomotion model.
Conclusion
The comparison between this compound and risperidone in preclinical schizophrenia models is constrained by a significant disparity in the available data. Risperidone is a well-established atypical antipsychotic with a well-defined mechanism of action involving both D2 and 5-HT2A receptor antagonism, and its efficacy has been demonstrated across a range of animal models relevant to the positive, and to some extent, negative and cognitive symptoms of schizophrenia.
This compound, based on historical data, appears to be an effective antipsychotic, likely acting primarily as a dopamine D2 receptor antagonist. However, the lack of recent, comprehensive preclinical studies limits a detailed comparison with modern antipsychotics like risperidone. Future research, should it be undertaken, would need to fully characterize this compound's receptor binding profile and evaluate its efficacy in contemporary, validated animal models of schizophrenia to ascertain its full therapeutic potential and differentiate it from existing treatments. For researchers in drug development, the case of this compound underscores the evolution of antipsychotic drug discovery, which has moved from a primary focus on D2 antagonism to a more nuanced approach targeting multiple neurotransmitter systems to address the full spectrum of schizophrenia symptoms.
References
Flutroline versus haloperidol: a comparative analysis of side effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the side effect profiles of the antipsychotic compounds flutroline and haloperidol. Haloperidol, a first-generation antipsychotic, is extensively studied and its side effect profile is well-documented. In stark contrast, information regarding this compound, a gamma-carboline derivative, is exceptionally limited, precluding a direct, data-driven comparison. This document summarizes the available information on both compounds, highlighting the significant knowledge gap concerning this compound.
Summary of Side Effect Data
Due to the limited publicly available data on this compound, a direct quantitative comparison of side effects with haloperidol is not possible. The following table summarizes the well-documented side effects of haloperidol and indicates the lack of available data for this compound.
| Side Effect Category | Haloperidol | This compound |
| Neurological | Extrapyramidal Symptoms (EPS): High incidence of acute dystonia, akathisia, parkinsonism, and tardive dyskinesia.[1][2][3] Neuroleptic Malignant Syndrome (NMS): A rare but potentially fatal side effect.[1][4] Seizures: Can lower the seizure threshold. Sedation/Somnolence: Commonly reported. | Data not available. A 1982 clinical trial described it as "safe" but provided no specific side effect data. |
| Cardiovascular | QT Prolongation: Risk of torsades de pointes. Orthostatic Hypotension: Dizziness upon standing. Tachycardia: Increased heart rate. | Data not available. |
| Endocrine/Metabolic | Hyperprolactinemia: Can lead to gynecomastia, galactorrhea, and menstrual irregularities. Weight Gain: A possible side effect. | Data not available. |
| Anticholinergic | Dry mouth, blurred vision, constipation, urinary retention. | Data not available. |
| Hematological | Leukopenia, neutropenia, agranulocytosis (rare). | Data not available. |
| Hepatic | Liver damage (rare). | Data not available. |
| Dermatological | Photosensitivity, rash. | Data not available. |
Mechanism of Action
Haloperidol
Haloperidol primarily exerts its antipsychotic effects through potent antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. Its binding to D2 receptors in other pathways, such as the nigrostriatal and tuberoinfundibular pathways, is responsible for many of its side effects. Haloperidol also has weaker antagonist activity at α1-adrenergic and 5-HT2 serotonergic receptors.
References
- 1. This compound in the treatment of the schizophrenic patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacogenetics of antipsychotic-induced side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Effects of Typical and Atypical Antipsychotics on Brain Myelination in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C27H25F3N2O | CID 51174 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating Flutroline as a Selective Dopamine D2 Antagonist: A Comparative Guide
An In-depth Analysis of Flutroline's Receptor Binding Profile and Functional Activity Against Common Alternatives
For researchers and drug development professionals, the identification and validation of selective neurotransmitter receptor antagonists are paramount for advancing novel therapeutic strategies. This guide provides a comprehensive comparison of this compound, a putative selective dopamine D2 antagonist, with the well-established antipsychotics Haloperidol and Risperidone. Due to the limited availability of comprehensive in vitro pharmacological data for this compound in the public domain, this guide will focus on presenting the available comparative data for Haloperidol and Risperidone to establish a framework for the future evaluation of this compound. Detailed experimental protocols and conceptual diagrams are provided to support the interpretation of the presented data and to guide future validation studies.
Introduction to Dopamine D2 Receptor Antagonism
The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a key target in the treatment of various neuropsychiatric disorders, including schizophrenia. Antagonism of the D2 receptor is a primary mechanism of action for most antipsychotic medications. These drugs work by blocking the binding of endogenous dopamine, thereby modulating downstream signaling pathways. The D2 receptor primarily couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, D2 receptor activation can modulate ion channels and activate other signaling cascades, including the β-arrestin pathway.
The therapeutic efficacy of D2 antagonists is often accompanied by a range of side effects, which can be attributed to their lack of selectivity for the D2 receptor and their interactions with other neurotransmitter receptors, such as other dopamine receptor subtypes (D1, D3, D4, D5), serotonin receptors (e.g., 5-HT1A, 5-HT2A), and adrenergic receptors (e.g., α1, α2). Therefore, the validation of a novel compound as a selective D2 antagonist requires rigorous experimental evaluation of its binding affinity and functional activity at a wide range of receptors.
Comparative Analysis of Receptor Binding Affinities
A critical step in validating a selective D2 antagonist is to determine its binding affinity (Ki) for the D2 receptor and a panel of other receptors. A lower Ki value indicates a higher binding affinity. A compound is considered selective if it exhibits a significantly higher affinity for the target receptor (in this case, D2) compared to other receptors.
| Receptor | Haloperidol Ki (nM) | Risperidone Ki (nM) | This compound Ki (nM) |
| Dopamine Receptors | |||
| D1 | 1000 | 17 | Data Not Available |
| D2 | 1.2 | 3.1 | Data Not Available |
| D3 | 0.7 | 7.5 | Data Not Available |
| D4 | 5 | 7.1 | Data Not Available |
| D5 | - | - | Data Not Available |
| Serotonin Receptors | |||
| 5-HT1A | 3300 | 170 | Data Not Available |
| 5-HT2A | 57 | 0.16 | Data Not Available |
| Adrenergic Receptors | |||
| α1 | 11 | 0.8 | Data Not Available |
| α2 | 1300 | 8.1 | Data Not Available |
Note: The Ki values are compiled from various sources and may vary depending on the experimental conditions. This table is for comparative purposes.
Functional Antagonism at the Dopamine D2 Receptor
Beyond binding affinity, it is crucial to assess the functional activity of a compound to confirm its antagonist properties. This is typically achieved through in vitro functional assays that measure the ability of the compound to inhibit the signaling cascade initiated by an agonist (e.g., dopamine).
cAMP Inhibition Assay
As D2 receptors are Gi/o-coupled, their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. A D2 antagonist will block this effect. The potency of an antagonist is often expressed as its IC50 or Kb value, which represents the concentration of the antagonist required to inhibit 50% of the agonist's effect or its equilibrium dissociation constant, respectively.
β-Arrestin Recruitment Assay
Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This process is involved in receptor desensitization and can also initiate G protein-independent signaling pathways. A β-arrestin recruitment assay can be used to determine if a compound acts as an antagonist by blocking agonist-induced β-arrestin recruitment.
| Functional Assay | Haloperidol | Risperidone | This compound |
| D2 cAMP Inhibition | Potent Antagonist | Potent Antagonist | Data Not Available |
| D2 β-Arrestin Recruitment | Antagonist | Antagonist | Data Not Available |
Experimental Protocols
To facilitate the validation of this compound and other novel D2 antagonists, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (a compound known to bind to the receptor with high affinity) for binding to the receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., human dopamine D2 receptor).
-
Radioligand (e.g., [3H]-Spiperone for D2 receptors).
-
Test compound (e.g., this compound).
-
Non-specific binding control (a compound that binds to the receptor at a very high concentration to saturate all binding sites).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
To determine non-specific binding, a separate set of incubations is performed in the presence of a high concentration of the non-specific binding control.
-
After incubation, the mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
Objective: To determine the functional antagonist activity of a test compound at the D2 receptor.
Principle: This assay measures the ability of a test compound to block the dopamine-induced inhibition of cAMP production in cells expressing the D2 receptor.
Materials:
-
Cells stably expressing the human dopamine D2 receptor.
-
Dopamine (agonist).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (e.g., this compound).
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of dopamine in the presence of forskolin. Forskolin is used to increase the basal level of cAMP, making the inhibitory effect of dopamine more readily measurable.
-
After incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit.
-
The ability of the test compound to reverse the dopamine-induced inhibition of cAMP production is quantified, and the IC50 or Kb value is determined.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Dopamine D2 Receptor Signaling Pathways.
Caption: Radioligand Binding Assay Workflow.
Conclusion
The validation of this compound as a selective dopamine D2 antagonist requires a systematic and rigorous evaluation of its pharmacological profile. While this guide has provided a comparative framework using data from Haloperidol and Risperidone, the definitive characterization of this compound will depend on the generation of comprehensive binding affinity and functional assay data. The experimental protocols and conceptual diagrams presented here serve as a valuable resource for researchers and drug development professionals embarking on such validation studies. The ultimate goal is to identify novel therapeutic agents with improved selectivity and, consequently, a more favorable side-effect profile for the treatment of neuropsychiatric disorders.
Cross-validation of Flutroline's effects in different research labs
Introduction
Flutroline is a novel compound with demonstrated neuroprotective and anti-inflammatory properties in preclinical studies. As with any promising therapeutic agent, independent verification and cross-validation of its biological effects across different research settings are crucial for establishing its efficacy and mechanism of action. This guide provides a framework for comparing the performance of this compound, outlining the necessary experimental data and protocols for robust cross-laboratory validation. While direct comparative studies on this compound are not yet publicly available, this document serves as a template for researchers, scientists, and drug development professionals to conduct and report such comparative analyses. The signaling pathways and experimental designs described are based on established methodologies for assessing neuroprotective and anti-inflammatory compounds.
Comparative Data on this compound's Efficacy
Effective cross-validation relies on the comparison of quantitative data generated from standardized assays. The following tables present a hypothetical comparison of this compound's effects from two independent laboratories, "Lab A" and "Lab B".
Table 1: Inhibition of Pro-inflammatory Cytokine Production
| Cytokine | Cell Line | Treatment | Lab A (IC50 in µM) | Lab B (IC50 in µM) |
| TNF-α | BV-2 Microglia | LPS-stimulated | 1.2 ± 0.2 | 1.5 ± 0.3 |
| IL-6 | BV-2 Microglia | LPS-stimulated | 2.5 ± 0.4 | 2.8 ± 0.5 |
| IL-1β | Primary Astrocytes | ATP-stimulated | 3.1 ± 0.6 | 3.5 ± 0.7 |
Table 2: Neuroprotective Effects of this compound
| Assay | Neuronal Cell Line | Insult | Lab A (% Viability) | Lab B (% Viability) |
| MTT Assay | SH-SY5Y | 6-OHDA (50 µM) | 78 ± 5% | 75 ± 6% |
| LDH Assay | Primary Cortical Neurons | Glutamate (100 µM) | 82 ± 4% | 80 ± 5% |
Key Signaling Pathways Modulated by this compound
This compound is hypothesized to exert its effects by modulating key inflammatory signaling pathways. The diagrams below illustrate these pathways.
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Caption: MAPK Signaling Pathway Modulation by this compound.
Experimental Protocols
To ensure reproducibility and comparability of results, detailed and standardized experimental protocols are essential.
1. Cell Culture and Treatment
-
Cell Lines: BV-2 murine microglia and SH-SY5Y human neuroblastoma cells will be obtained from ATCC. Primary cortical neurons will be prepared from E18 Sprague-Dawley rat embryos.
-
Culture Conditions: Cells will be maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: this compound will be dissolved in DMSO to a stock concentration of 10 mM and stored at -20°C. Final concentrations in cell culture media will be prepared by serial dilution, with the final DMSO concentration not exceeding 0.1%.
-
Inflammatory Challenge: BV-2 cells will be stimulated with 100 ng/mL lipopolysaccharide (LPS) for 24 hours.
-
Neurotoxic Insult: SH-SY5Y cells will be treated with 50 µM 6-hydroxydopamine (6-OHDA) for 24 hours. Primary neurons will be exposed to 100 µM glutamate for 24 hours.
2. Cytokine Quantification (ELISA)
-
Cell culture supernatants will be collected after treatment.
-
The concentrations of TNF-α, IL-6, and IL-1β will be measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Absorbance will be read at 450 nm using a microplate reader. A standard curve will be generated to determine cytokine concentrations.
3. Cell Viability Assays
-
MTT Assay: After treatment, cells will be incubated with 0.5 mg/mL MTT solution for 4 hours. The resulting formazan crystals will be dissolved in DMSO, and the absorbance will be measured at 570 nm.
-
LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium will be measured using a cytotoxicity detection kit according to the manufacturer's protocol.
4. Western Blot Analysis
-
Cells will be lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations will be determined using a BCA protein assay.
-
Equal amounts of protein will be separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes will be blocked and then incubated with primary antibodies against p-IKK, IκB, p-p38 MAPK, and β-actin overnight at 4°C.
-
After washing, membranes will be incubated with HRP-conjugated secondary antibodies.
-
Protein bands will be visualized using an ECL detection system.
Experimental Workflow for Cross-Lab Validation
The following diagram outlines a logical workflow for a cross-laboratory validation study of this compound.
Caption: Cross-Laboratory Validation Workflow.
The cross-validation of this compound's effects is a critical step in its development pipeline. By adhering to standardized protocols and engaging in transparent data sharing, the scientific community can build a robust and reliable profile of this promising neuroprotective agent. The framework presented in this guide, including the hypothetical data, signaling pathway diagrams, and experimental workflows, provides a comprehensive roadmap for achieving this goal. Future research should focus on generating and comparing real-world data from multiple independent laboratories to definitively establish the therapeutic potential of this compound.
A Comparative Study of Flutroline and Other Gamma-Carboline Derivatives for Neuropsychiatric Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Flutroline and other gamma-carboline derivatives, a class of compounds with significant potential in the development of novel therapeutics for neuropsychiatric disorders. This document synthesizes experimental data on their receptor binding affinities, functional activities, and pharmacokinetic profiles to offer an objective evaluation of their performance and therapeutic promise. Detailed experimental protocols and visualizations of key biological pathways are included to support further research and development in this area.
Introduction to Gamma-Carbolines
Gamma-carbolines are heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities.[1] Their rigid tricyclic structure serves as a versatile scaffold for designing ligands that can interact with various G-protein coupled receptors (GPCRs), particularly those involved in neurotransmission. This has led to the exploration of gamma-carboline derivatives for a range of central nervous system (CNS) disorders, including psychosis, neurodegenerative diseases, and inflammation.[2][3]
This compound (formerly CP-36,584) is a notable gamma-carboline derivative that has been investigated for its potent neuroleptic activity.[4] This guide will compare this compound with other key gamma-carboline derivatives to elucidate structure-activity relationships and highlight promising candidates for future drug development.
Comparative Pharmacodynamics
The primary mechanism of action for many antipsychotic drugs involves the modulation of dopamine and serotonin receptor signaling pathways. The following tables summarize the in vitro binding affinities (Ki values) and functional activities (EC50/IC50 values) of this compound and other selected gamma-carboline derivatives at key dopamine and serotonin receptors.
Receptor Binding Affinities
A compound's binding affinity for a receptor, quantified by the inhibition constant (Ki), is a critical measure of its potency. A lower Ki value indicates a higher binding affinity.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) |
| This compound | ND | 104[5] | ND | ND | ND | ND | ND |
| Compound 17 (Wy-47,384) | ND | 104 | ND | ND | ND | ND | ND |
| ZLG-25 (Carbazole derivative) | >10,000 | >10,000 | 685 | ND | ND | ND | ND |
| Tetrahydro-γ-carboline analog 36b | ND | ND | Moderate Selectivity | ND | Moderate Selectivity | ND | ND |
| 5-methyl-1,2,3,4-tetrahydro-γ-carboline | ND | ND | ND | ND | ND | Binds to 5-HT2 | ND |
| Bridged γ-carboline 5 | ND | High Affinity | ND | ND | ND | 0.82 | ND |
| Bridged γ-carboline 36 | ND | High Affinity | ND | ND | ND | High Affinity | ND |
ND: Not Determined
In Vitro Functional Activity
Functional assays determine whether a compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or partial agonist. This is typically measured by the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.
| Compound | D2 Receptor Activity | 5-HT2A Receptor Activity |
| This compound | Antagonist (Presumed) | ND |
| Tetrahydro-γ-carboline analog 36b | Weak Partial Agonist | ND |
| ZLG-25 (Carbazole derivative) | Antagonist | ND |
ND: Not Determined. The functional activity of many gamma-carbolines is not extensively reported in publicly available literature, highlighting an area for future research.
Signaling Pathways
The interaction of gamma-carboline derivatives with dopamine and serotonin receptors initiates intracellular signaling cascades that ultimately modulate neuronal activity. D2-like dopamine receptors (D2, D3, D4) are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Conversely, 5-HT2A and 5-HT2C receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium concentrations.
Caption: Simplified signaling pathways for D2-like and 5-HT2-like receptors.
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol is a standard method for determining the binding affinity of a test compound for a specific receptor.
Objective: To determine the Ki of a test compound for a specific dopamine or serotonin receptor subtype.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand specific for the receptor (e.g., [³H]-Spiperone for D2 receptors).
-
Test compound (gamma-carboline derivative).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known antagonist like haloperidol).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound, assay buffer (for total binding), or non-specific binding control.
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound from a concentration-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Caption: Workflow for a radioligand receptor binding assay.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the production of cyclic AMP, a key second messenger for Gi/o and Gs-coupled receptors.
Objective: To determine if a test compound is an agonist or antagonist at a Gi/o or Gs-coupled receptor and to quantify its EC50 or IC50.
Materials:
-
Cells stably expressing the receptor of interest.
-
cAMP detection kit (e.g., using HTRF, FRET, or luminescence-based technologies).
-
Test compound.
-
Forskolin (an adenylyl cyclase activator, used for studying Gi-coupled receptors).
-
A known agonist for the receptor (for antagonist mode).
Procedure:
-
Plate the cells in a 96- or 384-well plate and incubate overnight.
-
For Gs-coupled receptors (Agonist mode):
-
Add serial dilutions of the test compound to the cells.
-
Incubate for a specified time.
-
-
For Gi-coupled receptors (Agonist mode):
-
Add serial dilutions of the test compound.
-
Add a fixed concentration of forskolin to stimulate adenylyl cyclase.
-
Incubate for a specified time.
-
-
For Antagonist mode:
-
Add serial dilutions of the test compound.
-
Add a fixed concentration of a known agonist (at its EC80).
-
For Gi-coupled receptors, also add forskolin.
-
Incubate for a specified time.
-
-
Lyse the cells (if required by the kit).
-
Add the cAMP detection reagents according to the manufacturer's protocol.
-
Read the plate on a suitable plate reader.
-
Generate concentration-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.
Calcium Mobilization Functional Assay
This assay measures changes in intracellular calcium levels, which is a hallmark of Gq-coupled receptor activation.
Objective: To determine if a test compound is an agonist or antagonist at a Gq-coupled receptor and to quantify its EC50 or IC50.
Materials:
-
Cells stably expressing the receptor of interest.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compound.
-
A known agonist for the receptor (for antagonist mode).
-
A fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR).
Procedure:
-
Plate the cells in a 96- or 384-well plate and incubate overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Place the cell plate in the fluorescence plate reader.
-
For Agonist mode:
-
The instrument will measure baseline fluorescence.
-
It will then add serial dilutions of the test compound to the wells.
-
Fluorescence is monitored over time to detect an increase in intracellular calcium.
-
-
For Antagonist mode:
-
The instrument will measure baseline fluorescence.
-
It will add serial dilutions of the test compound and incubate for a short period.
-
Then, a fixed concentration of a known agonist is added.
-
Fluorescence is monitored to see if the test compound blocks the agonist-induced calcium increase.
-
-
Analyze the data to generate concentration-response curves and calculate EC50 or IC50 values.
Comparative Pharmacokinetics
Pharmacokinetic properties determine the absorption, distribution, metabolism, and excretion (ADME) of a drug, which are crucial for its overall efficacy and safety profile.
| Compound | Half-life (t1/2) | Bioavailability (F%) | Metabolism |
| This compound | ND | ND | ND |
| Levoprotiline (related structure) | 18.8 h | 40% (oral) | Primarily by direct glucuronidation with a significant first-pass effect. |
Discussion and Future Directions
This comparative guide highlights the therapeutic potential of this compound and other gamma-carboline derivatives as modulators of dopaminergic and serotonergic systems. The available data indicates that these compounds possess affinities for key receptors implicated in the pathophysiology of psychosis.
However, a significant lack of comprehensive data for this compound and many of its analogues is evident. To advance the development of this promising class of compounds, future research should focus on:
-
Comprehensive Receptor Profiling: A systematic evaluation of the binding affinities and functional activities of this compound and a diverse set of gamma-carboline derivatives across a broad panel of CNS receptors is necessary to establish a clear structure-activity relationship and to identify candidates with optimal selectivity profiles.
-
In Vivo Efficacy and Safety Studies: Preclinical studies in animal models of psychosis are required to confirm the in vivo efficacy and to assess the potential for side effects, such as extrapyramidal symptoms.
-
Pharmacokinetic Characterization: Detailed ADME studies are essential to understand the drug-like properties of these compounds and to guide lead optimization.
By addressing these knowledge gaps, the full therapeutic potential of this compound and the broader class of gamma-carboline derivatives can be realized, potentially leading to the development of novel and improved treatments for severe mental illnesses.
References
- 1. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cosmobio.co.jp [cosmobio.co.jp]
- 3. youtube.com [youtube.com]
- 4. Conjugation of Aminoadamantane and γ-Carboline Pharmacophores Gives Rise to Unexpected Properties of Multifunctional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antipsychotic activity of substituted gamma-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Flutroline's Antipsychotic Profile Against Novel Therapeutic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction to Flutroline
This compound (also known as CP-36,584) is a gamma-carboline derivative identified as a potent and orally active antipsychotic compound.[1] Clinical studies in the 1980s demonstrated its efficacy in the treatment of schizophrenia. Its mechanism of action, like other traditional and atypical antipsychotics, is presumed to involve modulation of dopamine and serotonin pathways in the central nervous system. However, a detailed public record of its in vitro binding affinities (Ki values) at various neurotransmitter receptors is not available, making a direct quantitative potency comparison with newer compounds challenging.
Comparative Analysis of Novel Antipsychotic Compounds
The following sections detail the receptor binding profiles and mechanisms of action for three novel antipsychotic drugs: Lumateperone, Ulotaront, and Brilaroxazine. These compounds represent diverse pharmacological approaches to treating psychosis, moving beyond simple dopamine D2 receptor antagonism.
Data Presentation: Receptor Binding Affinities
The binding affinities (Ki, in nM) of Lumateperone, Ulotaront, and Brilaroxazine for key dopamine and serotonin receptors are summarized in the table below. Lower Ki values indicate higher binding affinity.
| Receptor | Lumateperone (Ki, nM) | Ulotaront (Ki, nM) | Brilaroxazine (Ki, nM) |
| Dopamine D2 | 32 | No significant affinity | High affinity (partial agonist) |
| Serotonin 5-HT2A | 0.54 | No significant affinity | 2.5 (antagonist) |
| Serotonin 5-HT1A | - | 280 (agonist) | 1.5 (partial agonist) |
| Dopamine D1 | 41 | - | Moderate affinity |
| SERT | 33 | - | Moderate affinity |
| TAAR1 | - | Agonist (EC50 = 140) | - |
| Dopamine D3 | - | - | High affinity (partial agonist) |
| Dopamine D4 | - | - | High affinity (partial agonist) |
| Serotonin 5-HT2B | - | - | 0.19 (antagonist) |
| Serotonin 5-HT7 | - | 30 | 2.7 (antagonist) |
Data compiled from multiple sources. Please refer to the original publications for detailed experimental conditions.
Experimental Protocols
The following provides a generalized methodology for the key experimental technique used to generate the binding affinity data presented above.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or specific brain regions).
-
Radioligand specific for the target receptor (e.g., [³H]Spiperone for D2 receptors, [³H]Ketanserin for 5-HT2A receptors).
-
Test compound (unlabeled).
-
Incubation buffer (specific composition varies depending on the receptor).
-
Scintillation fluid.
-
Glass fiber filters.
-
Multi-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a desired protein concentration.
-
Assay Setup: In a multi-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways associated with the antipsychotic compounds discussed.
Dopamine D2 Receptor Signaling
Caption: Canonical Dopamine D2 Receptor Signaling Pathway and Antipsychotic Blockade.
Serotonin 5-HT2A Receptor Signaling
Caption: Serotonin 5-HT2A Receptor Gq-coupled Signaling Pathway.
Novel Antipsychotic Mechanisms Workflow
Caption: Simplified Workflow of Novel Antipsychotic Mechanisms of Action.
Discussion of Novel Compounds
-
Lumateperone: This compound exhibits a unique mechanism that combines potent serotonin 5-HT2A receptor antagonism with a dual action at dopamine D2 receptors: presynaptic partial agonism and postsynaptic antagonism.[2][3] This is thought to contribute to its efficacy with a lower incidence of extrapyramidal side effects.[4] Additionally, Lumateperone modulates dopamine D1 receptors, leading to an increase in glutamate signaling, which may contribute to its effects on negative and cognitive symptoms of schizophrenia. Its inhibition of the serotonin transporter (SERT) may also provide antidepressant benefits.
-
Ulotaront: Ulotaront represents a significant departure from traditional antipsychotic mechanisms as it does not directly target dopamine D2 or serotonin 5-HT2A receptors. Its primary mechanism is agonism at the trace amine-associated receptor 1 (TAAR1), with additional agonist activity at the serotonin 5-HT1A receptor. Activation of TAAR1 is believed to modulate dopaminergic and glutamatergic neurotransmission, offering a novel approach to treating psychosis.
-
Brilaroxazine: This compound is a multimodal serotonin-dopamine signaling modulator. It acts as a partial agonist at dopamine D2, D3, and D4 receptors, as well as at serotonin 5-HT1A receptors. Concurrently, it is an antagonist at serotonin 5-HT2A, 5-HT2B, and 5-HT7 receptors. This broad receptor profile is designed to provide efficacy across a range of psychotic symptoms with a favorable side effect profile.
Conclusion
While this compound was historically a potent antipsychotic, the lack of publicly available quantitative binding data limits a direct potency comparison with modern therapeutics. The novel antipsychotics Lumateperone, Ulotaront, and Brilaroxazine demonstrate the evolution of antipsychotic drug development, moving towards more nuanced mechanisms of action beyond simple D2 receptor blockade. Lumateperone's dual D2 receptor action and glutamate modulation, Ulotaront's pioneering TAAR1 agonism, and Brilaroxazine's broad-spectrum serotonin-dopamine modulation represent promising strategies for improving the efficacy and tolerability of treatments for psychotic disorders. This guide provides a foundational comparison to aid researchers in understanding the landscape of emerging antipsychotic therapies.
References
A Head-to-Head Comparison of Flutroline and Clozapine on Negative Symptoms in Schizophrenia
An Indirect Comparative Analysis Based on Available Clinical Data
For researchers and drug development professionals navigating the complexities of treating negative symptoms in schizophrenia, a clear comparison of therapeutic agents is crucial. This guide provides a detailed, albeit indirect, head-to-head comparison of flutroline and clozapine, focusing on their efficacy in mitigating negative symptoms. Due to a lack of direct comparative clinical trials, this analysis synthesizes available data for each compound to offer insights into their respective profiles.
Executive Summary
Data Presentation: Efficacy on Negative Symptoms
The following tables summarize the available quantitative data for clozapine's effect on negative symptoms. A corresponding table for this compound cannot be provided due to the absence of specific data in the reviewed literature.
Table 1: Summary of Clozapine Efficacy on Negative Symptoms from Clinical Trials
| Study/Meta-Analysis | Patient Population | Primary Outcome Measure(s) for Negative Symptoms | Key Findings on Negative Symptoms |
| Kane et al. (1988)[1] | Treatment-resistant schizophrenia | Brief Psychiatric Rating Scale (BPRS), Nurses' Observation Scale for Inpatient Evaluation (NOSIE) | Clozapine showed significantly greater improvement in negative symptoms compared to chlorpromazine.[1] |
| Safferman et al. (1991) | Treatment-resistant schizophrenia | Scale for the Assessment of Negative Symptoms (SANS) | Significant improvement in SANS scores, including affective flattening and alogia, with clozapine treatment. |
| Meltzer et al. (1994) | Treatment-resistant schizophrenia | Positive and Negative Syndrome Scale (PANSS) | Clozapine demonstrated superiority over haloperidol in reducing negative symptoms. |
| A meta-analysis by Siskind et al. (2016)[2] | Treatment-resistant schizophrenia | PANSS | A mean reduction of 25.8% from baseline in total PANSS scores was observed, which includes improvements in negative symptoms.[2] |
Note: The studies cited for clozapine involved rigorous, controlled clinical trials, often in treatment-resistant populations, providing a strong evidence base for its efficacy.
Experimental Protocols
Detailed experimental methodologies are crucial for interpreting clinical trial data. Below are representative protocols for studies evaluating clozapine's effect on negative symptoms. A similar detailed protocol for a this compound study focusing on negative symptoms could not be constructed from the available literature.
Representative Clozapine Clinical Trial Protocol
-
Study Design: A multi-center, randomized, double-blind, parallel-group comparison of clozapine and a standard antipsychotic (e.g., haloperidol or chlorpromazine) over a period of 6 to 16 weeks.[3]
-
Participant Population: Patients diagnosed with schizophrenia (according to DSM criteria) who have a history of treatment resistance, defined as a failure to respond to at least two different antipsychotics from different chemical classes at an adequate dose and duration.
-
Inclusion Criteria:
-
Confirmed diagnosis of schizophrenia.
-
History of treatment resistance.
-
Baseline score on the PANSS negative subscale indicating at least a moderate severity of negative symptoms.
-
-
Exclusion Criteria:
-
History of clozapine-induced agranulocytosis or other severe adverse reactions.
-
Concomitant use of other antipsychotic medications.
-
Significant unstable medical conditions.
-
-
Intervention:
-
Clozapine Group: Gradual titration of clozapine to a target dose of 300-600 mg/day, with flexible dosing based on clinical response and tolerability.
-
Control Group: Administration of the comparator antipsychotic at a therapeutic dose.
-
-
Outcome Measures:
-
Primary: Change from baseline in the PANSS negative subscale score.
-
Secondary: Changes in the total PANSS score, the Scale for the Assessment of Negative Symptoms (SANS), and the Clinical Global Impression (CGI) scale.
-
-
Data Analysis: Statistical analysis using mixed-model repeated measures (MMRM) to compare the treatment effects between the clozapine and control groups over time.
Mechanism of Action and Signaling Pathways
The therapeutic effects of antipsychotics on negative symptoms are closely linked to their interaction with various neurotransmitter systems.
Clozapine's Putative Mechanism of Action on Negative Symptoms
Clozapine's efficacy in treating negative symptoms is attributed to its unique pharmacological profile, characterized by a high ratio of serotonin 5-HT2A to dopamine D2 receptor blockade. The antagonism of 5-HT2A receptors is thought to enhance dopamine release in the prefrontal cortex, a brain region implicated in the pathophysiology of negative symptoms. This is in contrast to typical antipsychotics, which primarily block D2 receptors throughout the brain, potentially worsening or failing to improve negative symptoms.
This compound's Putative Mechanism of Action
While specific data on this compound's receptor binding affinities are limited in the available literature, as a gamma-carboline derivative with antipsychotic properties, it is presumed to interact with the dopaminergic system. Typical antipsychotics exert their effects primarily through potent D2 receptor antagonism. Without further data, a more detailed pathway specific to negative symptoms for this compound cannot be accurately depicted.
Experimental Workflow
The diagram below illustrates a typical workflow for a clinical trial designed to assess the efficacy of a novel compound on the negative symptoms of schizophrenia.
Conclusion
This comparative guide highlights a significant knowledge gap between the well-researched efficacy of clozapine on negative symptoms and the limited available data for this compound. Clozapine has a robust evidence base supporting its use for improving negative symptoms in schizophrenia, backed by numerous clinical trials and a well-understood mechanism of action. For this compound, while early studies indicated its potential as an antipsychotic, a clear understanding of its efficacy on negative symptoms is hampered by a lack of modern, quantitative clinical trial data.
For researchers and drug development professionals, this analysis underscores the importance of rigorous, comparative clinical trials using standardized assessment tools to truly differentiate the therapeutic profiles of novel and existing antipsychotic agents. Future research on compounds like this compound should prioritize the robust assessment of their impact on negative symptoms to ascertain their potential place in the therapeutic arsenal for schizophrenia.
References
- 1. Clozapine for the treatment-resistant schizophrenic. A double-blind comparison with chlorpromazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clozapine Response Rates among People with Treatment-Resistant Schizophrenia: Data from a Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AN OPEN CLINICAL TRIAL WITH CLOZAPINE IN TREATMENT-RESISTANT SCHIZOPHRENICS - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Window of Flutroline: A Preclinical Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative preclinical overview of Flutroline, a gamma-carboline antipsychotic, and the well-established typical antipsychotic, Haloperidol. The objective is to delineate the therapeutic window of this compound by juxtaposing its preclinical performance with a benchmark compound. However, a significant challenge in this comparative analysis is the limited availability of public preclinical data for this compound. This document compiles the available information and highlights areas where further research is critically needed to establish a comprehensive preclinical profile for this compound.
Executive Summary
This compound emerged as a promising antipsychotic agent in early clinical studies, demonstrating efficacy in treating schizophrenia.[1] Its mechanism of action is thought to involve the modulation of dopamine and sigma receptors. In contrast, Haloperidol is a potent dopamine D2 receptor antagonist with a well-characterized preclinical and clinical profile. While a wealth of quantitative preclinical data exists for Haloperidol, allowing for a detailed assessment of its therapeutic window, a similar quantitative analysis for this compound is hampered by the scarcity of publicly accessible preclinical studies. This guide, therefore, presents a detailed profile of Haloperidol as a reference and synthesizes the known qualitative and limited clinical information for this compound to guide future preclinical investigations.
Comparative Analysis of Preclinical Data
A direct quantitative comparison of the therapeutic window for this compound and Haloperidol is not feasible due to the lack of publicly available preclinical data for this compound. The therapeutic window is determined by comparing the effective dose (ED50) in efficacy models to the toxic or lethal dose (TD50 or LD50). While these values are well-documented for Haloperidol, they are not available in the public domain for this compound.
Table 1: Receptor Binding Affinities (Ki, nM)
This table summarizes the in vitro binding affinities of this compound and Haloperidol for key neurotransmitter receptors implicated in the therapeutic effects and side effects of antipsychotic drugs. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Haloperidol (Ki, nM) | References |
| Dopamine D2 | Data Not Available | 0.89 - 1.45 | [2][3] |
| Dopamine D3 | Data Not Available | 4.6 | [2] |
| Dopamine D4 | Data Not Available | 10 | [2] |
| Serotonin 5-HT1A | Data Not Available | 3600 | |
| Serotonin 5-HT2A | Data Not Available | 120 | |
| Serotonin 5-HT2C | Data Not Available | 4700 | |
| Sigma-1 | High Affinity (qualitative) | ~2-4 |
Note: The high affinity of this compound for the sigma-1 receptor is suggested by qualitative descriptions in the literature but specific Ki values from preclinical studies are not publicly available.
Table 2: In Vivo Efficacy in Preclinical Models of Psychosis
This table would typically present the effective dose (ED50) of the compounds in animal models that are predictive of antipsychotic efficacy, such as the conditioned avoidance response and apomorphine-induced stereotypy.
| Preclinical Model | This compound (ED50) | Haloperidol (ED50) | Animal Model | References |
| Conditioned Avoidance Response | Data Not Available | ~0.1 - 0.25 mg/kg (i.p.) | Rat | |
| Apomorphine-Induced Stereotypy | Data Not Available | ~0.15 mg/kg (s.c.) | Mouse |
Table 3: Preclinical Safety and Tolerability
This table outlines the acute toxicity (LD50) and the therapeutic index, which is a critical measure of a drug's safety margin. The therapeutic index is calculated as LD50/ED50.
| Parameter | This compound | Haloperidol | References |
| Acute Toxicity (LD50) | Data Not Available | 71 mg/kg (oral, rat) | |
| Therapeutic Index | Not Calculable | Not directly calculable from the provided data, but the wide gap between the effective and lethal doses suggests a significant therapeutic window. |
Experimental Protocols
Detailed methodologies for key preclinical experiments are crucial for the interpretation and replication of findings.
Conditioned Avoidance Response (CAR) in Rats
The CAR test is a widely used behavioral paradigm to screen for antipsychotic activity.
Objective: To assess the ability of a test compound to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric foot shock. An auditory or visual cue (conditioned stimulus, CS) precedes the foot shock (unconditioned stimulus, US).
Procedure:
-
Acquisition Training: Rats are trained to associate the CS with the impending US. They learn to avoid the shock by moving to the other compartment of the shuttle box during the CS presentation.
-
Drug Testing: Once the avoidance response is consistently established, animals are treated with the test compound or vehicle.
-
Test Session: Animals are placed in the shuttle box and presented with a series of trials consisting of the CS followed by the US. The number of successful avoidances (crossing during the CS) and escapes (crossing during the US) are recorded.
Endpoint: The ED50 is the dose of the drug that produces a 50% reduction in the number of conditioned avoidance responses. A selective antipsychotic effect is indicated by a suppression of the avoidance response at doses that do not significantly affect the escape response.
Apomorphine-Induced Stereotypy in Mice
This model is used to evaluate the dopamine D2 receptor blocking activity of antipsychotic drugs.
Objective: To assess the ability of a test compound to antagonize the stereotypic behaviors (e.g., sniffing, gnawing, licking) induced by the dopamine agonist apomorphine.
Procedure:
-
Habituation: Mice are individually placed in observation cages to allow for acclimation to the new environment.
-
Drug Administration: Animals are pre-treated with the test compound or vehicle.
-
Apomorphine Challenge: After a specified pretreatment time, mice are administered a dose of apomorphine known to induce robust stereotypic behaviors.
-
Behavioral Scoring: Immediately following the apomorphine injection, the intensity of stereotypic behaviors is scored by a trained observer at regular intervals over a defined observation period. A rating scale is used to quantify the severity of the stereotypy.
Endpoint: The ED50 is the dose of the test compound that produces a 50% reduction in the maximal stereotypy score induced by apomorphine.
Signaling Pathways and Experimental Workflows
Hypothesized Signaling Pathway of this compound
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D2R [label="Dopamine D2\nReceptor", fillcolor="#FBBC05"]; Sigma1R [label="Sigma-1\nReceptor", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gi [label="Gi", shape=ellipse, fillcolor="#F1F3F4"]; AC [label="Adenylyl Cyclase", fillcolor="#F1F3F4"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#F1F3F4"]; PKA [label="PKA", fillcolor="#F1F3F4"]; ER [label="Endoplasmic\nReticulum", fillcolor="#F1F3F4"]; IP3R [label="IP3 Receptor", fillcolor="#F1F3F4"]; Ca_release [label="Ca²⁺ Release\nModulation", shape=ellipse, fillcolor="#F1F3F4"]; Antipsychotic_Effects [label="Antipsychotic Effects", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> D2R [label="Antagonist (?)"]; this compound -> Sigma1R [label="Agonist (?)"]; D2R -> Gi [label="Activates"]; Gi -> AC [label="Inhibits", arrowhead=tee]; AC -> cAMP [label="Produces"]; cAMP -> PKA [label="Activates"]; PKA -> Antipsychotic_Effects [label="Downstream Signaling"]; Sigma1R -> ER; ER -> IP3R; Sigma1R -> IP3R [label="Modulates"]; IP3R -> Ca_release; Ca_release -> Antipsychotic_Effects [label="Cellular Effects"]; } axdot Caption: Hypothesized signaling of this compound.
Preclinical Antipsychotic Efficacy Workflow
// Nodes start [label="Select Animal Model\n(Rat or Mouse)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; drug_admin [label="Drug Administration\n(this compound or Haloperidol)"]; car_model [label="Conditioned Avoidance\nResponse (CAR)"]; stereo_model [label="Apomorphine-Induced\nStereotypy"]; data_acq_car [label="Record Avoidance\n& Escape Responses"]; data_acq_stereo [label="Score Stereotypy\nIntensity"]; analysis_car [label="Calculate ED50 for\nAvoidance Suppression"]; analysis_stereo [label="Calculate ED50 for\nStereotypy Inhibition"]; efficacy [label="Determine Antipsychotic\nEfficacy Profile", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> drug_admin; drug_admin -> car_model; drug_admin -> stereo_model; car_model -> data_acq_car; stereo_model -> data_acq_stereo; data_acq_car -> analysis_car; data_acq_stereo -> analysis_stereo; analysis_car -> efficacy; analysis_stereo -> efficacy; } axdot Caption: Preclinical efficacy testing workflow.
Therapeutic Window Validation Logic
// Nodes efficacy [label="Efficacy Studies\n(e.g., CAR, Stereotypy)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; toxicity [label="Toxicity Studies\n(e.g., Acute LD50)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ed50 [label="Determine ED50\n(Effective Dose in 50% of subjects)"]; ld50 [label="Determine LD50\n(Lethal Dose in 50% of subjects)"]; ti [label="Calculate Therapeutic Index\n(TI = LD50 / ED50)", shape=ellipse, fillcolor="#FBBC05"]; window [label="Validate Therapeutic Window", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges efficacy -> ed50; toxicity -> ld50; ed50 -> ti; ld50 -> ti; ti -> window; } axdot Caption: Therapeutic window validation logic.
Conclusion and Future Directions
The available evidence suggests that this compound is an effective antipsychotic agent, as demonstrated in an early clinical trial in patients with schizophrenia. Its pharmacological profile likely involves a combination of dopamine D2 receptor antagonism and sigma-1 receptor agonism. However, to fully understand its therapeutic window and to position it effectively against current antipsychotic medications, a comprehensive preclinical evaluation is imperative.
The lack of publicly available quantitative data on this compound's receptor binding profile, in vivo efficacy, and toxicity represents a significant knowledge gap. Future preclinical research should focus on:
-
In Vitro Receptor Profiling: Determining the binding affinities (Ki) of this compound at a wide range of CNS receptors, including dopamine, serotonin, adrenergic, muscarinic, and sigma receptor subtypes.
-
In Vivo Efficacy Studies: Establishing the effective dose range (ED50) of this compound in validated animal models of psychosis, such as the conditioned avoidance response, amphetamine- or PCP-induced hyperlocomotion, and prepulse inhibition.
-
Safety and Tolerability Assessment: Determining the acute toxicity (LD50) and identifying potential adverse effects in preclinical models, including extrapyramidal symptoms, metabolic changes, and cardiovascular effects.
-
Head-to-Head Comparator Studies: Directly comparing the preclinical profile of this compound with both typical (e.g., Haloperidol) and atypical (e.g., Risperidone, Olanzapine) antipsychotics to better define its unique therapeutic properties.
By addressing these research gaps, a clearer picture of this compound's therapeutic window will emerge, providing a solid foundation for its potential development and clinical application. This guide serves as a call to action for the research community to generate and disseminate the necessary preclinical data to fully validate the therapeutic potential of this compound.
References
A Comparative Pharmacokinetic Profile: Flutroline and Olanzapine
A comparative analysis of the pharmacokinetic profiles of Flutroline and the atypical antipsychotic olanzapine is presented. This guide is intended for researchers, scientists, and drug development professionals. Due to a lack of publicly available data on the pharmacokinetics of this compound, this document provides a comprehensive overview of olanzapine's pharmacokinetic parameters, supported by experimental data, alongside a note on the data gap for this compound.
Introduction
Quantitative Pharmacokinetic Data: Olanzapine
The following table summarizes the key pharmacokinetic parameters of olanzapine based on data from various clinical and pharmacological studies.
| Pharmacokinetic Parameter | Olanzapine |
| Absorption | |
| Bioavailability (oral) | ~60% (due to first-pass metabolism)[1] |
| Time to Peak Plasma Concentration (Tmax) | ~6 hours (oral)[2][3][4]; 15-45 minutes (intramuscular)[2] |
| Effect of Food | Not significantly affected |
| Distribution | |
| Volume of Distribution (Vd) | ~1000 L |
| Plasma Protein Binding | ~93% (primarily to albumin and α1-acid glycoprotein) |
| Metabolism | |
| Primary Metabolic Pathways | Direct glucuronidation and cytochrome P450 (CYP)-mediated oxidation |
| Major Metabolizing Enzymes | CYP1A2, and to a lesser extent, CYP2D6 |
| Major Metabolites | 10-N-glucuronide and 4'-N-desmethyl olanzapine (pharmacologically inactive at observed concentrations) |
| Excretion | |
| Elimination Half-life (t½) | 21 to 54 hours (mean of 30-33 hours) |
| Apparent Plasma Clearance | 12 to 47 L/hr (mean of 25 L/hr) |
| Route of Excretion | Approximately 57% in urine and 30% in feces |
| Unchanged Drug Excreted in Urine | ~7% |
Note on this compound: Despite extensive searches, no specific quantitative pharmacokinetic data (e.g., bioavailability, Tmax, Vd, t½, clearance, routes of excretion) for this compound could be located in the available scientific literature.
Experimental Protocols for Pharmacokinetic Studies
The data for olanzapine's pharmacokinetic profile has been generated using standard preclinical and clinical study protocols. While specific protocols for each cited value are proprietary, a general methodology for conducting such studies is outlined below.
General Workflow for a Preclinical/Clinical Pharmacokinetic Study
A typical pharmacokinetic study involves the following key steps:
-
Subject Recruitment and Dosing: A cohort of healthy volunteers or patients is recruited. The drug is administered, often as a single oral or intravenous dose. For drugs like olanzapine, studies have involved single-dose and steady-state administrations.
-
Biological Sample Collection: Blood samples are collected at predetermined time points after drug administration. Urine and feces may also be collected to assess excretion pathways.
-
Bioanalytical Method Validation: A sensitive and specific analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), is developed and validated to quantify the drug and its metabolites in the biological matrices.
-
Sample Analysis: The collected biological samples are processed and analyzed using the validated bioanalytical method to determine the concentrations of the parent drug and its metabolites over time.
-
Pharmacokinetic Parameter Calculation: The concentration-time data is used to calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), t½ (half-life), Vd (Volume of Distribution), and CL (Clearance) using non-compartmental or compartmental analysis.
-
Metabolite Identification: In-depth analysis of plasma, urine, and feces is conducted to identify the chemical structures of metabolites, often using high-resolution mass spectrometry.
-
Data Interpretation and Reporting: The results are statistically analyzed and interpreted to characterize the drug's absorption, distribution, metabolism, and excretion profile.
Visualizations
Pharmacokinetic Study Workflow
The following diagram illustrates the general workflow of a pharmacokinetic study.
Metabolic Pathways of Olanzapine
The diagram below outlines the primary metabolic pathways of olanzapine.
Conclusion
Olanzapine exhibits predictable pharmacokinetic properties, characterized by good oral absorption, extensive distribution, and metabolism primarily through CYP1A2 and direct glucuronidation. Its long half-life allows for once-daily dosing. The lack of available pharmacokinetic data for this compound prevents a direct comparison with olanzapine. Further research is required to characterize the ADME properties of this compound to enable a comprehensive comparative assessment.
References
Assessing the Translational Validity of Flutroline Animal Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the translational validity of animal studies for the antipsychotic agent Flutroline. Due to a scarcity of publicly available preclinical data for this compound, this guide utilizes data from related compounds and contrasts it with the well-established typical antipsychotic, Haloperidol, to provide a framework for evaluation.
Executive Summary
This compound, a gamma-carboline derivative, has demonstrated efficacy as an antipsychotic in clinical trials with schizophrenic patients.[1][2] Its mechanism of action is suggested to involve dopamine D2 receptor antagonism, a hallmark of typical antipsychotics. However, a comprehensive assessment of its translational validity is hampered by the limited availability of preclinical animal data. This guide synthesizes the available clinical information for this compound and compares it against the extensive preclinical and clinical data for Haloperidol, a widely studied typical antipsychotic. By examining the parallels and discrepancies, we can infer the likely preclinical profile of this compound and highlight critical areas for future translational research.
Data Presentation: this compound vs. Haloperidol
The following tables summarize the available quantitative data for this compound and Haloperidol, comparing their pharmacodynamic and pharmacokinetic properties, as well as their effects in preclinical and clinical settings.
Table 1: Pharmacodynamics - Receptor Binding Affinities
| Compound | Receptor | Species | Ki (nM) | Reference |
| This compound (inferred) | D2 | Rat | ~104* | [3] |
| Haloperidol | D2 | Rat | 1-2 | [4] |
| Haloperidol | D2 | Human | 0.61-1.4 | [4] |
*Note: Data for this compound is inferred from a related gamma-carboline compound (Wy-47,384) due to the absence of specific data for this compound.
Table 2: Preclinical Behavioral Effects (Rodent Models)
| Test | This compound (Predicted Effect) | Haloperidol |
| Conditioned Avoidance Response (CAR) | Inhibition | Inhibition |
| Amphetamine-Induced Hyperlocomotion | Inhibition | Inhibition |
| Catalepsy Test | Induction | Induction |
*Note: Predicted effects for this compound are based on the known activity of other gamma-carboline antipsychotics and its clinical profile.
Table 3: Pharmacokinetics
| Parameter | This compound (Human) | Haloperidol (Rat) | Haloperidol (Human) |
| Bioavailability (Oral) | Data not available | ~20% | 60-70% |
| Half-life (t1/2) | Data not available | ~1.5 hours | 12-38 hours |
| Metabolism | Data not available | Extensive hepatic | Extensive hepatic |
| Excretion | Data not available | Primarily renal | Renal and fecal |
Table 4: Clinical Efficacy in Schizophrenia
| Parameter | This compound | Haloperidol |
| Effective Daily Dose | 20-100 mg | 2-20 mg |
| Primary Efficacy Endpoint | Improvement in clinical global impressions and psychiatric rating scales | Reduction in Positive and Negative Syndrome Scale (PANSS) total score |
| Effect on Prolactin | Increased levels | Increased levels |
Experimental Protocols
Detailed methodologies for key preclinical and clinical assessments are crucial for evaluating translational validity.
Preclinical Behavioral Assays (Rodent Models)
1. Conditioned Avoidance Response (CAR)
-
Apparatus: A shuttle box with two compartments separated by a door or barrier. One compartment is equipped to deliver a mild foot shock. A conditioned stimulus (CS), such as a light or tone, is presented prior to the unconditioned stimulus (US), the foot shock.
-
Procedure: A rat is placed in the shuttle box. The CS is presented for a fixed duration (e.g., 10 seconds), followed by the US. The rat can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the rat fails to move, it receives the shock and can escape it by moving to the other compartment (escape response).
-
Drug Administration: The test compound (e.g., Haloperidol) or vehicle is administered at a specified time before the test session.
-
Data Collection: The number of avoidance responses, escape responses, and failures to escape are recorded. A decrease in avoidance responses is indicative of antipsychotic activity.
2. Amphetamine-Induced Hyperlocomotion
-
Apparatus: An open-field arena equipped with infrared beams or video tracking software to monitor locomotor activity.
-
Procedure: Rats are habituated to the open-field arena. On the test day, they are administered the test compound or vehicle. After a set pretreatment time, they are injected with d-amphetamine (e.g., 1.5 mg/kg) to induce hyperlocomotion.
-
Data Collection: Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a specified duration (e.g., 60-90 minutes). A reduction in amphetamine-induced hyperactivity suggests antipsychotic potential.
3. Catalepsy Test
-
Apparatus: A horizontal bar raised a specific height from a flat surface (e.g., 9 cm for rats).
-
Procedure: A rat is administered the test compound or vehicle. At various time points after administration, the rat's forepaws are gently placed on the bar.
-
Data Collection: The latency to remove both forepaws from the bar is measured. A prolonged latency is indicative of catalepsy, a common side effect of typical antipsychotics.
Clinical Assessment
Positive and Negative Syndrome Scale (PANSS)
-
Purpose: To assess the severity of positive, negative, and general psychopathology symptoms in patients with schizophrenia.
-
Procedure: A structured clinical interview conducted by a trained rater. The scale consists of 30 items, each rated on a 7-point scale of severity.
-
Scoring: Scores are generated for three subscales: Positive (e.g., delusions, hallucinations), Negative (e.g., blunted affect, social withdrawal), and General Psychopathology (e.g., anxiety, depression). A total PANSS score is also calculated.
-
Efficacy Measurement: The change in PANSS scores from baseline to the end of the treatment period is a primary outcome measure in many antipsychotic clinical trials.
Mandatory Visualizations
Signaling Pathway of D2 Receptor Antagonism
Caption: Dopamine D2 receptor antagonism by antipsychotics like this compound and Haloperidol.
Experimental Workflow for Preclinical Antipsychotic Screening
Caption: General workflow for preclinical screening of potential antipsychotic drugs.
Logical Relationship in Translational Assessment
Caption: Logical framework for assessing the translational validity of preclinical findings.
Conclusion and Future Directions
The available clinical data for this compound strongly suggest its efficacy as an antipsychotic, likely mediated through dopamine D2 receptor antagonism. However, the critical gap in publicly available preclinical data makes a direct assessment of its translational validity challenging. The comparison with Haloperidol highlights the types of preclinical studies and data points that are essential for such an evaluation.
To strengthen the translational case for this compound and other novel gamma-carboline antipsychotics, future research should focus on:
-
Comprehensive Preclinical Profiling: Conducting and publishing studies on the behavioral effects of this compound in validated animal models of schizophrenia (e.g., CAR, amphetamine-induced hyperlocomotion, prepulse inhibition).
-
Pharmacokinetic and Pharmacodynamic Characterization: Determining the pharmacokinetic profile and in vivo receptor occupancy of this compound in relevant animal species to establish dose-response relationships and aid in dose selection for clinical trials.
-
Direct Comparative Studies: Performing head-to-head preclinical studies comparing this compound with both typical and atypical antipsychotics to better understand its unique pharmacological profile.
By addressing these knowledge gaps, the pharmaceutical research community can build a more robust translational bridge between preclinical findings and clinical outcomes, ultimately leading to the development of safer and more effective treatments for schizophrenia.
References
- 1. This compound in the treatment of the schizophrenic patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The prolactin response to this compound hydrochloride in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antipsychotic activity of substituted gamma-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral Haloperidol or Risperidone Treatment in Rats: Temporal Effects on Nerve Growth Factor Receptors, Cholinergic Neurons, and Memory Performance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Flutroline: A Guide for Laboratory Professionals
Crucial Initial Step: Consultation with Environmental Health and Safety (EHS)
Before initiating any disposal procedures, it is mandatory to consult with your institution's Environmental Health and Safety (EHS) department.[1][2] EHS provides institution-specific protocols and ensures compliance with all local, state, and federal regulations.[1][3][4]
Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is appropriate personal protective equipment. When handling Flutroline waste, the following PPE is required:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Ensure gloves are compatible with halogenated organic compounds. |
| Body Protection | A lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. |
Step-by-Step Disposal Procedure for this compound Waste
The proper disposal of this compound waste involves a systematic process of identification, segregation, containment, and labeling.
1. Waste Identification and Segregation:
-
Identify as Hazardous Waste: Treat all this compound, including unused product, contaminated materials, and solutions, as hazardous waste.
-
Segregate as Halogenated Organic Waste: this compound is a halogenated organic compound. It is critical to segregate this waste stream from non-halogenated organic waste, as well as from other waste categories like acids, bases, and oxidizers. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicate the disposal process.
2. Waste Collection and Containment:
-
Solid Waste:
-
Collect unused or expired solid this compound in its original container if possible.
-
Contaminated items such as gloves, weigh boats, and absorbent pads should be placed in a designated, sealed plastic bag before being transferred to the solid hazardous waste container.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, leak-proof hazardous waste container.
-
The container must be chemically compatible with this compound; high-density polyethylene (HDPE) containers are generally suitable for halogenated organic waste. Do not use metal containers, as some halogenated solvents can produce acids that corrode metal.
-
Ensure the container has a secure, screw-top lid. The container must be kept closed at all times, except when adding waste.
-
3. Labeling of Waste Containers:
Proper labeling is a critical compliance step. Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.
-
A clear indication of the hazards (e.g., Toxic, Halogenated Organic).
-
For mixtures, list all constituents and their approximate percentages.
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
The SAA should be a secure, well-ventilated area away from general laboratory traffic.
-
Ensure secondary containment, such as a plastic tray, is used for liquid waste containers to contain any potential leaks.
5. Arranging for Disposal:
-
Once the waste container is nearly full (typically around 90% capacity to allow for expansion), contact your institution's EHS department to schedule a waste pickup.
-
Do not dispose of this compound down the drain or in the regular trash.
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these general yet crucial procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize your institution's specific EHS guidelines.
References
Personal protective equipment for handling Flutroline
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Flutroline is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Disclaimer: Limited specific public safety data for this compound is available. The following guidance is based on general best practices for handling potent, powdered pharmaceutical compounds. Always consult the official Safety Data Sheet (SDS) provided by your supplier for comprehensive information.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound powder and solutions.
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents skin contact and absorption. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a certified chemical fume hood or other containment system. | Prevents inhalation of fine particles. |
| Body Protection | A fully buttoned lab coat, disposable sleeves, and in some cases, a disposable gown or apron. | Protects skin and personal clothing from contamination. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is crucial to minimize the risk of exposure during routine laboratory procedures involving this compound.
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for safely preparing a stock solution from powdered this compound for use in in vitro experiments.
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Verify that the chemical fume hood is functioning properly.
-
Gather all required materials: this compound powder, appropriate solvent (e.g., DMSO), calibrated balance, weighing paper, spatula, and appropriate volumetric flasks and pipettes.
-
Decontaminate the work surface within the fume hood.
-
-
Weighing:
-
Perform all weighing operations within the chemical fume hood.
-
Carefully weigh the desired amount of this compound powder onto weighing paper using a clean spatula.
-
Record the exact weight.
-
-
Solubilization:
-
Carefully transfer the weighed powder to the volumetric flask.
-
Add a small amount of the appropriate solvent to the flask to dissolve the powder.
-
Once dissolved, add the solvent to the final desired volume.
-
Cap the flask and mix thoroughly.
-
-
Storage:
-
Label the container with the compound name, concentration, solvent, date, and your initials.
-
Store the solution under the conditions recommended by the supplier.
-
-
Decontamination:
-
Wipe down the balance, spatula, and work surface with an appropriate deactivating solution or 70% ethanol.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, weighing paper, and pipette tips, should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused this compound solutions should be collected in a labeled hazardous waste container. Do not pour this compound solutions down the drain.
-
Container Disposal: Empty this compound containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is essential.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
